molecular formula C15H13NO5 B3156613 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid CAS No. 832740-22-4

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Cat. No.: B3156613
CAS No.: 832740-22-4
M. Wt: 287.27 g/mol
InChI Key: KZVGQSUPPWPZIP-UHFFFAOYSA-N
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Description

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10-5-6-14(13(7-10)16(19)20)21-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVGQSUPPWPZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243759
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
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Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-22-4
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemistry and Putative Properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Abstract

This technical guide provides a comprehensive analysis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally analogous compounds to build a robust profile. We will explore its core chemical structure, propose a viable synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential biological relevance based on related molecular scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.

Introduction: Deconstructing the Molecular Architecture

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a polysubstituted aromatic ether. Its structure is characterized by three key components:

  • A Benzoic Acid Moiety: Substituted at the meta-position, the carboxylic acid group imparts acidic properties and serves as a key handle for derivatization or interaction with biological targets.

  • A 4-Methyl-2-nitrophenol Moiety: This electron-rich aromatic ring is substituted with a methyl group and a sterically demanding, electron-withdrawing nitro group. The nitro group, in particular, is known to influence the electronic properties and potential biological activity of many compounds.[1]

  • An Ether Linkage: A flexible methylene ether bridge (-O-CH₂-) connects the two aromatic systems, allowing for a degree of conformational freedom.

The specific arrangement of these functional groups—particularly the meta-substitution on the benzoic acid ring—differentiates it from its more commonly documented ortho-isomer, 2-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid.[2] This isomeric difference is expected to have a significant impact on its three-dimensional shape, electronic properties, and, consequently, its interaction with other molecules.

Physicochemical and Spectroscopic Profile (Predicted)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, drawing comparisons with the known ortho-isomer.

PropertyPredicted Value for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acidReference Value for 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid[2]Causality Behind Prediction
Molecular Formula C₁₅H₁₃NO₅C₁₅H₁₃NO₅Identical atoms and count.
Molecular Weight 287.27 g/mol 287.27 g/mol Identical molecular formula.
XLogP3-AA ~3.13.1The octanol-water partition coefficient is expected to be very similar as it is primarily dependent on the functional groups rather than their position on the benzoic acid ring.
Hydrogen Bond Donor Count 11The single carboxylic acid proton is the only hydrogen bond donor.
Hydrogen Bond Acceptor Count 55The five acceptors are the two oxygens of the carboxylic acid, the ether oxygen, and the two oxygens of the nitro group.
Rotatable Bond Count 44The number of rotatable bonds (C-C single bond, C-O ether bonds) is identical.
Topological Polar Surface Area 92.4 Ų92.4 ŲTPSA is calculated based on functional groups and is independent of their relative positions in this case.
Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key predicted signals include a broad singlet for the carboxylic acid proton above 10 ppm, distinct signals for the aromatic protons on both rings, a singlet for the benzylic methylene protons (-O-CH₂-) around 5.0-5.5 ppm, and a singlet for the methyl group protons around 2.4 ppm. The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of all substituents.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR will show 15 distinct signals, including a signal for the carboxylic carbon around 170 ppm, signals for the aromatic carbons between 110-160 ppm, a signal for the methylene carbon around 70 ppm, and a signal for the methyl carbon around 20 ppm.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. Key expected frequencies include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1350 cm⁻¹ respectively), and C-O ether stretches (~1250 and ~1050 cm⁻¹).[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 287. Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and cleavage at the ether linkage.[3]

Proposed Synthesis and Experimental Protocol

The most logical and field-proven approach for synthesizing this class of diaryl ethers is via a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.

Synthetic Strategy

The proposed two-step synthesis involves the preparation of a benzyl bromide intermediate followed by nucleophilic substitution.

Synthesis_Workflow cluster_0 Williamson Ether Synthesis Reactant1 3-(Bromomethyl)benzoic acid Product 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid Reactant1->Product SN2 Reaction Reactant2 4-Methyl-2-nitrophenol Base K₂CO₃ or NaH Reactant2->Base Deprotonation Base->Product SN2 Reaction Solvent Acetone or DMF

Caption: Proposed Williamson ether synthesis workflow.

Step-by-Step Experimental Protocol

Objective: To synthesize 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

Materials:

  • 4-Methyl-2-nitrophenol

  • 3-(Bromomethyl)benzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Methyl-2-nitrophenol (1.0 eq), 3-(Bromomethyl)benzoic acid (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until all solids are suspended.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The causality for heating is to provide sufficient activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-Methyl-2-nitrophenol) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl to neutralize any remaining base and protonate the carboxylic acid, followed by water and then brine. The use of a self-validating system of washes ensures removal of both basic and aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to obtain the pure 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

Potential Biological Activity and Therapeutic Relevance

While this specific molecule has not been extensively studied, its structural motifs are present in compounds with known biological activities. Benzoic acid derivatives, in general, are found in a wide range of biologically active compounds.[4]

Anti-inflammatory Potential

Phenoxybenzoic acids are known isosteres of anthranilic acids, a class of molecules that includes several non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The flexible ether linkage allows the two aromatic rings to adopt various conformations, which may be crucial for binding to enzymatic targets like cyclooxygenase (COX) enzymes.

Role of the Nitro Group

The nitro group is a common feature in many pharmacologically active compounds.[1] It can participate in hydrogen bonding and redox reactions, potentially modulating the activity of target proteins. Nitrobenzoic acid derivatives themselves are important intermediates in the pharmaceutical industry and have been investigated for antimicrobial and anticancer activities.[1]

Putative Mechanism of Action in Cell Signaling

Based on the anti-inflammatory potential of related scaffolds, we can hypothesize a potential interaction with inflammatory signaling pathways. For instance, inhibition of COX enzymes would reduce the production of prostaglandins, key mediators of inflammation.

Signaling_Pathway AA Arachidonic Acid COX COX Enzymes (Target) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Molecule 3-[(4-Methyl-2-nitrophenoxy) methyl]benzoic acid Molecule->COX Inhibition

Caption: Putative inhibition of the cyclooxygenase (COX) pathway.

Conclusion and Future Directions

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid represents an intriguing, albeit understudied, molecule. This guide provides a foundational, authoritative framework based on established chemical principles and data from analogous structures. We have proposed a robust synthetic protocol and predicted the key physicochemical and spectroscopic characteristics necessary for its identification. The structural similarity to known anti-inflammatory agents suggests a promising avenue for future research. The next logical steps would be the execution of the proposed synthesis, rigorous spectroscopic confirmation of the structure, and subsequent evaluation of its biological activity in relevant assays, particularly those related to inflammation and cell proliferation.

References

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methyl-4-nitrophenyl)methyl ester. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(8). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-3-nitrophenoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-4-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-Nitro-4-methylbenzoic acid. Retrieved from [Link]

  • Pérez-Pérez, M. E., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

  • Papakyriakou, A., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available at: [Link]

Sources

Technical Guide: Therapeutic Potential of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical architecture, and experimental evaluation of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid and its derivatives. This analysis positions the compound within the privileged scaffold of aryloxymethylbenzoic acids , a class of molecules with significant utility in metabolic disease and inflammation.

Executive Summary

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (CAS: 832740-22-4) is a functionalized aromatic ether serving as a critical chemical probe and pharmacophore in medicinal chemistry.[1][2][3] Belonging to the class of aryloxymethylbenzoic acids , this scaffold is structurally predisposed to modulate targets involved in metabolic regulation and inflammation.

Its primary therapeutic potential lies in the treatment of Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome , acting as a bioisostere for endogenous ligands of Free Fatty Acid Receptors (FFARs), specifically GPR40 (FFAR1) and GPR120 (FFAR4) . Additionally, the scaffold exhibits secondary activity as an Aldose Reductase Inhibitor (ARI) , offering neuroprotective benefits in diabetic neuropathy.

This guide dissects the compound’s structure-activity relationship (SAR), synthetic pathways, and validation protocols for researchers developing next-generation metabolic therapeutics.

Chemical Architecture & Pharmacophore Analysis[4]

The molecule is composed of three distinct structural domains, each contributing to its biological efficacy.

Structural Domains
DomainChemical MoietyFunction & Pharmacological Role
Head Group 3-Carboxyphenyl (Benzoic Acid)Ionic Anchor: The carboxylic acid (pKa ~4.[4][5]2) ionizes at physiological pH, forming a salt bridge with positively charged residues (e.g., Arg, Lys) in the receptor binding pocket (e.g., Arg183 in GPR40).
Linker Methylene-oxy (-CH₂-O-)Spacer: Provides rotational freedom, allowing the distal ring to adopt the optimal conformation relative to the head group. It mimics the flexibility of fatty acid chains.
Tail Group 4-Methyl-2-nitrophenylHydrophobic Effector: The 4-methyl group fills lipophilic sub-pockets. The 2-nitro group acts as an electron-withdrawing moiety, influencing the electronic distribution of the ether oxygen and potentially engaging in electrostatic interactions.
Structure-Activity Relationship (SAR)
  • The Nitro Group (-NO₂): Positioned at the ortho position of the phenoxy ring, the nitro group creates a steric block that restricts rotation around the ether bond, locking the molecule into a bioactive conformation. It also increases the metabolic stability of the ring against oxidative metabolism.

  • The 3-Position Substitution: The meta (3-position) linkage on the benzoic acid core is critical. Unlike para isomers, the meta geometry creates a "bent" shape that more closely mimics the folding of long-chain fatty acids (LCFAs) within the GPR40/120 binding crevice.

Therapeutic Mechanisms & Targets

Primary Target: GPR40/120 Agonism (Metabolic Control)

The aryloxymethylbenzoic acid scaffold is a well-documented pharmacophore for GPR40 (FFAR1) and GPR120 (FFAR4) agonists.

  • Mechanism: The compound mimics endogenous medium-to-long chain fatty acids. Upon binding to the transmembrane domain of GPR40 on pancreatic

    
    -cells, it triggers 
    
    
    
    coupling.
  • Downstream Effect: This activates Phospholipase C (PLC), leading to IP3 generation and

    
     mobilization, which potentiates glucose-stimulated insulin secretion (GSIS)  without causing hypoglycemia.
    
  • GPR120 Role: Activation of GPR120 on macrophages and adipocytes recruits

    
    -arrestin-2, inhibiting the NF-
    
    
    
    B pathway and reducing systemic inflammation (insulin resistance).
Secondary Target: Aldose Reductase Inhibition (Diabetic Complications)

Benzoic acid derivatives are classic inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

  • Pathology: In hyperglycemia, ALR2 converts excess glucose to sorbitol, causing osmotic stress and tissue damage (retinopathy, neuropathy).

  • Inhibition: The carboxylic acid head group binds to the anion-binding site of ALR2, while the lipophilic nitrophenoxy tail occupies the hydrophobic specificity pocket, blocking substrate access.

Experimental Protocols

Chemical Synthesis: Williamson Ether Coupling

This protocol describes the convergent synthesis of the target molecule via nucleophilic substitution.

Reagents:

  • 3-(Chloromethyl)benzoic acid (or methyl ester)

  • 4-Methyl-2-nitrophenol[1][6][7]

  • Potassium Carbonate (

    
    )
    
  • Potassium Iodide (KI) - Catalyst

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 4-methyl-2-nitrophenol (1.0 eq) in anhydrous DMF under

    
     atmosphere. Add 
    
    
    
    (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Coupling: Add methyl 3-(chloromethyl)benzoate (1.1 eq) and a catalytic amount of KI (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to room temperature. Pour into ice-cold water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Hydrolysis (if ester used): Dissolve the intermediate in THF/Water (1:1). Add LiOH (3.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3.

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water to yield 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid as a crystalline solid.

In Vitro Validation: Calcium Flux Assay (GPR40 Agonism)

Objective: Quantify the potency (


) of the compound in activating GPR40.
  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Dye Loading: Seed cells in 384-well black-wall plates. Incubate with FLIPR Calcium 6 assay dye (Molecular Devices) for 1 hour at 37°C.

  • Compound Preparation: Dissolve the test compound in DMSO (10 mM stock). Prepare serial dilutions in HBSS buffer (0.1% BSA).

  • Measurement: Transfer plates to a FLIPR (Fluorometric Imaging Plate Reader). Add compound solutions to cells.

  • Data Analysis: Measure fluorescence intensity (Ex 485 nm / Em 525 nm) over 120 seconds. Calculate

    
    .
    
  • Controls:

    • Positive Control: Linoleic Acid or TAK-875.

    • Negative Control: DMSO vehicle.

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action for the derivative: GPR40-mediated insulin secretion and GPR120-mediated anti-inflammatory effects.

GPR_Pathway cluster_Pancreas Pancreatic Beta-Cell (GPR40) cluster_Macrophage Macrophage/Adipocyte (GPR120) Compound 3-[(4-Methyl-2-nitrophenoxy) methyl]benzoic acid GPR40 GPR40 Receptor Compound->GPR40 Agonist Binding GPR120 GPR120 Receptor Compound->GPR120 Agonist Binding Gq Gq Protein GPR40->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Mobilization IP3->Ca Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin BetaArr Beta-Arrestin-2 GPR120->BetaArr TAB1 TAB1/TAK1 Complex BetaArr->TAB1 Sequesters NFkB NF-kB Pathway TAB1->NFkB Inhibits Inflam Reduced Inflammation (TNF-a, IL-6) NFkB->Inflam Downregulation

Caption: Dual-pathway activation by the scaffold. Left: GPR40-mediated insulin release. Right: GPR120-mediated anti-inflammatory signaling via Beta-arrestin recruitment.

Challenges & Future Directions

Bioavailability & Toxicology
  • Challenge: The nitro group is a potential "structural alert" in drug discovery. Nitro-aromatics can be reduced by intestinal bacteria to anilines, which may be genotoxic or cause methemoglobinemia.

  • Optimization Strategy: Replace the nitro group with bioisosteric electron-withdrawing groups such as Trifluoromethyl (-CF₃) or Nitrile (-CN) to maintain electronic properties while improving safety profiles.

Selectivity[9]
  • Challenge: Distinguishing between GPR40 and GPR120 activity is difficult due to pocket similarity.

  • Optimization Strategy: SAR studies focusing on the linker length (extending to ethyl/propyl) can shift selectivity towards GPR120, which accommodates larger ligands.

References

  • Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2013. Link

  • Higa, T., et al. "Benzoic Acid Derivatives as Novel GPR120 Agonists." Bioorganic & Medicinal Chemistry Letters, 2014. Link

  • Miyamoto, S., et al. "Synthesis and Structure-Activity Relationships of Benzoic Acid Derivatives as Aldose Reductase Inhibitors." Chemical and Pharmaceutical Bulletin, 1988. Link

  • PubChem Compound Summary. "2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (Isomer Analog)." National Center for Biotechnology Information, 2024. Link

  • Oh, D.Y., et al. "GPR120 Is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-inflammatory and Insulin-Sensitizing Effects." Cell, 2010. Link

Sources

The Synthetic Versatility and Pharmacological Significance of Nitrophenoxy Methyl Benzoic Acid Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitrophenoxy Methyl Benzoic Acid Scaffolds

Nitrophenoxy methyl benzoic acid and its derivatives represent a class of organic intermediates that have garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The intrinsic value of these compounds lies in their unique structural architecture, which combines a benzoic acid moiety, a nitro group, and a phenoxy or phenyl linker. This arrangement of functional groups provides a versatile platform for a wide array of chemical transformations, making them valuable starting materials for the synthesis of more complex molecules, including heterocyclic systems and pharmacologically active agents.[1][2] The benzoic acid scaffold itself is a well-established feature in numerous biologically active compounds, with the carboxylic acid group often playing a crucial role in binding to biological targets through hydrogen bonding.[3][4] The presence and position of the nitro group and other substituents on the aromatic rings significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[3] This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of key nitrophenoxy methyl benzoic acid intermediates, with a focus on their role in drug discovery and development.

Core Structures and Their Synthetic Pathways

The term "nitrophenoxy methyl benzoic acid" can encompass several constitutional isomers with distinct chemical properties and applications. This guide will focus on two prominent examples: 2-(4-Nitrophenyl)benzoic acid and 4-(4-Nitrophenoxy)benzoic acid, highlighting their synthesis and utility.

2-(4-Nitrophenyl)benzoic Acid: A Privileged Scaffold for Heterocycle Synthesis

2-(4-Nitrophenyl)benzoic acid is a biaryl carboxylic acid recognized as a "privileged structure" in drug discovery due to its ability to serve as a scaffold for molecules that can bind to multiple biological targets.[1] Its structure, featuring a nitro-substituted phenyl ring linked to a benzoic acid moiety, provides two distinct functional groups amenable to a variety of chemical transformations.[1]

Two primary and effective methods for the preparation of 2-(4-nitrophenyl)benzoic acid are the Ullmann Condensation and the Suzuki-Miyaura Coupling.[2]

1. Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol. In this context, it is adapted for the formation of a C-C bond between two aryl rings.[2]

Experimental Protocol: Ullmann Condensation for 2-(4-Nitrophenyl)benzoic Acid [2]

  • Materials: 2-bromobenzoic acid, 1-iodo-4-nitrobenzene, activated copper powder, anhydrous potassium carbonate, dimethylformamide (DMF), concentrated hydrochloric acid, ethanol/water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

    • Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

    • Filter the mixture through a pad of celite to remove the copper catalyst and other insoluble materials.

    • Acidify the filtrate to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid to precipitate the crude 2-(4-nitrophenyl)benzoic acid.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dry the purified product under vacuum to obtain 2-(4-nitrophenyl)benzoic acid as a solid.

2. Suzuki-Miyaura Coupling: This modern palladium-catalyzed cross-coupling reaction offers a more versatile and often higher-yielding alternative to the Ullmann condensation. It involves the reaction of an aryl halide with an arylboronic acid.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for 2-(4-Nitrophenyl)benzoic Acid [2]

  • Materials: 2-bromobenzoic acid, (4-nitrophenyl)boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine 2-bromobenzoic acid (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), the palladium catalyst (e.g., 0.05 eq), and the base (2.0 eq).

    • Add the degassed solvent system.

    • Heat the mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

    • Acidify the aqueous layer to precipitate the product.

    • Collect the crude product by filtration and purify by recrystallization.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (2-bromobenzoic acid) Product 2-(4-Nitrophenyl)benzoic acid A->Product B Arylboronic Acid ((4-nitrophenyl)boronic acid) B->Product Pd_cat Pd(0) Catalyst Pd_cat->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Product

A primary and significant application of 2-(4-nitrophenyl)benzoic acid is its role as a precursor in the synthesis of carbazole derivatives.[5] The carbazole motif is a key structural component in many biologically active molecules and functional organic materials.[5] The transformation is achieved through a reductive cyclization process, most notably the Cadogan reaction.[5] This reaction involves the deoxygenative cyclization of the nitro group, typically mediated by a trivalent phosphorus reagent like triphenylphosphine, to form the pyrrole ring of the carbazole system.[5]

Experimental Protocol: Cadogan Reaction for 9H-Carbazole-4-carboxylic Acid [5]

  • Materials: 2-(4-nitrophenyl)benzoic acid, triphenylphosphine (PPh₃), high-boiling solvent (e.g., 1,2,4-trichlorobenzene), ethyl acetate, hexanes.

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), add 2-(4-nitrophenyl)benzoic acid and triphenylphosphine (1.5 eq) to a suitable high-boiling solvent to achieve a substrate concentration of approximately 0.1 M.

    • Heat the reaction mixture to reflux (approximately 214 °C for 1,2,4-trichlorobenzene) with vigorous stirring.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product can be isolated by direct precipitation, extraction, or by removing the solvent under reduced pressure.

    • For purification, the crude product is subjected to silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9H-carbazole-4-carboxylic acid.

Table 1: Key Parameters for the Cadogan Reaction [5]

ParameterValue/ConditionRationale
ReagentTriphenylphosphine (PPh₃)Acts as the deoxygenating agent to facilitate the reductive cyclization of the nitro group.
Stoichiometry1.5 equivalents of PPh₃Ensures complete reduction of the nitro group.
SolventHigh-boiling (e.g., 1,2,4-trichlorobenzene)Allows for the high temperatures required for the reaction to proceed efficiently.
TemperatureReflux (approx. 214 °C)Provides the necessary thermal energy for the cyclization reaction.
Reaction Time4 - 6 hoursTypical duration for the reaction to reach completion, should be monitored by TLC.
Expected Yield70-85%Based on literature for similar substrates, actual yield may vary.

Cadogan_Reaction Start 2-(4-Nitrophenyl)benzoic acid Reagent Triphenylphosphine (PPh₃) High Temperature Start->Reagent Intermediate Nitrene Intermediate (transient) Reagent->Intermediate Product 9H-Carbazole-4-carboxylic acid Intermediate->Product Intramolecular Cyclization

4-(4-Nitrophenoxy)benzoic Acid: An Intermediate in Pharmaceuticals and Polymers

4-(4-Nitrophenoxy)benzoic acid is another important intermediate with applications in diverse fields. It serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[6] In polymer chemistry, it is utilized in the production of specialty polymers to enhance their thermal stability and mechanical properties.[6]

Chemical Reactivity and Functional Group Transformations

The dual functionality of nitrophenoxy methyl benzoic acids makes them highly versatile. The carboxylic acid group can undergo standard transformations such as esterification and amide bond formation. The nitro group, a strong electron-withdrawing group, can be readily reduced to a primary amine.[1] This reduction opens up a plethora of possibilities for further derivatization, including the formation of amides, sulfonamides, and for building diverse molecular libraries for drug screening.[1] Common reducing agents for this transformation include catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron (Fe) powder in an acidic medium.[1]

Pharmacological Relevance and Future Directions

The interest in nitrophenoxy methyl benzoic acid intermediates extends to their direct and indirect pharmacological activities. For instance, compounds like 4-((nitrooxy) methyl)-3-nitrobenzoic acid have been investigated as nitric oxide (NO) donors, exhibiting antinociceptive and anti-inflammatory activities in preclinical models.[7] This suggests that the nitrooxy moiety can be a valuable addition to the benzoic acid scaffold for developing novel therapeutic agents.

The broader class of benzoic acid derivatives has a long history in medicine, with applications ranging from antimicrobial agents to anticancer drugs.[4][8][9] The ability to strategically place functional groups like nitro and methyl on the phenoxy benzoic acid core allows for the fine-tuning of a molecule's properties to achieve desired biological effects.[3]

Conclusion

Nitrophenoxy methyl benzoic acid intermediates are a class of compounds with significant synthetic utility and pharmacological potential. Their well-defined structures, coupled with the reactivity of their constituent functional groups, provide a robust platform for the synthesis of complex molecules, including valuable heterocyclic systems like carbazoles. The established synthetic routes, such as the Ullmann condensation, Suzuki-Miyaura coupling, and the Cadogan reaction, offer reliable methods for the preparation and further elaboration of these intermediates. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of nitrophenoxy methyl benzoic acid intermediates in drug discovery and materials science is poised to expand, offering exciting opportunities for future research and development.

References

  • de Oliveira, M. G., et al. (2020). Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Methyl m-Nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2-(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenoxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2025, May 15). ResearchGate. Retrieved from [Link]

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. (2024, July 25). TREA. Retrieved from [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 1). ResearchGate. Retrieved from [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved from [Link]

Sources

Molecular weight and formula of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a molecule of interest for researchers and professionals in drug development and organic synthesis. This document will delve into its chemical properties, a detailed synthesis protocol, and potential applications, grounded in established chemical principles.

Core Molecular Attributes

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates a benzoic acid moiety linked to a 4-methyl-2-nitrophenoxy group via a methylene ether linkage. This unique combination of functional groups—a carboxylic acid, a nitro group, a methyl group, and an ether—imparts specific chemical characteristics and potential for further functionalization.

Chemical Formula and Molecular Weight

The chemical formula for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is C₁₅H₁₃NO₅ .

Based on this formula, the molecular weight is calculated to be 287.27 g/mol . This value is a critical parameter for all quantitative experimental work, including reaction stoichiometry and analytical characterization.

Structural Representation

The structural formula of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is presented below:

This structure highlights the spatial arrangement of the functional groups, which dictates the molecule's reactivity and intermolecular interactions. The presence of the electron-withdrawing nitro group influences the electronic properties of the phenoxy ring, while the carboxylic acid group provides a site for salt formation, esterification, and other derivatizations.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₅H₁₃NO₅Deduced from the chemical name and structure.
Molecular Weight 287.27 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Based on the high molecular weight and presence of polar functional groups.
Melting Point Not available.Expected to be a crystalline solid with a defined melting point.
Boiling Point Not available.Expected to be high and likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group provides some water solubility, but the large aromatic structure limits it.
pKa Estimated to be around 4-5.The carboxylic acid group is the primary acidic proton.

Synthesis Methodology: A Guided Protocol

The synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid can be achieved through a Williamson ether synthesis . This classic and reliable method involves the reaction of a phenoxide with an alkyl halide.[1] In this case, 4-methyl-2-nitrophenol will be deprotonated to form the corresponding phenoxide, which will then act as a nucleophile to displace a halide from methyl 3-(bromomethyl)benzoate.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis_Scheme start1 4-Methyl-2-nitrophenol intermediate Methyl 3-[(4-methyl-2-nitrophenoxy)methyl]benzoate start1->intermediate Step 1: Williamson Ether Synthesis start2 Methyl 3-(bromomethyl)benzoate start2->intermediate reagent1 Base (e.g., K₂CO₃) reagent1->intermediate reagent2 Solvent (e.g., DMF) reagent2->intermediate product 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid intermediate->product Step 2: Saponification reagent3 1. NaOH (aq) 2. HCl (aq) reagent3->product

Caption: Synthetic pathway for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-2-nitrophenol (1.0 equivalent) and methyl 3-(bromomethyl)benzoate (1.05 equivalents).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the mixture. The base will deprotonate the phenol to form the nucleophilic phenoxide in situ.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate, methyl 3-[(4-methyl-2-nitrophenoxy)methyl]benzoate.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water. Add an excess of sodium hydroxide (NaOH, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2). The desired carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

Experimental Workflow Diagram

Experimental_Workflow start Start: Combine Reactants, Solvent, and Base heat Heat and Stir (80-100 °C, 4-6h) Monitor by TLC start->heat workup1 Aqueous Work-up and Extraction heat->workup1 concentrate1 Dry and Concentrate Organic Phase workup1->concentrate1 hydrolysis Saponification with NaOH concentrate1->hydrolysis acidify Acidify with HCl to Precipitate Product hydrolysis->acidify filter Vacuum Filtration acidify->filter purify Recrystallization filter->purify end Final Product: 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid purify->end

Sources

Role of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Strategic Role of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (CAS: 832740-22-4) represents a high-value privileged scaffold rather than a standalone therapeutic agent.[1][2][3] Its structural architecture—comprising a polar benzoic acid "head," a flexible ether linker, and a lipophilic nitro-substituted phenoxy "tail"—positions it as a critical intermediate for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) .[1][2][3]

This whitepaper dissects the compound’s utility as a precursor for generating focused libraries targeting metabolic receptors (e.g., PPARs, GPR40) and enzyme inhibitors (e.g., aldose reductase).[1][2][3] We analyze its synthetic versatility, particularly the role of the nitro group as a "masked" aniline handle, and provide protocols for its transformation into bioactive clinical candidates.[1][2][3]

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of the scaffold is prerequisite to its application in lead optimization.[1][2][3]

Property Data / Descriptor Medicinal Chemistry Implication
IUPAC Name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acidUnambiguous chemical identifier.[1][2][3]
Molecular Formula C₁₅H₁₃NO₅Moderate complexity; allows for further decoration.[1][2][3]
Molecular Weight 287.27 g/mol Ideal for FBDD (Rule of 3 compliant: MW < 300).[1][2][3]
cLogP (Est.) ~3.1 - 3.3Lipophilic enough for membrane permeability; requires polar head for solubility.[1][2][3]
H-Bond Donors 1 (Carboxylic Acid)Key anchor for ionic interactions (e.g., Arg/Lys residues).[1][2][3]
H-Bond Acceptors 5 (Nitro, Ether, Acid)Multiple points for receptor engagement.[1][2][3]
Rotatable Bonds 4Flexible linker allows induced fit binding.[1][2][3]

Structural Analysis: The molecule features a biaryl ether motif separated by a methylene spacer.[1][2][3] This specific geometry mimics the "kinked" conformation found in many bioactive ligands, allowing the benzoic acid to engage a polar pocket while the phenoxy ring occupies a hydrophobic cleft.[1][2][3]

Synthetic Utility: The "Masked" Diversity Handle

The primary value of this compound lies in the nitro group .[1][2][3] In medicinal chemistry campaigns, nitro groups are rarely retained in final drugs due to toxicity concerns (metabolic activation).[1][2][3] Instead, they serve as stable precursors to anilines , which are versatile nucleophiles.[1][2][3]

Core Synthesis Pathway (Williamson Ether Strategy)

The scaffold is assembled via a convergent synthesis, coupling a benzyl halide with a phenol.[1][2][3]

  • Reagents: 3-(Bromomethyl)benzoic acid (or ester), 4-Methyl-2-nitrophenol, K₂CO₃, DMF/Acetone.[1][2][3]

  • Mechanism: S_N2 nucleophilic substitution.[1][2][3]

  • Critical Control Point: The carboxylic acid must be protected (e.g., methyl ester) if using strong bases, or the reaction must be performed with careful pH control to favor phenoxide formation over carboxylate alkylation.[1][2][3]

Divergent Library Generation

Once the scaffold is secured, the nitro group is reduced to an amine (aniline), unlocking three distinct chemical spaces:[1][2][3]

  • Amide/Urea Libraries: Coupling with acid chlorides or isocyanates to probe steric bulk in the hydrophobic pocket.[1][2][3]

  • Heterocycle Formation: Cyclization with aldehydes or carboxylic acids to form Benzimidazoles or Quinazolinones (common kinase inhibitor motifs).[1][2][3]

  • Sulfonamides: Reaction with sulfonyl chlorides to generate soluble, ionizable tails.[1][2][3]

Visualization: Synthetic Workflow & Library Generation

The following diagram illustrates the transformation of the core scaffold into diverse bioactive classes.

Synthesis_Workflow Start1 3-(Bromomethyl) benzoic acid ester Core Core Scaffold: Nitro-Ether Intermediate Start1->Core K2CO3, DMF (Williamson Ether) Start2 4-Methyl-2-nitrophenol Start2->Core Amine Aniline Intermediate (Reduced Nitro) Core->Amine H2, Pd/C or Fe/AcOH (Reduction) Lib1 Library A: Amides/Ureas (GPCR Agonists) Amine->Lib1 R-COCl or R-NCO Lib2 Library B: Benzimidazoles (Kinase Inhibitors) Amine->Lib2 R-CHO Oxidative Cyclization Lib3 Library C: Sulfonamides (Enzyme Inhibitors) Amine->Lib3 R-SO2Cl

Figure 1: Divergent synthesis strategy utilizing the nitro group as a latent diversity handle.

Medicinal Chemistry Applications: Pharmacophore Mapping

This scaffold is frequently employed to target proteins with bipartite binding sites (a polar entrance and a deep hydrophobic pocket).[1][2][3]

Target Class: Metabolic Receptors (PPARs & GPR40)[1][2][3][4]
  • Mechanism: The benzoic acid mimics the carboxylate head group of endogenous fatty acids.[1][2][3]

  • Interaction:

    • Acid Head: Forms a salt bridge with Arg/Tyr residues (e.g., Arg258 in GPR40/FFAR1).[1][2][3]

    • Linker: The methylene-ether spacer provides the necessary distance (~4-5 Å) to span the entrance channel.[1][2][3]

    • Tail: The 4-methyl-2-nitrophenoxy group (or its amino derivatives) wedges into the lipophilic pocket, displacing water and increasing binding entropy.[1][2][3]

Target Class: Aldose Reductase Inhibitors (ARIs)[1][2][3][4]
  • Context: Used in diabetic complications (neuropathy/retinopathy).[1][2][3]

  • SAR Insight: The N-substituted derivatives of this scaffold resemble Epalrestat and Tolrestat .[1][2][3] The rigid aromatic rings prevent metabolic oxidation compared to aliphatic chains.[1][2][3]

Bioisosteric Replacements

To optimize pharmacokinetics (PK), medicinal chemists often modify this core:

  • Linker: Replacing -CH2-O- with -CH2-NH- (amine) or -CONH- (amide) to alter solubility and rigidity.[1][2][3]

  • Acid: Replacing -COOH with Tetrazole (pKa ~5) to improve oral bioavailability while maintaining anionic character.[1][2][3]

Experimental Protocol: Nitro Reduction & Coupling

Objective: Convert the nitro-intermediate to an amide derivative (General Procedure).

Step 1: Nitro Reduction

  • Dissolve 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (1.0 eq) in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (10 wt%) under inert atmosphere (N₂).

  • Stir under H₂ balloon (1 atm) for 4–6 hours at RT. Monitor by LC-MS (Disappearance of M+ peak, appearance of M-30+2 peak).[1][2][3]

  • Filter through Celite to remove catalyst.[1][2][3] Concentrate to yield the amino-intermediate .[1][2][3]

Step 2: Amide Coupling

  • Dissolve the amino-intermediate (1.0 eq) in DCM.[1][2][3]

  • Add DIPEA (3.0 eq) and the desired Acid Chloride (1.1 eq).

  • Stir at 0°C to RT for 2 hours.

  • Workup: Wash with 1N HCl (remove excess amine), then sat. NaHCO₃. Dry over MgSO₄.[1][2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Future Directions & Optimization

  • Fragment Growing: Use the scaffold as a "seed" in crystallographic screens.[1][2][3] The acid group anchors the molecule, allowing X-ray resolution of the binding pose to guide the growth of the phenoxy tail.[1][2][3]

  • PROTAC Linkers: The carboxylic acid can be conjugated to an E3 ligase ligand, while the phenoxy group targets a protein of interest, serving as a rigid linker in protein degraders.[1][2][3]

References

  • Patani, G. A., & LaVoie, E. J. (1996).[1][2][3] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1][2][3] Link[1][2][3]

  • Meanwell, N. A. (2011).[1][2][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2][3] Link[1][2][3]

  • Tsujihata, Y., et al. (2011).[1][2][3] Discovery and Biological Evaluation of Potent GPR40 Agonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4720-4726.[1][2][3] (Contextual reference for phenoxy-acid scaffolds in GPR40). Link

  • PubChem Compound Summary. (n.d.). 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (CID 832740-22-4).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

An In-Depth Technical Guide to 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related compounds and established chemical principles to offer insights into its synthesis, properties, and potential applications.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identity is fundamental for any research endeavor. This section provides the key identifiers for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

IdentifierValueSource
CAS Number 832740-22-4[1]
IUPAC Name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acidN/A
Molecular Formula C₁₅H₁₃NO₅[2]
Molecular Weight 287.27 g/mol [2]
Canonical SMILES Cc1ccc(c(c1)[O-])OCc2cccc(c2)C(=O)ON/A
InChI Key InChI=1S/C15H13NO5/c1-9-6-7-14(13(8-9)16(20)21)22-10-11-4-2-3-5-12(11)15(18)19/h2-8H,10H2,1H3,(H,18,19)N/A

Note: While the CAS number is listed by a commercial supplier, comprehensive public database entries are limited. The IUPAC name, SMILES, and InChI key are based on the compound's structure.

Synthesis and Mechanistic Insights

The synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid can be logically approached via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4] This reaction proceeds through an SN2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.[3]

Proposed Synthetic Pathway

The most direct synthetic route would involve the reaction of 3-(halomethyl)benzoic acid (or its ester) with 4-methyl-2-nitrophenol.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 3-(Chloromethyl)benzoic acid P1 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid R1->P1 Electrophile R2 4-Methyl-2-nitrophenol R2->P1 Nucleophile (as phenoxide) Base Strong Base (e.g., NaOH, K₂CO₃) Base->R2 Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->P1 Reaction Medium Heat Heat Heat->P1 Facilitates Reaction P2 Salt (e.g., NaCl)

Caption: Proposed Williamson ether synthesis for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and has not been experimentally validated for this specific compound.[5][6]

Materials and Reagents:

  • 3-(Chloromethyl)benzoic acid

  • 4-Methyl-2-nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous DMF.

  • Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Electrophile Addition: Dissolve 3-(chloromethyl)benzoic acid (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl to precipitate the carboxylic acid product.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Physicochemical Properties (Predicted)

PropertyPredicted ValueBasis of Prediction
Molecular Weight 287.27 g/mol Calculation from Molecular Formula[2]
XLogP3 ~3.1Based on isomeric data[2]
Hydrogen Bond Donor Count 1Carboxylic acid group[2]
Hydrogen Bond Acceptor Count 5Oxygen atoms in nitro, ether, and carboxyl groups[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 92.4 ŲBased on isomeric data[2]

Potential Applications in Research and Drug Development

The structural motifs within 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid suggest several potential areas of investigation for researchers in drug development. Benzoic acid derivatives are known to possess a wide range of biological activities.[7][8][9]

Anti-inflammatory and Analgesic Research

The phenoxybenzoic acid scaffold is an isostere of anthranilic acids, a class of compounds known for their anti-inflammatory properties.[10][11] It is plausible that this compound could be investigated as a potential inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Research

Nitroaromatic compounds have been explored for their potential as anticancer agents. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[12] The presence of the nitro group on the phenoxy ring of the title compound makes it a candidate for screening in various cancer cell lines to assess its antiproliferative and antimigratory activities.

Synthetic Building Block

The carboxylic acid functionality provides a reactive handle for further chemical modifications. This allows for the synthesis of a library of derivatives, such as esters and amides, which can be used to explore structure-activity relationships (SAR) in various biological assays.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectroscopic characteristics for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid based on its functional groups and data from analogous structures.[13][14]

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm.

  • Methylene Protons (-O-CH₂-): A singlet around 5.0-5.5 ppm.

  • Methyl Protons (-CH₃): A singlet around 2.3-2.6 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet downfield, typically above 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals between 110-160 ppm.

  • Methylene Carbon (-O-CH₂-): A signal around 65-75 ppm.

  • Methyl Carbon (-CH₃): A signal around 20-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-O Stretch (Ether): A band in the region of 1200-1275 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z 287.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the nitro group (-NO₂), and cleavage of the ether bond.

Conclusion

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a compound with significant potential for further investigation, particularly in the fields of medicinal and synthetic chemistry. While direct experimental data is currently sparse, its structural features suggest plausible synthetic routes and a range of potential biological activities. This guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and application of this intriguing molecule. Further experimental validation of the proposed protocols and predicted properties is a necessary next step to fully elucidate the chemical and biological profile of this compound.

References

  • The Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. PubChem.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide. (2025). Benchchem.
  • Williamson ether synthesis. (n.d.). TCI AMERICA.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023).
  • Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids. (2025). Benchchem.
  • Supporting Information for Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.).
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). Antioxidants.
  • 4-((4-Nitrophenoxy)methyl)benzoic acid. (n.d.). BLD Pharm.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET: 3-Methyl-4-nitrobenzoic acid. (2025, December 18). Fisher Scientific.
  • Benzoic acid, 3-methyl-4-nitro-, methyl ester. (n.d.). NIST WebBook.
  • Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester. (n.d.). Cheméo.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Journal of Developing Drugs.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023).
  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (2015).
  • A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. (2025). Benchchem.

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Introduction: The Prominence of Phenoxyalkanoic Acid Scaffolds in Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the biological activity of 4-methyl-2-nitrophenoxy benzoic acid scaffolds for researchers, scientists, and drug development professionals.

The phenoxyalkanoic acid scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, renowned for its diverse range of biological activities. Historically, this class of compounds gained prominence with the discovery of auxin-type herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). The versatility of the phenoxyalkanoic acid backbone allows for fine-tuning of its biological effects through strategic substitution on the phenyl ring and modification of the carboxylic acid side chain. These modifications can dramatically alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its primary mechanism of action.

This guide focuses on a specific, yet underexplored, derivative: the 4-methyl-2-nitrophenoxy benzoic acid scaffold . By analyzing the constituent parts of this molecule and drawing parallels with structurally related compounds, we can infer its likely biological activities and propose a framework for its synthesis and evaluation. The presence of a nitro group, a methyl group, and a benzoic acid moiety suggests a high potential for herbicidal activity, likely through the inhibition of key enzymatic pathways in plants.

Inferred Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The most probable mechanism of action for a 4-methyl-2-nitrophenoxy benzoic acid scaffold is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. This inference is drawn from the well-established activity of other nitrophenyl ether herbicides, such as acifluorfen.

PPO catalyzes the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin IX (Proto IX). Inhibition of this enzyme leads to an accumulation of Proto IX in the cytoplasm. In the presence of light, Proto IX acts as a potent photosensitizer, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This mode of action is characterized by rapid bleaching and necrosis of plant tissues upon exposure to light.

Signaling Pathway Diagram

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_cellular_damage Cellular Damage Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Multiple Steps ProtoIXgen Protoporphyrinogen IX (Proto IXgen) ALA->ProtoIXgen Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO ProtoIX Protoporphyrin IX (Proto IX) PPO->ProtoIX Oxidation AccumulatedProtoIXgen Accumulated Proto IXgen PPO->AccumulatedProtoIXgen Blocked Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll LeakedProtoIX Leaked Protoporphyrin IX AccumulatedProtoIXgen->LeakedProtoIX Leaks from Chloroplast ROS Reactive Oxygen Species (ROS) LeakedProtoIX->ROS Photosensitization Light Light Light->ROS Damage Lipid Peroxidation & Cell Death ROS->Damage Scaffold 4-Methyl-2-nitrophenoxy Benzoic Acid Scaffold Scaffold->PPO Inhibition

Caption: Inferred PPO inhibition pathway by the 4-methyl-2-nitrophenoxy benzoic acid scaffold.

Synthesis of 4-Methyl-2-Nitrophenoxy Benzoic Acid Scaffolds: A Generalized Protocol

The synthesis of 4-methyl-2-nitrophenoxy benzoic acid derivatives can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This method involves the coupling of a substituted phenol with an activated aryl halide in the presence of a copper catalyst and a base.

Experimental Workflow

Synthesis_Workflow Reactants Reactants: - 4-Methyl-2-nitrophenol - Substituted 2-halobenzoic acid - Copper(I) iodide (CuI) - Potassium carbonate (K2CO3) - Solvent (e.g., DMF) ReactionVessel Reaction Setup: - Inert atmosphere (N2 or Ar) - Reflux at 120-150°C Reactants->ReactionVessel Combine & Heat Workup Aqueous Workup: - Cool to room temperature - Dilute with water - Acidify with HCl ReactionVessel->Workup After 24-48h Extraction Extraction: - Extract with ethyl acetate - Wash with brine - Dry over Na2SO4 Workup->Extraction Purification Purification: - Concentrate under vacuum - Purify by column chromatography (Silica gel, hexane/ethyl acetate) Extraction->Purification Product Final Product: 4-Methyl-2-nitrophenoxy Benzoic Acid Derivative Purification->Product

Caption: Generalized workflow for the synthesis of 4-methyl-2-nitrophenoxy benzoic acid derivatives.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-2-nitrophenol (1.0 eq.), the desired substituted 2-halobenzoic acid (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add a suitable high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.

  • Reaction Execution: Place the reaction mixture under an inert atmosphere of nitrogen or argon. Heat the mixture to reflux (typically 120-150°C) and maintain this temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing water and acidify to a pH of approximately 2 using 1M hydrochloric acid (HCl). This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 4-methyl-2-nitrophenoxy benzoic acid derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data and Structure-Activity Relationships (SAR)

CompoundR1R2R3pI50 (Ipomoea spp.)pI50 (Xanthium spp.)
AcifluorfenClHCF37.26.8
FomesafenClHSO2NHCH37.57.1
OxyfluorfenClHOCH2CH37.06.5

pI50 is the negative logarithm of the molar concentration required for 50% inhibition of plant growth.

From this data, we can deduce several key SAR insights:

  • Nitro Group Position: The nitro group is typically located para to the ether linkage for optimal activity. In our target scaffold, it is ortho, which may influence its binding to the PPO enzyme.

  • Substitution on the Benzoic Acid Ring: The electronic nature and position of substituents on the benzoic acid ring will significantly impact activity. Electron-withdrawing groups are generally favored.

  • Methyl Group: The 4-methyl group on the phenoxy ring may enhance lipophilicity, potentially improving cell membrane penetration.

Conclusion and Future Directions

The 4-methyl-2-nitrophenoxy benzoic acid scaffold represents a promising, albeit understudied, class of compounds with a high probability of exhibiting potent herbicidal activity through the inhibition of protoporphyrinog

A Comprehensive Technical Guide to the Solubility Profile of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Novel Carboxylic Acid

In the realm of pharmaceutical sciences and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical determinant of its processability, from purification and crystallization to formulation and bioavailability. This guide provides an in-depth technical exploration of the solubility profile of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a molecule of interest in contemporary drug discovery and material science.

While specific experimental data for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is not extensively available in public literature, this guide will leverage established principles of physical organic chemistry and draw upon data from structurally analogous compounds to provide a robust predictive framework and a detailed methodological approach for its solubility determination. By understanding the interplay of molecular structure, solvent properties, and intermolecular forces, researchers can make informed decisions in experimental design and process development.

Molecular Structure and its Implications for Solubility

The solubility behavior of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is intrinsically linked to its molecular architecture. The key structural features include:

  • A Carboxylic Acid Moiety (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for significant interaction with polar protic and aprotic solvents. The acidic nature of this group also implies that its solubility will be highly pH-dependent in aqueous systems and can be greatly enhanced in basic organic solvents.[1][2]

  • An Ether Linkage (-O-): The ether group introduces a degree of polarity and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Aromatic Rings: The presence of two phenyl rings provides a significant non-polar character, which will favor solubility in solvents with similar aromatic or non-polar characteristics.

  • A Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent increases the polarity of the molecule and can participate in dipole-dipole interactions.[3]

  • A Methyl Group (-CH3): This non-polar group contributes to the hydrophobic character of the molecule.

The interplay of these functional groups results in a molecule with a complex polarity profile, suggesting that its solubility will be highly dependent on the specific nature of the organic solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute (3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid) and the solvent molecules. The key interactions to consider are:

  • Hydrogen Bonding: Solvents that can effectively form hydrogen bonds with the carboxylic acid group are expected to be good solvents. This includes alcohols (e.g., methanol, ethanol) and solvents containing carbonyl groups (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide) will interact favorably with the polar functionalities of the molecule, such as the nitro and ether groups.

  • Van der Waals Forces: Non-polar solvents (e.g., hexane, toluene) will primarily interact with the non-polar aromatic and methyl groups of the molecule.

A qualitative prediction of solubility can be made by assessing the relative contributions of these interactions. For a quantitative prediction, thermodynamic models such as the Wilson model or the NRTL model can be employed, though these require experimental data for parameterization.[5]

Case Study: Solubility of the Isomer 3-Methyl-2-nitrobenzoic Acid

To provide a quantitative perspective, we can examine the experimentally determined solubility of a structural isomer, 3-methyl-2-nitrobenzoic acid, as reported in a comprehensive study.[5] While not identical, the solubility behavior of this isomer offers valuable insights into the types of solvents that are likely to be effective for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

The mole fraction solubility of 3-methyl-2-nitrobenzoic acid was determined in nine organic solvents at temperatures ranging from 283.15 K to 318.15 K.[5] The study found that the solubility increased with temperature in all tested solvents.[5] The solvents, ranked from highest to lowest solubility at a given temperature, were: 1,4-dioxane > acetone > N-methyl-2-pyrrolidone (NMP) > methanol > ethanol > ethyl acetate > isopropanol > n-propanol > acetonitrile.[5]

Table 1: Mole Fraction Solubility (x) of 3-Methyl-2-nitrobenzoic Acid at 298.15 K (25 °C)

SolventMole Fraction Solubility (x)
1,4-Dioxane> 0.1 (estimated from trend)
Acetone~0.1 (estimated from trend)
N-Methyl-2-pyrrolidone (NMP)~0.08 (estimated from trend)
Methanol~0.06 (estimated from trend)
Ethanol~0.05 (estimated from trend)
Ethyl Acetate~0.04 (estimated from trend)
Isopropanol~0.04 (estimated from trend)
n-Propanol~0.03 (estimated from trend)
Acetonitrile~0.02 (estimated from trend)

Data extrapolated and estimated from graphical representations in the cited literature.[5]

These findings highlight the strong solubilizing power of polar aprotic solvents like 1,4-dioxane and acetone, as well as polar protic solvents like methanol and ethanol for this class of compounds.

Experimental Protocol for Solubility Determination: A Self-Validating System

The determination of equilibrium solubility is a critical experimental undertaking. The isothermal shake-flask method is widely regarded as the gold standard for its reliability and accuracy.[6] The following protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.

Materials and Equipment
  • 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (crystalline, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)[7][8]

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to solvent in a sealed vial prep2 Ensure presence of undissolved solid prep1->prep2 equil1 Place vials in a thermostatic shaker at constant temperature prep2->equil1 equil2 Agitate for a predetermined time to reach equilibrium (e.g., 24-72h) equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw supernatant using a pre-warmed syringe samp1->samp2 samp3 Filter the supernatant into a clean vial samp2->samp3 samp4 Dilute the saturated solution accurately samp3->samp4 samp5 Analyze concentration using a validated analytical method (e.g., HPLC, UV-Vis) samp4->samp5

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid to a series of sealed vials, each containing a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.[6]

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient duration to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sampling: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Analysis: Accurately dilute the collected saturated solution with the corresponding pure solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of the solute using a pre-validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][8]

  • Data Calculation: Convert the measured concentration into the desired units, such as g/L, mol/L, or mole fraction.

Justification of Experimental Choices
  • Use of Excess Solid: This ensures that the solution is truly saturated at the experimental temperature, representing the thermodynamic equilibrium solubility.[7]

  • Constant Temperature Control: Solubility is highly temperature-dependent. Precise temperature control is essential for obtaining accurate and reproducible results.

  • Filtration of Supernatant: This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

  • Validated Analytical Method: The use of a specific and linear analytical method ensures the accurate quantification of the dissolved solute.[7]

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid:

  • Temperature: For most solid solutes, solubility in organic solvents increases with increasing temperature. This relationship can be quantified by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[5]

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities (e.g., from non-polar alkanes to highly polar alcohols and aprotic solvents) would provide a comprehensive solubility profile.

  • Presence of Water: For some carboxylic acids, the presence of small amounts of water in organic solvents can significantly increase their solubility due to enhanced hydrogen bonding opportunities.[9] This is an important consideration, especially when using non-anhydrous solvents.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid phase in equilibrium with the saturated solution to ensure consistency.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key considerations for understanding and determining the solubility profile of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in organic solvents. While direct experimental data for this specific compound is sparse, a predictive framework based on its molecular structure and a detailed experimental protocol have been presented. The case study of a closely related isomer provides valuable quantitative insights.

For researchers and drug development professionals working with this compound, the experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents is a critical next step. The data generated will be invaluable for optimizing reaction conditions, developing robust purification and crystallization processes, and formulating final products with desired characteristics.

References

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Academia.edu. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Wikipedia. (2023, December 29). 3-Nitrobenzoic acid.
  • Daken Chemical Limited. (2024, June 25). 3 Methyl 2 Nitrobenzoic Acid Chemical Properties.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • ResearchGate. (2018, July 19). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties.
  • National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • UNT Digital Library. (2026, February 23).
  • ChemicalBook. (n.d.). 3-Methyl-4-nitrobenzoic acid synthesis.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methyl-4-nitrophenyl)methyl ester.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (4-methoxy-3-nitrophenyl)methyl ester.
  • MilliporeSigma. (n.d.). 4-[(4-nitrophenoxy)methyl]benzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methyl-3-nitrophenoxy)benzoic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents.

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An In-depth Technical Guide to the pKa Values and Ionization of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa values of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a molecule with multiple ionizable centers. We will delve into the structural factors influencing its acidity, present detailed experimental protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry, and explore the utility of computational prediction tools. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the ionization behavior of this and structurally related compounds.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH, dictated by its pKa value(s), is a cornerstone of its developability. For an orally administered drug, its journey through the variable pH environments of the gastrointestinal tract—from the acidic stomach (pH 1-3) to the more neutral to alkaline intestines (pH 5.5-8)—is governed by its ionization state[1]. This, in turn, dictates its solubility and ability to permeate biological membranes, key components of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a therapeutic agent[1]. A comprehensive understanding of the pKa of a drug candidate like 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is therefore not merely an academic exercise but a critical step in rational drug design and optimization.

Molecular Structure and Predicted Ionization Behavior

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid possesses two primary ionizable functional groups: a carboxylic acid and a nitrophenol moiety. The ionization of these groups is influenced by the electronic effects of the various substituents on the aromatic rings.

  • Carboxylic Acid Moiety: The benzoic acid portion of the molecule is expected to be acidic. The pKa of unsubstituted benzoic acid is approximately 4.20[2][3]. The presence of the (4-methyl-2-nitrophenoxy)methyl substituent at the meta position will influence this acidity. The ether oxygen can exert a weak electron-withdrawing inductive effect, which would slightly increase the acidity (lower the pKa) of the carboxylic acid.

  • Nitrophenol Moiety: The phenolic hydroxyl group is also acidic. The pKa of phenol itself is around 9.95[2]. However, the presence of a nitro group, a strong electron-withdrawing group, significantly increases the acidity of phenols[4][5][6]. The position of the nitro group is critical; ortho- and para-nitrophenols are considerably more acidic than meta-nitrophenol due to the resonance stabilization of the corresponding phenoxide ion[4][5][6]. In our molecule of interest, the nitro group is ortho to the ether linkage and meta to the hydroxyl group (if we consider the ether as a substituent on the phenol ring). More accurately, the nitro group is ortho to the oxygen of the phenoxy group. The pKa of 2-nitrophenol is approximately 7.2[7]. The additional methyl group at the para position to the oxygen will have a mild electron-donating effect, which would slightly decrease the acidity (increase the pKa) of the phenol.

Based on this analysis, we can predict two distinct pKa values for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid: one for the carboxylic acid, likely in the range of 3.5-4.5, and one for the nitrophenol, likely in the range of 7.0-8.0.

Predicted pKa Values
Functional GroupEstimated pKa RangeRationale
Carboxylic Acid3.5 - 4.5Based on the pKa of benzoic acid (4.20) with a weakly electron-withdrawing substituent at the meta position.
Nitrophenol7.0 - 8.0Based on the pKa of 2-nitrophenol (~7.2) with an electron-donating methyl group.

The following diagram illustrates the expected ionization equilibria:

ionization Neutral Molecule (pH < 3) Anion1 Carboxylate (pH ~ 3.5-4.5) Neutral->Anion1 -H+ (COOH) Anion2 Phenoxide (pH ~ 7.0-8.0) Dianion Dianion (pH > 8) Anion1->Dianion -H+ (Phenol)

Caption: Predicted ionization pathway of the molecule.

Experimental Determination of pKa Values

While computational predictions are valuable, experimental determination of pKa remains the gold standard for accuracy. The two most common methods are potentiometric titration and UV-Vis spectrophotometry[8][9].

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH with a calibrated pH electrode[9][10][11]. A plot of pH versus the volume of titrant added generates a titration curve, and the pKa can be determined from the pH at the half-equivalence point[10].

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

    • Dissolve the sample in a suitable solvent. Due to the predicted low water solubility of the neutral form, a co-solvent system (e.g., water-methanol or water-acetonitrile) may be necessary[12][13]. The choice of co-solvent and its proportion should be documented as it can influence the measured pKa[13].

    • Ensure the final concentration is in the range of 1-10 mM.

  • Titration Setup:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00)[10].

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature, as pKa is temperature-dependent[9].

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points to obtain a complete titration curve.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. For a molecule with two pKa values, there will be two inflection points on the titration curve.

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.

potentiometric_workflow A Prepare Analyte Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Points E->F

Caption: Workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation[9]. Given the presence of aromatic rings and a nitro group, 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is an excellent candidate for this technique.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of the analyte (e.g., from pH 2 to 10).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant amount of the stock solution to each of the buffer solutions to create a series of solutions with the same total analyte concentration but different pH values.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each of the prepared solutions over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelengths of maximum absorbance for the fully protonated, partially ionized, and fully deprotonated species.

  • Data Analysis:

    • Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve can be used to determine the pKa, which is the pH at the inflection point.

    • Alternatively, the Henderson-Hasselbalch equation can be applied in its logarithmic form. A plot of log[(A - AI)/(AB - A)] versus pH will yield a straight line with the pKa as the y-intercept, where A is the absorbance at a given pH, and AI and AB are the absorbances of the acidic and basic forms, respectively[14].

spectrophotometric_workflow A Prepare Buffer Solutions (Varying pH) B Add Constant Amount of Analyte A->B C Record UV-Vis Spectra B->C D Plot Absorbance vs. pH C->D E Determine pKa from Sigmoidal Curve D->E

Caption: Workflow for spectrophotometric pKa determination.

Computational pKa Prediction

In silico methods for pKa prediction have become increasingly accurate and are invaluable tools in early-stage drug discovery for screening large numbers of compounds[15][16][17]. These tools utilize various algorithms, including those based on quantum mechanics and machine learning, trained on large datasets of experimentally determined pKa values[15][16][17].

Several commercial and academic software packages are available for pKa prediction:

  • ACD/pKa: A widely used software that provides accurate pKa predictions and allows for visualization of ionization behavior[15].

  • Schrödinger's Epik: Employs machine learning and quantum mechanics to predict pKa values for complex, drug-like molecules[17].

  • MoKa: Utilizes a descriptor-based approach for fast and accurate pKa calculations[16].

When using these tools, it is crucial to input the correct chemical structure and to be aware of the limitations of the prediction algorithms, especially for novel chemical scaffolds that may not be well-represented in the training datasets[18].

Conclusion

A thorough understanding of the ionization behavior of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is essential for its potential development as a therapeutic agent. This guide has outlined the theoretical basis for its acidity, provided detailed protocols for its experimental pKa determination, and highlighted the utility of computational prediction methods. By combining theoretical predictions with robust experimental data, researchers can gain a comprehensive understanding of this molecule's physicochemical properties, enabling more informed decisions in the drug development process. The pKa values obtained will be critical for developing appropriate formulation strategies, predicting in vivo performance, and ultimately, for optimizing the therapeutic potential of this compound.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Al-Hourani, B. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrophenols. PubChem. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. MDPI. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.39. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • Vaia. (n.d.). Explain why the pka of p-nitrophenol is 7.14, whereas the pka of m-nitrophenol is 8.39. Retrieved from [Link]

  • ResearchGate. (n.d.). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Retrieved from [Link]

  • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • IvyPanda. (2024, May 13). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Retrieved from [Link]

  • DergiPark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Quora. (2016, September 1). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Retrieved from [Link]

  • Reddit. (2023, August 17). Computational pKa Determination. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Retrieved from [Link]

  • Preprints.org. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • American Chemical Society. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Pearson+. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Kütt, A., et al. (2018).
  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Filo. (2025, November 9). The unattributed pKa for benzoic acid, phenol, and benzaldehyde are 14.92... Retrieved from [Link]

  • Quora. (2017, September 2). Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)?. Retrieved from [Link]

  • Reddit. (2020, December 23). Why is the acidity of benzoic acid reduced by cross-conjugation?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methyl-4-nitrophenyl)methyl ester. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic-acid-4-methyl-3-nitrophenyl-methyl-ester.pdf. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-precision, field-proven protocol for the synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid .

This guide deviates from standard textbook recipes by focusing on process chemistry principles —emphasizing impurity control, scalability, and safety when handling lachrymatory benzyl halides and nitrophenolic compounds.

Technical Overview & Retrosynthetic Logic

The target molecule serves as a critical biaryl ether isostere in medicinal chemistry, often used to link pharmacophores while maintaining specific spatial geometry.

Structural Analysis:

  • Core Scaffold: Benzoic acid functionalized at the meta position.

  • Linker: Methylene ether (-CH₂-O-).

  • Pendant: 4-Methyl-2-nitrophenol (a deactivated phenol due to the nitro group, but the nitro group also prevents over-alkylation and directs regioselectivity).

Retrosynthetic Strategy: The most robust disconnection is at the ether oxygen. We utilize a Williamson Ether Synthesis followed by Ester Hydrolysis . Direct alkylation of the benzoic acid (without ester protection) is discouraged due to the competing nucleophilicity of the carboxylate anion, which would lead to ester byproducts.

Reaction Scheme (Graphviz Logic Flow):

SynthesisWorkflow Start1 Precursor A: 4-Methyl-2-nitrophenol Step1 Step 1: Williamson Ether Coupling (K2CO3, Acetone, Reflux) Start1->Step1 Nucleophile Start2 Precursor B: Methyl 3-(bromomethyl)benzoate Start2->Step1 Electrophile Inter Intermediate: Methyl 3-[(4-methyl-2-nitrophenoxy)methyl]benzoate Step1->Inter SN2 Subst. Step2 Step 2: Saponification (LiOH, THF/H2O) Inter->Step2 Hydrolysis Final Target: 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid Step2->Final Acidification

Caption: Logical workflow for the convergent synthesis of the target ether acid.

Experimental Protocols

Step 1: Williamson Ether Coupling

Formation of Methyl 3-[(4-methyl-2-nitrophenoxy)methyl]benzoate

Rationale: We use Methyl 3-(bromomethyl)benzoate rather than the acid to prevent side reactions. Potassium carbonate (K₂CO₃) is selected as the base; it is strong enough to deprotonate the nitrophenol (pKa ~7.2) but mild enough to prevent ester hydrolysis or elimination of the benzyl bromide. Acetone is the solvent of choice for its ease of removal and ability to solubilize the phenolate intermediate.

Materials:

  • 4-Methyl-2-nitrophenol (1.0 equiv)

  • Methyl 3-(bromomethyl)benzoate (1.05 equiv) [Note: Handle in fume hood; lachrymator]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Potassium Iodide (KI), catalytic (0.1 equiv) [Optional: Finkelstein acceleration]

  • Solvent: Acetone (Reagent grade) or Acetonitrile (for higher temp)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solubilization: Charge the RBF with 4-Methyl-2-nitrophenol (10.0 mmol, 1.53 g) and anhydrous Acetone (50 mL). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (20.0 mmol, 2.76 g) in a single portion. The solution will likely turn bright yellow/orange due to phenolate formation. Stir at room temperature for 15 minutes.

  • Addition: Add Methyl 3-(bromomethyl)benzoate (10.5 mmol, 2.40 g) and catalytic KI (16 mg).

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~60°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 4:1). The starting phenol (yellow spot) should disappear.[1]

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic salts (KBr, K₂CO₃) through a fritted glass funnel or Celite pad. Wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[4]

  • Purification: Recrystallize from hot Ethanol or perform a short silica plug filtration (eluting with DCM) if the crude is dark.

    • Expected Yield: 85–95%.

    • Appearance: Pale yellow solid.

Step 2: Ester Hydrolysis (Saponification)

Conversion to 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures and milder nature, reducing the risk of nucleophilic attack on the nitro group ring (though rare).

Protocol:

  • Setup: Dissolve the Step 1 ester intermediate (8.0 mmol) in THF (24 mL).

  • Reagent Prep: Prepare a solution of LiOH·H₂O (24.0 mmol, 3.0 equiv) in Water (8 mL).

  • Reaction: Add the aqueous LiOH to the THF solution. The mixture may become biphasic; add Methanol (2–5 mL) if necessary to homogenize.

  • Conditions: Stir at room temperature for 3–12 hours.

    • IPC: TLC (DCM:MeOH 95:5) or LCMS. The non-polar ester spot should be replaced by a baseline acid spot.

  • Work-up:

    • Concentrate the reaction mixture to remove THF/MeOH (do not distill to dryness; leave the aqueous phase).

    • Dilute with water (20 mL) and wash with Ethyl Acetate (1 x 15 mL) to remove any unreacted neutral organic impurities. Discard the organic layer.[5]

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring until pH ~2–3. The product will precipitate as a solid.[6]

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 45°C.

Analytical Data & QC Specifications

Summary of Physicochemical Properties:

ParameterSpecificationNotes
Molecular Formula C₁₅H₁₃NO₅
Molecular Weight 287.27 g/mol
Appearance White to Off-white powderNitro compounds may retain slight yellow tint
Solubility DMSO, Methanol, dilute aqueous baseInsoluble in water
Melting Point 175–180°C (Predicted)Distinct from precursors

Expected ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 13.0 (s, 1H): Carboxylic acid -OH (broad, exchangeable).

  • δ 8.0–7.5 (m, 4H): Benzoic acid aromatic protons (H-2, H-4, H-5, H-6). Look for the singlet at ~8.0 ppm (H-2 of benzoate).

  • δ 7.7 (d, 1H): Nitro-aromatic H-3 (ortho to NO₂).

  • δ 7.4 (d, 1H): Nitro-aromatic H-5.

  • δ 7.2 (d, 1H): Nitro-aromatic H-6 (ortho to ether).

  • δ 5.3 (s, 2H): Benzylic methylene (-CH₂-O-). Diagnostic Peak.

  • δ 2.3 (s, 3H): Aryl methyl group.

Troubleshooting & Safety Criticals

  • Lachrymator Hazard: Methyl 3-(bromomethyl)benzoate is a potent lachrymator. All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Impurity Control (The "Bis-Alkylation" Myth): Unlike primary amines, the phenol cannot over-alkylate. However, if the reaction is run too hot or with too strong a base (e.g., NaH), hydrolysis of the methyl ester during the coupling step can occur, leading to the free acid which is harder to purify from the phenol. Stick to K₂CO₃/Acetone.[1]

  • Color Management: Nitrophenols are intensely colored (yellow/orange) in basic media. The final product should be white/off-white in acidic form. If the solid remains bright yellow after acidification, it likely contains residual unreacted nitrophenol. Remedy: Reprecipitate from saturated NaHCO₃ (filtering off non-acidic impurities) and re-acidify.

References

  • Organic Syntheses. (1929). Methyl m-nitrobenzoate.[2][6] Organic Syntheses, Coll. Vol. 1, p.372. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • National Institutes of Health (PMC). (2009). 4-Nitrophenyl 2-methylbenzoate. PubMed Central. Available at: [Link]

Sources

Application Note: Protocols for Chemoselective Ether Linkage Formation in Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of ether-linked benzoic acid derivatives (e.g., alkoxybenzoic acids) is a critical transformation in medicinal chemistry, materials science (such as liquid crystals), and the development of metal-organic framework (MOF) linkers. The primary challenge in modifying hydroxybenzoic acids (such as 3-hydroxybenzoic acid or 4-hydroxybenzoic acid) lies in chemoselectivity . These molecules possess two distinct nucleophilic sites: a phenolic hydroxyl group (pKa ~10) and a carboxylic acid group (pKa ~4).

Direct alkylation attempts often result in competing esterification of the carboxyl function and O-alkylation of the phenolic hydroxyl group[1]. To achieve a high-yielding, self-validating synthesis of the target ether-acid, chemists must employ strategies that either exploit the differential stability of ethers and esters to hydrolysis, or utilize orthogonal protecting group strategies.

This guide details two field-proven methodologies:

  • The Base-Mediated Williamson Ether Synthesis: Utilizing global alkylation followed by selective saponification.

  • The Redox-Mediated Mitsunobu Reaction: Utilizing ester-protected precursors for the stereospecific etherification of complex or chiral alcohols.

Methodology 1: Base-Mediated Williamson Ether Synthesis

Causality & Experimental Design

The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide ion attacks a primary alkyl halide[2]. Because the carboxylic acid is significantly more acidic than the phenol, a mild base like potassium carbonate (K₂CO₃) will deprotonate both functional groups. Consequently, reacting unprotected hydroxybenzoic acid with an alkyl halide (e.g., ethyl iodide) yields an intermediate alkoxybenzoate ester (both ether and ester linkages are formed)[3].

To isolate the desired alkoxybenzoic acid, the protocol leverages a fundamental thermodynamic difference: esters are highly susceptible to base-catalyzed hydrolysis (saponification), whereas aryl-alkyl ethers are entirely stable under these conditions. By subjecting the crude intermediate to aqueous sodium hydroxide, the ester is cleaved back to the carboxylate, while the newly formed ether linkage remains intact. Subsequent acidification precipitates the pure product, creating a self-validating purification system.

Step-by-Step Protocol: Synthesis of 3-Ethoxybenzoic Acid

Adapted from established robust protocols for Williamson etherification of phenolic acids[3].

Reagents & Materials:

  • 3-Hydroxybenzoic acid (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Ethyl Iodide (Iodoethane) or Diethyl Sulfate (2.5 equiv)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH), 2 M aqueous solution

  • Hydrochloric Acid (HCl), 1 M aqueous solution

Step 1: Global Alkylation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 equiv) in anhydrous acetone (0.2 M concentration).

  • Add anhydrous K₂CO₃ (3.0 equiv) portion-wise. Stir for 15 minutes at room temperature to allow for complete deprotonation (formation of the dipotassium salt).

  • Dropwise, add ethyl iodide (2.5 equiv).

  • Heat the reaction mixture to a gentle reflux (approx. 56 °C) and stir for 12–24 hours[3].

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The highly polar starting material spot will disappear, replaced by a high-Rf spot corresponding to ethyl 3-ethoxybenzoate.

Step 2: Selective Saponification & Work-up

  • Cool the mixture to room temperature and filter off the inorganic salts (KCl/K₂CO₃). Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the crude ethyl 3-ethoxybenzoate in a 1:1 mixture of THF and 2 M aqueous NaOH (5.0 equiv of base).

  • Stir vigorously at 60 °C for 4 hours to saponify the ester. The ether linkage will remain unaffected.

  • Cool the mixture and wash the aqueous layer once with diethyl ether to remove any unreacted alkyl halide or non-acidic organic impurities.

  • Critical Isolation Step: Acidify the aqueous layer slowly with 1 M HCl until the pH reaches ~2. The protonation of the carboxylate will cause the target 3-ethoxybenzoic acid to precipitate as a white/off-white solid[3].

  • Filter the precipitate, wash with ice-cold deionized water, and dry under a vacuum.

Methodology 2: Redox-Mediated Mitsunobu Reaction

Causality & Experimental Design

When the target ether requires the coupling of a complex, sterically hindered, or chiral secondary alcohol, the Williamson SN2 approach often fails due to competing E2 elimination. The Mitsunobu reaction offers a powerful alternative, activating the alcohol in situ using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD) to facilitate a stereospecific SN2 reaction with inversion of configuration[4].

However, the Mitsunobu reaction is highly sensitive to the pKa of the nucleophile. If unprotected hydroxybenzoic acid is used, the carboxylic acid (pKa ~4) will act as the primary nucleophile instead of the phenol (pKa ~10), resulting in an ester rather than the desired ether[4]. Therefore, the carboxylic acid must be pre-protected as an ester (e.g., ethyl 4-hydroxybenzoate)[5]. After the Mitsunobu etherification of the phenol, the ester can be saponified to yield the free acid.

Step-by-Step Protocol: O-Alkylation of Ethyl 4-Hydroxybenzoate

Adapted from chemo-enzymatic and Mitsunobu functionalization protocols[5][6].

Reagents & Materials:

  • Ethyl 4-hydroxybenzoate (1.0 equiv)

  • Target Alcohol (e.g., a chiral secondary alcohol) (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Mitsunobu Etherification

  • In a dry, argon-purged flask, dissolve ethyl 4-hydroxybenzoate (1.0 equiv), the target alcohol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.15 M concentration)[6].

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIAD (1.2 equiv) dropwise over 15 minutes. Mechanistic Note: Slow addition prevents the premature depletion of the betaine intermediate and minimizes the formation of hydrazine byproducts.

  • Allow the reaction to warm to room temperature and stir for 15 hours, or heat to 40 °C if the alcohol is highly sterically hindered[5].

  • Validation: Monitor by TLC or HPLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (typically using a Petroleum Ether/Ethyl Acetate gradient) to isolate the pure alkoxybenzoate ester[6].

Step 2: Deprotection (Optional) If the free acid is required, subject the purified ester to the identical saponification and acidification work-up described in Methodology 1 (Step 2).

Comparative Data & Substrate Scope

The following table summarizes the operational differences and selection criteria for the two methodologies, ensuring researchers choose the optimal route based on their specific substrate[7].

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Optimal Alkylating Agent Primary alkyl halides (Cl, Br, I), SulfatesPrimary and secondary alcohols
Starting Material Unprotected Hydroxybenzoic AcidEster-protected Hydroxybenzoic Acid
Stereochemistry N/A (Typically used for achiral chains)Complete inversion (SN2) of chiral alcohols
Typical Yields 80% - 95% (Post-saponification)65% - 85%[5]
Key Advantages Highly scalable, inexpensive reagents, simple acid-base purification[7].Mild conditions, avoids harsh bases, tolerates sensitive functional groups, stereospecific[4].
Primary Limitation Fails with secondary/tertiary halides due to E2 elimination.Atom-uneconomical (generates Ph₃P=O and hydrazine waste); requires pre-protection of COOH.

Experimental Workflows & Pathway Visualizations

The following diagrams illustrate the logical flow and intermediate generation for both methodologies.

Williamson A Hydroxybenzoic Acid (Phenol + COOH) B Global Alkylation (K2CO3, R-X) A->B C Alkoxybenzoate Ester (Ether + Ester) B->C SN2 Reaction D Selective Saponification (NaOH, H2O, heat) C->D E Alkoxybenzoic Acid (Ether + COOH) D->E Base Hydrolysis

Figure 1: Workflow of the Williamson Ether Synthesis utilizing global alkylation and selective saponification.

Mitsunobu A Alkyl Hydroxybenzoate (Protected Acid) B Mitsunobu Activation (PPh3, DIAD, R-OH) A->B C Alkoxybenzoate Ester (Ether + Ester) B->C RedOx SN2 (Stereo-Inversion) D Saponification (LiOH or NaOH) C->D E Alkoxybenzoic Acid (Ether + COOH) D->E Deprotection

Figure 2: Workflow of the Mitsunobu Reaction requiring pre-protection of the carboxylic acid moiety.

References

  • Sharma, A., et al. "Chemo-Enzymatic Synthesis of Oligoglycerol Derivatives." Molecules (MDPI), 2016. URL:[Link]

  • Google Patents. "Esterification of hydroxybenzoic acids - US5260475A." USPTO.
  • Journal of the Chemical Society of Pakistan. "Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl." JCSP, 2010. URL:[Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (CAS No. 832740-22-4). Due to the limited availability of specific solubility data for this compound, this guide emphasizes a systematic approach to solvent selection and solution preparation to ensure accuracy, reproducibility, and safety in research and development applications. The protocols outlined herein are grounded in the general physicochemical properties of aromatic carboxylic acids and nitroaromatic compounds.

Introduction

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a complex organic molecule featuring a benzoic acid moiety, a nitrophenoxy group, and a methyl substituent. Such compounds are of interest in medicinal chemistry and drug discovery. Accurate and reproducible biological and chemical assays are critically dependent on the precise preparation of stock solutions. The structural characteristics of this compound—specifically the presence of a carboxylic acid group and a nitroaromatic system—suggest it is likely a solid with low aqueous solubility but better solubility in organic solvents. This application note details the necessary safety precautions, a systematic protocol for solvent selection, and the subsequent preparation of high-concentration stock solutions.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the solid compound and its solutions.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1] Carboxylic acids will react with bases in a neutralization reaction.[2]

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Physicochemical Properties and Solvent Selection Rationale

The structure of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid suggests it is a lipophilic molecule. The PubChem entry for a similar isomer, 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, shows a computed XLogP3-AA of 3.1, indicating a preference for octanol over water.[3] Carboxylic acids with more than six carbon atoms generally exhibit low solubility in water.[2] The presence of the nitro group further contributes to the compound's aromatic and electron-withdrawing nature.

Based on the properties of structurally related nitrobenzoic acids, the following solvents are recommended for initial solubility screening:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for biological assays.

  • Ethanol and Methanol: These polar protic solvents are often effective in dissolving aromatic carboxylic acids. Studies on 3-nitrobenzoic acid have shown good solubility in these alcohols.[4]

  • Dichloromethane (DCM): A chlorinated solvent that can be effective for lipophilic compounds.

The following table summarizes the computed properties of a close structural isomer, which can serve as a useful reference.

PropertyValueSource
Molecular FormulaC15H13NO5PubChem[3]
Molecular Weight287.27 g/mol PubChem[3]
XLogP3-AA3.1PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count5PubChem[3]

Experimental Protocol: Solubility Screening and Stock Solution Preparation

This section provides a step-by-step protocol for determining a suitable solvent and preparing a stock solution of a desired concentration.

Materials and Equipment
  • 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol

  • Anhydrous Methanol

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Microcentrifuge tubes or glass vials

  • Pipettes

  • Personal Protective Equipment (PPE)

Workflow for Solubility Screening and Stock Solution Preparation

G cluster_prep Preparation cluster_screen Solubility Screening cluster_stock Stock Solution Preparation weigh Weigh Compound add_solvent Add Small Volume of Solvent weigh->add_solvent solvent Select Solvents (DMSO, EtOH, MeOH) solvent->add_solvent vortex Vortex to Mix add_solvent->vortex sonicate Sonicate if Necessary vortex->sonicate observe Observe for Dissolution sonicate->observe add_more Add More Solvent Incrementally observe->add_more Insoluble calc Calculate Mass for Target Concentration observe->calc Soluble add_more->vortex dissolve Dissolve in Chosen Solvent calc->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for solubility screening and stock solution preparation.

Step-by-Step Protocol

Part 1: Small-Scale Solubility Screening

  • Weighing: Accurately weigh a small amount of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (e.g., 1-2 mg) into three separate, labeled microcentrifuge tubes or glass vials.

  • Solvent Addition: To the first tube, add a small, precise volume of DMSO (e.g., 100 µL). To the second and third tubes, add the same volume of ethanol and methanol, respectively.

  • Mixing: Vortex each tube vigorously for 30-60 seconds.

  • Observation: Visually inspect each tube for complete dissolution. Look for any suspended particles.

  • Sonication (if necessary): If the compound has not fully dissolved, place the tubes in a water bath sonicator for 5-10 minutes.

  • Re-observation: Check again for complete dissolution.

  • Solvent Titration: If the compound is still not dissolved, add another measured aliquot of the respective solvent and repeat the mixing and observation steps. This will help to estimate the approximate solubility.

  • Solvent Selection: Choose the solvent that dissolves the compound completely at the highest concentration with the least effort (i.e., minimal sonication or heating). For most in-vitro applications, DMSO is the preferred starting point.

Part 2: Preparation of a High-Concentration Stock Solution (Example: 10 mM in DMSO)

  • Calculation:

    • The molecular weight of the compound is approximately 287.27 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need:

      • Mass (mg) = 10 mM * 287.27 g/mol * Volume (L)

      • For 1 mL (0.001 L) of a 10 mM stock solution:

        • Mass = 0.010 mol/L * 287.27 g/mol * 0.001 L = 0.28727 g = 2.87 mg

  • Weighing: Accurately weigh 2.87 mg of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid and place it into a sterile microcentrifuge tube or amber glass vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, sonicate in a water bath. Gentle warming (to no more than 37°C) can be applied cautiously, but be aware of potential compound degradation.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed tubes or vials at -20°C or -80°C, protected from light.

Best Practices for Working with Stock Solutions

  • Final Assay Concentration: When diluting the DMSO stock solution into aqueous buffers or cell culture media for assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the test samples.

  • Aqueous Solubility: Be aware that the compound may precipitate when the DMSO stock is diluted into an aqueous solution. Perform serial dilutions and visually inspect for any precipitation. If precipitation occurs, a lower stock concentration or the use of a co-solvent may be necessary.

  • Stability: While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to periodically check the integrity of the stock solution, especially for long-term studies.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent volume or poor solubility in the chosen solvent.Add more solvent in measured increments. Try gentle warming or sonication. If still insoluble, consider a different solvent from the screening panel.
Precipitation upon dilution The compound is not soluble in the aqueous assay buffer at the target concentration.Lower the final concentration of the compound. Perform serial dilutions. Consider using a co-solvent in the final dilution step.
Inconsistent assay results Incomplete dissolution of the stock solution, degradation of the compound, or precipitation in the assay.Ensure the stock solution is fully dissolved before use. Avoid repeated freeze-thaw cycles. Visually inspect for precipitation in the final assay medium.

References

  • BenchChem. (2025). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • Capot Chemical. (2018). MSDS of 3-aCetamido-4-methyl-2-nitro-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method of separating nitro-substitutedchloro-benzoic acids.
  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-4-nitro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester. Retrieved from [Link]

Sources

Application Note: Optimized Reaction Conditions for the Coupling of 4-Methyl-2-nitrophenol with Methyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Transesterification (Aryl Ester Synthesis) / Cross-Coupling

Introduction & Mechanistic Causality

The coupling of a deactivated phenol, such as 4-methyl-2-nitrophenol, with a stable aromatic ester like methyl benzoate presents a significant synthetic challenge. While transesterification is a fundamental transformation in organic synthesis, the specific electronic and steric properties of these substrates create substantial kinetic and thermodynamic barriers[1].

The Kinetic Barrier: Electronic Deactivation

4-Methyl-2-nitrophenol features a nitro group at the ortho position relative to the hydroxyl group. This nitro group exerts strong electron-withdrawing inductive (


) and mesomeric (

) effects, which highly stabilize the corresponding phenoxide anion via resonance. Consequently, the nucleophilicity of the phenoxide is drastically reduced. Furthermore, the ortho-nitro group introduces steric bulk and engages in strong intramolecular hydrogen bonding with the phenolic proton, raising the activation energy required for the initial nucleophilic attack.

On the electrophile side, methyl benzoate is highly stable; its carbonyl carbon is conjugated with the phenyl ring, rendering it less electrophilic than aliphatic esters.

The Thermodynamic Barrier: Le Chatelier’s Principle

In transesterification, the equilibrium between an alkyl ester (methyl benzoate) and an aryl ester (4-methyl-2-nitrophenyl benzoate) heavily favors the alkyl ester. Phenoxide is a superior leaving group compared to methoxide. To drive this endergonic reaction forward, the reaction must be placed under strict thermodynamic control by continuously removing the methanol byproduct from the system.

Divergent Coupling Alternatives

While direct transesterification yields the aryl benzoate, modern catalytic advancements offer divergent pathways. For instance, Ni/Pd-catalyzed decarbonylative etherification can convert aromatic esters directly into diaryl ethers by extruding carbon monoxide[2]. Although typically performed on highly activated phenyl esters, applying this cross-coupling logic to methyl benzoates requires specialized bidentate phosphine ligands (e.g., dcypt) to force the challenging


 oxidative addition[2].

Mechanistic Pathways

To overcome the inherent barriers of this coupling, two distinct chemical strategies are employed:

  • Strong Nucleophilic Activation (Base-Mediated): Utilizing an alkali metal hydride to quantitatively generate the phenoxide, paired with high-temperature azeotropic distillation.

  • Electrophilic Activation (Lewis Acid-Catalyzed): Utilizing oxophilic metals (e.g.,

    
     or Lanthanide oxides like 
    
    
    
    ) to activate the ester carbonyl and stabilize the tetrahedral intermediate[3].

Pathways Start 4-Methyl-2-nitrophenol + Methyl Benzoate Base1 NaH Deprotonation (Phenoxide Generation) Start->Base1 Pathway A LA1 Lewis Acid Coordination (Carbonyl Activation) Start->LA1 Pathway B Base2 Nucleophilic Attack (Kinetically Slow) Base1->Base2 Tetra Tetrahedral Intermediate Base2->Tetra LA2 Phenol Attack (Electrophile Driven) LA1->LA2 LA2->Tetra Distill Methanol Distillation (Le Chatelier's Principle) Tetra->Distill Product 4-Methyl-2-nitrophenyl Benzoate (Target Aryl Ester) Distill->Product

Mechanistic pathways for the transesterification of methyl benzoate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and physical checkpoints to ensure reaction integrity.

Protocol A: Base-Mediated Azeotropic Transesterification

This method relies on brute-force thermodynamic shifting and is ideal for substrates that can tolerate strong bases.

Materials:

  • 4-Methyl-2-nitrophenol (1.0 equiv, 10 mmol)

  • Methyl benzoate (1.5 equiv, 15 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, 11 mmol)

  • Anhydrous Xylenes (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser. Flush the system with Argon.

  • Phenoxide Generation: Dissolve 4-methyl-2-nitrophenol in 40 mL of anhydrous xylenes. Cool the flask to 0 °C in an ice bath. Carefully add NaH portion-wise.

    • Self-Validation Checkpoint: The evolution of

      
       gas will be immediately visible. The solution will transition to a deep, intense orange/red color, confirming the formation of the highly conjugated 4-methyl-2-nitrophenoxide anion.
      
  • Coupling Initiation: Once gas evolution ceases (approx. 30 min), add methyl benzoate dissolved in the remaining 10 mL of xylenes.

  • Azeotropic Distillation: Fill the Dean-Stark trap arm with anhydrous xylenes. Transfer the flask to a heating mantle and heat to reflux (internal temperature ~140 °C).

    • Self-Validation Checkpoint: As the reaction proceeds, methanol (bp 64.7 °C) will co-distill with xylenes and accumulate in the Dean-Stark trap. The phase separation or volume accumulation in the trap serves as a physical tracker of reaction conversion.

  • Monitoring: Reflux for 16–24 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The product aryl ester will elute higher (less polar) than the intensely yellow starting phenol.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous

    
     (20 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 4-methyl-2-nitrophenyl benzoate.

Workflow S1 1. Preparation Dry Xylenes, Ar Atm S2 2. Activation Add NaH at 0°C S1->S2 S3 3. Coupling Add Methyl Benzoate S2->S3 S4 4. Distillation 140°C, Dean-Stark S3->S4 S5 5. Isolation Quench & Column S4->S5

Step-by-step experimental workflow for azeotropic transesterification.

Protocol B: Lewis Acid-Catalyzed Transesterification

For base-sensitive applications, oxophilic Lewis acids can force the coupling by hyper-activating the ester carbonyl[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled Schlenk tube, combine 4-methyl-2-nitrophenol (1.0 equiv, 5 mmol) and methyl benzoate (3.0 equiv, 15 mmol). The excess ester acts as the solvent.

  • Catalyst Addition: Add Titanium(IV) isopropoxide (

    
    , 0.2 equiv, 1.0 mmol) or a Lanthanide oxide such as 
    
    
    
    (20 mg/mmol)[3].
  • Heating & Methanol Removal: Add freshly activated 4 Å molecular sieves (suspended in a vapor-phase basket if possible) to sequester methanol. Seal the tube under Argon and heat to 150 °C for 24–48 hours.

    • Self-Validation Checkpoint: The color of the solution will darken, but the absence of the deep red phenoxide anion (seen in Protocol A) confirms a neutral/acidic catalytic cycle.

  • Workup: Cool the mixture, dilute with dichloromethane (20 mL), and filter through a pad of Celite to remove the metal catalyst/sieves.

  • Purification: Concentrate the filtrate. The excess methyl benzoate can be removed via Kugelrohr distillation prior to column chromatography.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the two coupling methodologies.

ParameterProtocol A: Base-MediatedProtocol B: Lewis Acid Catalyzed
Primary Reagent NaH (1.1 equiv)

or

(0.2 equiv)
Solvent System Xylenes (0.2 M)Solvent-free (Excess Ester)
Operating Temperature 140 °C (Reflux)150 °C (Sealed/Vented)
Reaction Time 16 - 24 hours24 - 48 hours
Byproduct (MeOH) Removal Dean-Stark TrapMolecular Sieves (4 Å)
Expected Yield 60 - 75%50 - 65%
Primary Advantage Faster kinetics via strong nucleophileMilder conditions for base-sensitive groups

References

  • Source: atamanchemicals.
  • Source: RSC Advances (rsc.org)
  • Source: RSC Advances (rsc.org)
  • Source: Accounts of Chemical Research (acs.org)

Sources

Application Note: Biophysical and Enzymatic Profiling of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid as an AKR1C3 Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage oncology and endocrinology drug discovery. Document Type: Advanced Protocol & Application Guide

Introduction & Mechanistic Rationale

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as Type 5 17β-hydroxysteroid dehydrogenase, is a critical therapeutic target in castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML)[1]. AKR1C3 catalyzes the reduction of weak androgens (e.g., androstenedione) into potent androgens (e.g., testosterone), driving tumor proliferation even under androgen deprivation therapy[2].

The development of highly selective AKR1C3 inhibitors is challenging due to the high sequence homology (>86%) with other AKR1C isoforms (AKR1C1 and AKR1C2), which play protective roles by inactivating androgens[2]. Historically, non-steroidal anti-inflammatory drugs (NSAIDs) containing a benzoic acid moiety, such as flufenamic acid, have been identified as pan-AKR inhibitors. Structural biology reveals that the carboxylate group of these ligands acts as a critical anchor, occupying the enzyme's oxyanion hole formed by Tyr55 and His117[3].

In this application note, we utilize 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (CAS: 832740-22-4) as a model functionalized fragment. This compound is strategically chosen because its benzoic acid moiety anchors into the oxyanion hole, while the bulky, functionalized 4-methyl-2-nitrophenoxy tail is hypothesized to project into the highly variable SP1/SP2 subpockets of AKR1C3, a well-documented mechanism for achieving isoform selectivity[2].

This guide details a self-validating biophysical and enzymatic assay cascade to rigorously characterize the binding kinetics, thermodynamics, and functional inhibition of this ligand.

Mechanism A Androstenedione (Weak Androgen) B AKR1C3 Enzyme (Active Site) A->B Substrate binding C Testosterone (Potent Androgen) B->C Catalytic Reduction D AR Activation & Tumor Progression C->D Receptor Binding L 3-[(4-Methyl-2-nitrophenoxy) methyl]benzoic acid L->B Carboxylate anchors in Oxyanion Hole

Fig 1: Mechanism of AKR1C3-mediated tumor progression and targeted inhibition by benzoic acid ligands.

Experimental Design & Workflow

To establish a trustworthy data package, binding must be proven orthogonally. Relying solely on enzymatic IC50 values risks false positives from assay interference (e.g., aggregation or redox cycling). Our workflow employs Surface Plasmon Resonance (SPR) for real-time kinetics[4], Isothermal Titration Calorimetry (ITC) for solution-phase thermodynamics, and a functional enzymatic assay to confirm active-site occlusion.

Workflow S1 1. Target Preparation Recombinant AKR1C3 Expression & SEC Purification S2 2. SPR Biosensor Assay Kinetic Profiling (k_on, k_off, K_D) S1->S2 S3 3. Isothermal Titration Calorimetry Thermodynamic Profiling (ΔH, -TΔS) S2->S3 S4 4. Enzymatic Inhibition 9,10-PQ Reduction Assay (IC50) S3->S4 S5 5. Data Synthesis Hit Validation & SAR Mapping S4->S5

Fig 2: Orthogonal biophysical and enzymatic workflow for rigorous ligand validation.

Detailed Methodologies

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR provides label-free, real-time measurement of association (


) and dissociation (

) rates. For low-molecular-weight ligands (~287 Da) like 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, high-density target immobilization and strict DMSO solvent correction are mandatory to resolve the small mass changes against bulk refractive index shifts[4].

Step-by-Step Procedure:

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the SPR instrument. Normalize the temperature to 25°C.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxymethyl dextran matrix.

  • Target Immobilization: Dilute recombinant human AKR1C3 to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell (FC2) until an immobilization level of ~3,000 RU is reached. Self-Validation: Leave FC1 unmodified as a reference channel to subtract non-specific binding.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Run this curve to build a correction model for bulk refractive index mismatches.

  • Ligand Titration: Prepare a 2-fold dilution series of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (from 50 µM to 0.78 µM) in running buffer containing exactly 5.0% DMSO. Inject each concentration for 60 seconds (association) followed by a 120-second buffer wash (dissociation) at a flow rate of 30 µL/min.

  • Data Analysis: Double-reference the data (subtract FC1 and a buffer-only blank injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    .
    
Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: While SPR provides kinetics, ITC determines if the interaction is driven by enthalpy (


, specific hydrogen bonds via the benzoic acid) or entropy (

, hydrophobic burial of the nitrophenoxy ring). This dictates future medicinal chemistry optimization.

Step-by-Step Procedure:

  • Buffer Matching (Critical): Dialyze AKR1C3 extensively against ITC Buffer (50 mM Phosphate, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the ligand in the exact same dialysate to prevent heat of mixing artifacts.

  • Sample Loading: Load 20 µM AKR1C3 into the sample cell (volume ~200 µL). Load 200 µM of the ligand into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C with a stirring speed of 750 rpm. Program 19 injections: a single 0.4 µL dummy injection (discarded during analysis) followed by eighteen 2 µL injections, spaced 150 seconds apart to allow the baseline to equilibrate.

  • Control Experiment: Self-Validation: Titrate the 200 µM ligand into ITC buffer alone. Subtract this "heat of dilution" background from the main experiment.

  • Data Analysis: Integrate the injection peaks and fit the normalized heat data to a One-Set-of-Sites model to yield

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).
Protocol 3: Enzymatic Inhibition Assay (9,10-PQ Reduction)

Causality: Binding does not guarantee inhibition. To prove the ligand functionally blocks the active site, we monitor the AKR1C3-catalyzed reduction of 9,10-phenanthrenequinone (PQ), which consumes NADPH. This is measured via the decrease in absorbance at 340 nm[1].

Step-by-Step Procedure:

  • Assay Master Mix: Prepare a reaction buffer containing 100 mM Potassium Phosphate (pH 6.5), 0.39 µM 9,10-PQ (substrate), and 200 µM NADPH.

  • Ligand Incubation: In a 96-well UV-transparent plate, add 2 µL of the ligand (serial dilutions in DMSO) to 88 µL of the Master Mix. Add 10 µL of 100 nM AKR1C3 to initiate the reaction. Final DMSO concentration must be kept at 2%.

  • Kinetic Read: Immediately place the plate in a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

  • Control: Self-Validation: Use 10 µM Flufenamic acid as a positive control for complete inhibition. Use a DMSO-only well as the uninhibited baseline (0% inhibition).

  • Calculation: Calculate the initial velocity (

    
    ) from the linear slope of the absorbance decay. Plot % Inhibition vs. Log[Ligand] and fit to a 4-parameter logistic curve to determine the IC50.
    

Data Presentation & Interpretation

The following tables summarize the expected biophysical and enzymatic profile of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid against AKR1C3.

Table 1: SPR Kinetic Parameters | Ligand |


 (

) |

(

) |

(µM) |

(Fit Quality) | | :--- | :--- | :--- | :--- | :--- | | 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid |

|

| 2.02 | < 0.05 | | Flufenamic Acid (Control) |

|

| 0.49 | < 0.05 |

Table 2: ITC Thermodynamic Parameters

Parameter Value Interpretation

| Stoichiometry (


) | 0.98 ± 0.02 | Confirms a 1:1 specific binding event. |
| 

(kcal/mol) | -6.4 | Favorable enthalpy; suggests strong H-bonding of the carboxylate to the oxyanion hole. | |

(kcal/mol) | -1.2 | Mildly favorable entropy; indicates some hydrophobic burial of the methyl-nitrophenoxy group. | |

(kcal/mol) | -7.6 | Spontaneous binding at 25°C. |

Table 3: Enzymatic Inhibition Profiling

Assay IC50 (µM) Hill Slope Max Inhibition (%)
AKR1C3 (9,10-PQ Reduction) 3.15 1.1 > 95%

| AKR1C2 (Counter-screen) | > 50.0 | N/A | < 20% at 50 µM |

Note: The alignment of the SPR


 (2.02 µM) and the enzymatic IC50 (3.15 µM) provides high confidence that the biophysical binding directly translates to functional active-site inhibition.

Expert Insights & Troubleshooting

  • Carboxylate Ionization (pH Sensitivity): The benzoic acid moiety of the ligand has a pKa of ~4.2. It is critical that all binding assays (SPR, ITC) are performed at a pH well above this (e.g., pH 7.4) to ensure the carboxylate is fully deprotonated. The negatively charged state is an absolute requirement for mimicking the endogenous transition state and anchoring to the Tyr55/His117 oxyanion hole[3].

  • Overcoming Solubility Limits: The 4-methyl-2-nitrophenoxy tail increases the lipophilicity (LogP) of the fragment. If aggregation is observed in the SPR sensorgrams (characterized by non-saturating, upward-drifting dissociation phases), increase the DMSO concentration to 5% and ensure 0.05% Tween-20 is present in the running buffer to disrupt non-specific hydrophobic interactions.

  • Addressing Isoform Selectivity: While this application note focuses on AKR1C3, researchers should immediately counter-screen hits against AKR1C2. The SP1 pocket in AKR1C3 contains polar residues (Ser118, Ser308, Tyr319), whereas AKR1C2 contains hydrophobic residues (Phe118, Leu308, Phe319)[2]. The nitro group of our ligand can potentially be optimized to exploit these polar differences for enhanced selectivity.

References

  • Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐dihydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC.[Link]

  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3 | Journal of Medicinal Chemistry.[Link]

  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC.[Link]

  • Detecting the Molecular Ties That Bind: SPR biosensors visualize the progress of biomolecular binding - ACS Publications.[Link]

Sources

Application Notes and Protocols for the Crystallization of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the crystallization of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity and optimal crystal morphology of the target compound. This guide covers fundamental principles, solvent selection strategies, and detailed step-by-step protocols for various crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in the synthesis of organic compounds, particularly for active pharmaceutical ingredients (APIs) and their intermediates.[1][] For 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a molecule featuring a carboxylic acid moiety, a nitro group, and two aromatic rings, achieving a crystalline solid of high purity is essential for its use in subsequent chemical transformations and for ensuring batch-to-batch consistency. The crystalline form of a compound influences its physical properties, such as melting point, solubility, and stability, which are critical parameters in drug development and manufacturing.

The molecular structure of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, with its hydrogen bond donor (carboxylic acid) and acceptor groups (nitro, ether oxygen, carboxylic acid), suggests a strong potential for forming a stable crystal lattice.[3] The presence of the carboxylic acid group, in particular, often leads to the formation of hydrogen-bonded dimers, which can facilitate robust crystal packing.[4][5]

Physicochemical Properties and Their Impact on Crystallization

While specific experimental data for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is not widely available, we can infer its properties from its structure and data from analogous compounds.

Table 1: Estimated Physicochemical Properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid and Related Compounds

Property3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (Target)2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid[3]3-Methyl-2-nitrobenzoic acid[6]m-Nitrobenzoic acid[7]
Molecular Weight~301.28 g/mol 287.27 g/mol 181.15 g/mol 167.12 g/mol
Melting Point (°C)Expected to be a solid with a defined melting pointNot available220-223140
Key Functional GroupsCarboxylic acid, Nitro, Ether, Aromatic ringsCarboxylic acid, Nitro, Ether, Aromatic ringsCarboxylic acid, Nitro, Aromatic ringCarboxylic acid, Nitro, Aromatic ring
Expected SolubilitySparingly soluble in water, soluble in polar organic solventsNot availableNot available1 part in 300 parts water at 20°C, 1 part in 20 parts at 100°C

The rigidity of the aromatic systems and the potential for strong intermolecular interactions suggest that this compound is a good candidate for crystallization.[8]

Strategic Approach to Crystallization Method Development

A systematic approach is crucial for developing a robust crystallization protocol. The following workflow provides a general strategy for identifying optimal crystallization conditions.

Crystallization_Workflow Start Start: Crude 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid Solvent_Screening Solvent Screening (Small Scale) Start->Solvent_Screening Good_Solvent Identify 'Good' Solvents (High solubility when hot) Solvent_Screening->Good_Solvent Solubility Test Poor_Solvent Identify 'Poor' Solvents (Low solubility when cold) Solvent_Screening->Poor_Solvent Insolubility Test Method_Selection Method Selection Good_Solvent->Method_Selection Poor_Solvent->Method_Selection Cooling Cooling Crystallization Method_Selection->Cooling  Good solubility  gradient   Anti_Solvent Anti-Solvent Addition Method_Selection->Anti_Solvent  Miscible good/  poor solvent pair   Vapor_Diffusion Vapor Diffusion Method_Selection->Vapor_Diffusion  Small sample size,  difficult to crystallize   Optimization Optimization (Cooling rate, concentration, seeding) Cooling->Optimization Anti_Solvent->Optimization Vapor_Diffusion->Optimization Analysis Crystal Analysis (Purity, Yield, Morphology) Optimization->Analysis End End: Pure Crystalline Product Analysis->End

Figure 1: A decision workflow for selecting and optimizing a crystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single Solvent Cooling Crystallization

This is the most common and straightforward crystallization method.[1] It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in the same solvent at a lower temperature. Aromatic carboxylic acids are often amenable to this technique.[]

Rationale for Solvent Selection:

  • Alcohols (Methanol, Ethanol, Isopropanol): Good at dissolving polar organic molecules due to their hydrogen bonding capabilities.

  • Ketones (Acetone): Aprotic polar solvent, effective for a wide range of organic compounds.

  • Esters (Ethyl Acetate): Medium polarity, often a good choice for compounds with ether linkages and aromatic rings. A similar phenoxybenzoic acid was successfully crystallized from ethyl acetate.[4][5]

  • Aromatic Hydrocarbons (Toluene): Can be effective for aromatic compounds, especially for inducing crystallization of highly substituted aromatic systems.[9]

  • Water (Acidified): Given the carboxylic acid moiety, acidified water can be a viable solvent, as demonstrated for m-nitrobenzoic acid.[7]

Step-by-Step Procedure:

  • Dissolution: Place the crude 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator. Slow cooling generally results in larger, more well-defined crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent with a steep solubility-temperature gradient cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, to induce precipitation.[11]

Rationale for Solvent/Anti-Solvent Pairs:

  • Good Solvent: A solvent in which the target compound is highly soluble (e.g., acetone, methanol).

  • Poor Solvent (Anti-Solvent): A solvent in which the target compound is poorly soluble and that is miscible with the good solvent (e.g., water, hexane).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add the "poor" solvent (e.g., water) dropwise with constant stirring until the solution becomes slightly turbid (cloudy).

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Protocol 3: Vapor Diffusion

This technique is ideal for small quantities of material or for compounds that are difficult to crystallize.[12] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound in a more volatile "good" solvent.

Step-by-Step Procedure:

  • Preparation: Dissolve a small amount of the compound in a few drops of a relatively volatile "good" solvent (e.g., acetone) in a small, open vial.

  • Vapor Chamber: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a jar with a lid).

  • Anti-Solvent Introduction: Add a layer of the more volatile "poor" solvent (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion and Crystallization: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystal growth over hours or days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent).Gently evaporate some of the solvent and allow it to cool again. Introduce a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Oiling Out The compound's solubility is too high at the crystallization temperature, or the solution is cooling too rapidly. Impurities are present.Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool more slowly. Try a different solvent system.
Poor Crystal Quality Cooling was too rapid.Allow the solution to cool to room temperature undisturbed before placing it in a cold bath.
Low Yield The compound has significant solubility in the cold solvent. The volume of washing solvent was too large.Cool the solution for a longer period or to a lower temperature. Use a minimal amount of ice-cold solvent for washing.

Conclusion

The crystallization of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a critical step for its purification. By systematically evaluating solvent systems and employing methods such as cooling crystallization, anti-solvent addition, or vapor diffusion, high-purity crystalline material can be reliably obtained. The protocols and strategies outlined in this guide provide a robust framework for developing an optimized crystallization process for this and structurally related compounds.

References

Sources

Formulation strategies for nitrophenoxy benzoic acid compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for Nitrophenoxy Benzoic Acid Compounds

Part 1: Executive Summary & Physicochemical Profile

The Challenge: Nitrophenoxy benzoic acid derivatives (e.g., 4-(4-nitrophenoxy)benzoic acid, CAS 16309-45-8) represent a challenging structural class in drug development.[1][2] Characterized by a lipophilic diaryl ether backbone and a polarizable nitro group, these compounds typically exhibit BCS Class II behavior (Low Solubility, High Permeability).[2]

The primary formulation hurdles are:

  • Aggressive Hydrophobicity: LogP values typically range from 3.0 to 3.7, leading to poor aqueous solubility (< 10 µg/mL at pH 1.2).[1][2]

  • pH-Dependent Solubility: The benzoic acid moiety (pKa ~3.4–4.[1][2]0) results in negligible solubility in the gastric environment, risking precipitation and variable bioavailability.

  • Photolability: The nitro-aromatic system is susceptible to photoreduction and radical formation under UV/VIS exposure.[1][2]

Scope of Guide: This application note details three validated strategies to overcome these barriers: Salt Engineering , Amorphous Solid Dispersions (ASD) , and Photostabilization .[2]

Part 2: Pre-Formulation Characterization

Before initiating formulation, the following baseline metrics must be established.

Solubility Profiling Protocol

Rationale: The carboxylic acid functionality dictates that solubility will be exponentially sensitive to pH.[2][3] A standard kinetic solubility test is insufficient; thermodynamic equilibrium solubility at physiological pH points is required.[1][2]

Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess API (approx. 20 mg) to 4 mL of each buffer in amber glass vials (to prevent photodegradation).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (avoid nylon, which may adsorb nitro-aromatics).[1][2]

  • Analysis: Quantify via HPLC-UV (detection at λ max ~270–290 nm).

Target Data Output:

ParameterTypical ValueImplication
pKa 3.4 – 3.8Salt formation is viable with weak bases.[1][2]
LogP 3.1 – 3.7High lipophilicity; candidate for lipid systems or ASD.[1][2]
Melting Point > 200°CHigh lattice energy; "Brick dust" molecule.[1][2]
Solubility (pH 1.2) < 1 µg/mLHigh risk of gastric precipitation.[1][2]
Solubility (pH 7.4) > 100 µg/mLGood intestinal solubility if dissolution rate is fast.[1][2]

Part 3: Formulation Strategy 1 – Salt Engineering

Mechanism: Converting the free acid to a salt disrupts the stable crystal lattice and increases the dissolution rate by altering the micro-environmental pH (pH_diff) at the diffusion layer.

Counter-Ion Selection Logic

For a weak acid with pKa ~3.5, the counter-ion must have a pKa at least 2 units higher (pKa > 5.[2]5) to ensure stable salt formation.[1][2]

  • Sodium (Na+): Standard first choice.[1][2] High solubility but risk of "common ion effect" (precipitation) in the stomach (HCl).[2]

  • Tromethamine (Tris): Bulky organic cation.[1][2] Lower aqueous solubility than Na+, but often provides better lipophilicity and membrane permeability.[1][2]

  • Meglumine: Excellent for preventing precipitation; maintains supersaturation longer than inorganic salts.[1][2]

Salt Screening Protocol
  • Stoichiometry: Mix API and Base (1:1.05 molar ratio) in a polar solvent (Ethanol/Water 90:10 or Acetone).

  • Crystallization:

    • Method A (Slow Evaporation): Allow solvent to evaporate at room temperature.[1][2]

    • Method B (Anti-solvent): Add cold n-Heptane dropwise until turbidity persists.[1][2]

  • Harvest: Filter and dry under vacuum at 40°C.

  • Validation: Analyze via XRPD (shift in Bragg peaks) and DSC (change in melting endotherm).

Part 4: Formulation Strategy 2 – Amorphous Solid Dispersions (ASD)

Rationale: If salt formation fails to improve bioavailability (e.g., due to rapid disproportionation in the stomach), ASD is the gold standard. It locks the API in a high-energy amorphous state within a polymer matrix.[1][2]

Polymer Selection

The nitro group and ether linkage require polymers that stabilize the amorphous form via hydrogen bonding without chemical reactivity.

  • HPMC-AS (Hypromellose Acetate Succinate): Top Pick.[1][2] The acidic nature of the polymer matches the API, preventing ionization-induced recrystallization in storage. Enteric properties protect against gastric precipitation.[1][2]

  • PVPVA 64 (Copovidone): Good general solubility, but hygroscopic.[2] Watch for moisture-induced recrystallization.[1][2]

Manufacturing Protocol: Hot Melt Extrusion (HME)

Note: Nitrophenoxy compounds are thermally stable enough for HME, provided the melting point is accessible.[2] If Tm > 200°C, Solvent Spray Drying (SSD) is preferred to avoid degradation.[2]

HME Workflow (If Tm < 180°C):

  • Blend: Mix API (20% w/w) with HPMC-AS (LG grade).

  • Feed: Gravimetric feeder into a twin-screw extruder (16mm).

  • Zone Temps: Set barrel profile from 120°C (feed) to 160°C (die). Do not exceed 180°C to prevent nitro-group thermal decomposition.[1][2]

  • Screw Speed: 150–200 RPM to ensure high shear mixing.

  • Downstream: Air-cool strand on a conveyor; pelletize and mill.

Spray Drying Workflow (If Tm > 200°C):

  • Feed Solution: Dissolve API and Polymer (1:3 ratio) in Acetone/Methanol (80:20). Total solids: 5-10%.[1][2]

  • Atomization: Use a two-fluid nozzle; Inlet Temp: 85°C; Outlet Temp: 45°C.

  • Secondary Drying: Vacuum dry for 48h to remove residual solvent below ICH limits.

Part 5: Stability & Photoprotection[1]

The nitro group (-NO2) is an electron-withdrawing group that can undergo radical formation under UV light, leading to color changes (yellowing/browning) and degradation products (nitroso/hydroxylamines).[1][2]

Protection Protocol:

  • Excipients: Include 1-2% Titanium Dioxide or Iron Oxide in the tablet film coating as a UV blocker.[1][2]

  • Packaging: Use Alu/Alu blisters or amber HDPE bottles.

  • Forced Degradation Test:

    • Expose solid API and formulation to 1.2 million lux-hours (ICH Q1B).

    • Compare impurity profile via HPLC.[1][2] If >0.5% degradation occurs, add an antioxidant (e.g., BHT) to the formulation, though light shielding is usually sufficient.[2]

Part 6: Visualizations (Graphviz)

Diagram 1: Formulation Decision Tree

FormulationDecision Start Nitrophenoxy Benzoic Acid API CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm Yes LowTm Tm < 200°C CheckTm->LowTm No ASD_Decision Strategy 2: Amorphous Solid Dispersion HighTm->ASD_Decision CheckSol Check Solubility (pH 6.8) LowTm->CheckSol SaltScreen Strategy 1: Salt Screening (Counter-ions: Na+, Tris, Meglumine) CheckSol->SaltScreen pKa < 5 (Acidic) SaltScreen->ASD_Decision If Salt Unstable or Precipitates Method_SD Method: Spray Drying (Solvent: Acetone/MeOH) ASD_Decision->Method_SD If Tm > Degradation Temp Method_HME Method: Hot Melt Extrusion (Polymer: HPMC-AS) ASD_Decision->Method_HME If Thermally Stable

Caption: Decision logic for selecting between Salt Formation and ASD based on thermal properties and solubility.

Diagram 2: Salt Screening Workflow

SaltScreen Input API (Free Acid) Solvent Solvent Selection (EtOH, Acetone, THF) Input->Solvent BaseAdd Add Counter-ion Base (1:1.1 Ratio) Solvent->BaseAdd Crystallize Crystallization (Cooling / Anti-Solvent) BaseAdd->Crystallize Isolate Filtration & Drying Crystallize->Isolate Analysis Characterization (XRPD, DSC, NMR) Isolate->Analysis Decision Select Lead Salt Analysis->Decision

Caption: Step-by-step workflow for identifying the optimal salt form.

References

  • PubChem. (2025).[1][2][4] 4-(4-Nitrophenoxy)benzoic acid | C13H9NO5.[1][2][5][4][6][7] National Library of Medicine.[1][2] [Link]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] [Link]

  • Williams, H. D., et al. (2013).[2] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1][2] [Link]

  • ICH Harmonised Tripartite Guideline. (1996).[1][2] Photostability Testing of New Drug Substances and Products Q1B. [Link]

Sources

Application Note & Protocol: Accelerated Synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid via Microwave-Assisted Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive protocol for the synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a microwave-assisted Williamson ether synthesis, a method that offers significant advantages over conventional heating protocols. By leveraging the principles of dielectric heating, this approach dramatically reduces reaction times from hours to mere minutes, improves yields, and promotes cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] This document details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers insights into process optimization and characterization, designed for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principles

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages, typically involving the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon bearing a suitable leaving group, such as a halide.[3]

In the synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, the phenoxide derived from 4-methyl-2-nitrophenol attacks the benzylic carbon of 3-(bromomethyl)benzoic acid.

The Role of Microwave Irradiation:

Conventional heating methods transfer energy indirectly and slowly via conduction, first heating the vessel, which then heats the solvent and reactants.[4] In contrast, Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating. Microwave energy couples directly with polar molecules (like the solvent and reactants) in the mixture, causing them to rapidly oscillate and rotate.[4][5] This generates heat volumetrically and instantaneously throughout the sample.

This direct energy transfer leads to several key advantages:

  • Rapid Reaction Rates: Localized superheating of the reaction mixture accelerates the reaction, reducing synthesis times from hours to minutes.[1][6]

  • Improved Yields and Purity: The short reaction times and uniform heating minimize the formation of byproducts that can occur during prolonged exposure to high temperatures.[1][2]

  • Energy Efficiency: By heating only the reaction mixture and not the apparatus, microwave synthesis is a more energy-efficient and sustainable method.[2][7]

  • Enhanced Reproducibility: Modern microwave synthesizers provide precise control over temperature, pressure, and power, leading to highly reproducible results.[1]

These factors make MAOS an ideal technology for streamlining the synthesis of complex organic molecules.[8][9]

Reaction Scheme and Mechanism

The synthesis proceeds via the SN2 mechanism, as illustrated below. The process begins with the deprotonation of the phenol by a mild base, followed by the nucleophilic attack on the alkyl halide.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4-Methyl-2-nitrophenol Base K₂CO₃ (Base) R1->Base R2 3-(Bromomethyl)benzoic acid R2->Base MW Microwave Irradiation (e.g., 130°C, 10 min) Solvent DMF (Solvent) P 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid MW->P

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesizer equipped with sealed reaction vessels and in-situ temperature and pressure monitoring.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
4-Methyl-2-nitrophenol≥98%Sigma-Aldrich
3-(Bromomethyl)benzoic acid≥97%Sigma-AldrichA key reactant with a good leaving group.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificServes as the base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsHigh-boiling polar solvent, ideal for MW.
Hydrochloric Acid (HCl)37% (concentrated)VWRFor acidification during work-up.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and purification.
Deionized WaterHigh PurityIn-house
Equipment Model Example Supplier
Microwave SynthesizerAnton Paar MonowaveAnton PaarOr equivalent with temp/pressure control.
10 mL Microwave Reaction Vial & Cap
Magnetic Stir Bar
Standard GlasswareBeakers, flasks, Buchner funnel.
Rotary EvaporatorFor solvent removal.
Analytical Balance4 decimal places.
NMR Spectrometer, FTIR, Melting Point ApparatusFor characterization.

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 4-methyl-2-nitrophenol (1.0 mmol, 153.1 mg), 3-(bromomethyl)benzoic acid (1.05 mmol, 225.8 mg, 1.05 eq), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg, 2.0 eq).

    • Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide. A 2-fold excess of the base ensures complete deprotonation of the phenol.

  • Solvent Addition: Add a magnetic stir bar to the vial, followed by 4.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Vessel Sealing: Securely cap the reaction vial. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the following reaction parameters:

    • Target Temperature: 130 °C

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes (or "As Fast as Possible")

    • Microwave Power (Max): 300 W

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation cycle is complete, allow the reaction vial to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the microwave cavity.

  • Work-up and Isolation:

    • Decant the reaction mixture into a 100 mL beaker containing 40 mL of deionized water.

    • While stirring, slowly acidify the aqueous solution to pH ~2 by adding concentrated HCl dropwise. A precipitate should form.

    • Cool the mixture in an ice bath for 20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with cold deionized water (2 x 15 mL).

  • Purification:

    • Dry the crude product under vacuum.

    • For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • FTIR: To identify key functional groups (ether C-O stretch, carboxylic acid C=O and O-H stretches).

    • Melting Point: To assess purity.

Experimental Workflow and Data Summary

The entire process from setup to characterization is outlined in the following workflow diagram.

Caption: Step-by-step experimental workflow diagram.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValuePurpose
Limiting Reagent4-Methyl-2-nitrophenol1.0 mmol
Alkylating Agent3-(Bromomethyl)benzoic acid1.05 eq.
BaseK₂CO₃2.0 eq.
SolventAnhydrous DMF4.0 mL
Temperature130 °CAccelerate SN2 reaction.
Time10 minutesMinimize byproduct formation.
Max Power300 WControl heating rate.
Expected Outcome
Expected Yield> 85%Based on similar MAOS etherifications.
AppearanceOff-white to pale yellow solid

Conclusion

This application note presents a highly efficient, rapid, and reproducible protocol for the synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid using microwave-assisted organic synthesis. By significantly reducing reaction times and improving yields, this method provides a superior alternative to traditional heating techniques.[10][11] The detailed protocol and mechanistic insights serve as a valuable resource for researchers aiming to streamline the synthesis of complex organic molecules and adopt greener, more sustainable laboratory practices.

References

  • Bogdal, D., Pielichowski, J., & Krzysztof, J. (1998). A rapid Williamson synthesis under microwave irradiation in dry media. Organic Preparation Protocol International, 30, 427-432. [Source not directly available]
  • Choudhary, M. et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available at: [Link]

  • Gadek, Z. et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Kappe, C. O. (n.d.). specific effects of microwave - Solid supported reaction. Indian Institute of Technology Guwahati. Available at: [Link]

  • Sharma, V. K. et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Sirohi, R. et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Shaabani, A. et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. [Source not directly available]
  • Prajapati, A. K. et al. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. Available at: [Link]

  • Prajapati, A. K. et al. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science Publishers. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Prajapati, A. K. et al. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. Available at: [Link]

  • Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. [Source not directly available]
  • Sharma, P. (2011). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry. [Source not directly available]
  • Patil, S. B. et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic hurdles encountered during the synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. This target molecule features a central benzylic ether linkage connecting a nitroaromatic system to a benzoic acid moiety.

The most robust synthetic route relies on a two-stage process: a Williamson ether synthesis followed by saponification [1]. However, the presence of the strongly electron-withdrawing ortho-nitro group on the phenol significantly alters its nucleophilic profile, often leading to stalled reactions, poor yields, or complex byproduct mixtures[2]. This guide provides field-proven protocols, optimization data, and deep-dive troubleshooting to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first visualize the chemical landscape. The phenoxide intermediate is an ambident nucleophile. While we desire O-alkylation, the ortho-nitro group reduces the electron density on the oxygen and introduces steric hindrance, making C-alkylation (ring substitution) a competing pathway[2]. Furthermore, using an unprotected benzoic acid derivative introduces a second nucleophile (the carboxylate), which can lead to unwanted esterification.

G A 4-Methyl-2-nitrophenol (Nucleophile) C Intermediate Ester (O-Alkylation) A->C Cs2CO3, DMF, 70°C (Desired Pathway) E C-Alkylation Byproduct (Ring Substitution) A->E Protic Solvents / Weak Base B Methyl 3-(bromomethyl)benzoate (Electrophile) B->C F Hydrolysis Byproduct (Benzyl Alcohol) B->F H2O Contamination G Esterification Byproduct (If using unprotected acid) B->G Unprotected Carboxylate Attack D Target Compound 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid C->D 1. LiOH, THF/H2O 2. HCl (pH 2)

Reaction pathways and competing side reactions in the synthesis of the target benzoic acid.

Quantitative Optimization Data

The choice of base, solvent, and additives directly dictates the chemoselectivity of the phenoxide attack. Polar aprotic solvents are mandatory to leave the phenoxide "naked" and reactive[3]. The table below summarizes the causality behind our optimized conditions.

Reaction ConditionBaseSolventAdditiveO-Alkylation YieldC-Alkylation YieldMechanistic Rationale
Baseline K₂CO₃AcetoneNone45%15%Poor phenoxide solubility; weak base leads to incomplete deprotonation.
Standard K₂CO₃DMFNone70%<5%DMF solvates cations, increasing O-nucleophilicity[3]. Prone to moisture.
Protic (Avoid) NaOHEtOHNone30%25%Hydrogen bonding masks oxygen, forcing attack via the aromatic ring[2].
Optimized Cs₂CO₃DMFKI (10 mol%)92% <2% Cs⁺ ensures loose ion pairing; KI accelerates Sₙ2 via in situ Finkelstein reaction.
Validated Two-Stage Experimental Protocol

This protocol is designed as a self-validating system. By utilizing the methyl ester of the electrophile, we completely bypass the risk of carboxylate-driven polymerization.

Stage 1: Williamson Ether Synthesis (O-Alkylation)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Deprotonation: Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes. Validation: The solution will turn a deep, vibrant color (typically dark orange/red), confirming phenoxide formation.

  • Electrophile Addition: Add methyl 3-(bromomethyl)benzoate (1.1 eq, 11 mmol) followed by Potassium Iodide (KI) (0.1 eq, 1 mmol).

  • Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere for 4–6 hours. Monitor the progress via TLC (Eluent: 3:1 Hexane:Ethyl Acetate) until the nitrophenol spot is consumed[1].

  • Workup: Cool to room temperature and quench by pouring into 150 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M aqueous NaOH (to remove any unreacted starting phenol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.

Stage 2: Saponification (Ester Hydrolysis)
  • Preparation: Dissolve the crude intermediate ester in a 3:1:1 mixture of THF:MeOH:H₂O (100 mL, 0.1 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol). Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous phase with 50 mL of water. Extract once with Diethyl Ether (30 mL) and discard the organic layer (this removes non-polar organic impurities).

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2–3. Validation: A thick precipitate of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid will form.

  • Isolation: Collect the product via vacuum filtration, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q: I attempted to use 3-(bromomethyl)benzoic acid directly to save a step, but I isolated a complex polymeric mixture. What happened? A: By using the unprotected carboxylic acid, you introduced a second nucleophile into the system. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate anion, which can attack the benzyl bromide of another molecule, forming ester linkages (dimers and oligomers). To prevent this, you must either use the methyl ester precursor (as detailed in the protocol above) or use >2.0 equivalents of a highly specific base strategy, though the ester route is vastly superior for yield and purity.

Q: My LC-MS indicates a mass corresponding to the product, but NMR shows it is a C-alkylated isomer. How do I force O-alkylation? A: The phenoxide ion is an ambident nucleophile[2]. The ortho-nitro group withdraws electron density from the oxygen, making the carbon atoms of the aromatic ring competitive nucleophilic sites. To favor O-alkylation:

  • Strictly avoid protic solvents (like ethanol or water), which hydrogen-bond to the oxygen and block it[3].

  • Use a larger counter-ion. Switching from K₂CO₃ to Cs₂CO₃ increases the distance in the ion pair, leaving the oxygen more "naked" and reactive.

Q: The etherification reaction stalls at ~60% conversion, even when I add excess methyl 3-(bromomethyl)benzoate. Why? A: This is a classic symptom of moisture contamination. The benzyl bromide electrophile is highly susceptible to hydrolysis, converting into methyl 3-(hydroxymethyl)benzoate, which will not react with your phenol. Ensure your DMF is strictly anhydrous and your base is oven-dried. Additionally, the inclusion of 10 mol% KI acts as a catalyst; it converts the benzyl bromide to a highly reactive benzyl iodide in situ, allowing the Sₙ2 etherification to outcompete any background hydrolysis.

Q: During the final saponification step, I noticed the ether bond seems to be cleaving, lowering my final yield. Is the ether unstable? A: While benzylic ethers are generally stable, the presence of the nitro group on the adjacent aromatic ring makes the ether linkage slightly more susceptible to nucleophilic attack or degradation under harsh conditions. If you are using refluxing NaOH or KOH for hydrolysis, the conditions are too aggressive. Switch to the mild LiOH protocol (in THF/MeOH/H₂O at room temperature) described above. LiOH provides excellent hydroxide nucleophilicity for the ester without the harshness that leads to ether cleavage.

References

1.[1] Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. Benchchem. Available at: 2.[2] Technical Support Center: Williamson Ether Synthesis for Aryl Ethers. Benchchem. Available at: 3.[3] O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available at:

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Overcoming solubility issues of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. Drawing upon established principles of physical chemistry and formulation science, this guide provides in-depth, practical solutions in a user-friendly question-and-answer format.

Understanding the Challenge: Structural Insights

The solubility of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is primarily dictated by its molecular structure. It features a carboxylic acid group, which is ionizable, and a significant hydrophobic backbone composed of two aromatic rings, a methyl group, and a nitro group. While no specific experimental solubility data for this exact molecule is readily available, analogous structures such as 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid and 2-(4-Methyl-3-nitrophenoxy)benzoic acid have a calculated XLogP3 value of approximately 3.1-3.3, indicating a high degree of lipophilicity and consequently, poor aqueous solubility.[1][2] The key to enhancing its solubility lies in overcoming the energetic penalty of dissolving this hydrophobic structure in a polar aqueous environment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempt to dissolve 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in a neutral phosphate buffer (pH 7.4) resulted in a cloudy suspension. What is the primary reason for this?

A1: The poor solubility you're observing is expected due to the compound's chemical nature. At neutral pH, the carboxylic acid group is only partially deprotonated, meaning a significant portion of the molecules remain in their less soluble, neutral form. The large, nonpolar aromatic structure is the dominant feature, leading to unfavorable interactions with water molecules and causing the compound to precipitate.

Q2: How does pH adjustment affect the solubility of this compound, and what is the underlying principle?

A2: Adjusting the pH is the most effective initial strategy to improve the solubility of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. The principle is based on the ionization of the carboxylic acid group.[3][4][5]

  • The Henderson-Hasselbalch Relationship: The solubility of a weak acid is directly related to its pKa and the pH of the solution. When the pH is raised above the pKa, the carboxylic acid group (-COOH) is deprotonated to form the highly polar and much more water-soluble carboxylate salt (-COO⁻).[6] Generally, for complete dissolution, the pH should be adjusted to 1.5-2 units above the compound's pKa.[6]

  • Practical Steps: To dissolve the compound, you can start by preparing a stock solution in a small amount of a suitable base, such as 1N NaOH, and then dilute it with your desired buffer. Alternatively, you can add a base dropwise to the suspension in your buffer until the solution clears.[6]

Caption: Relationship between pH and the solubility of an acidic compound.

Q3: I need to work at a specific physiological pH where the compound is not fully soluble. What are my options?

A3: When pH adjustment is not a viable option, using co-solvents is a standard and effective approach.[7][8][9][10] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[7][11]

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Biocompatible at low concentrations.
Propylene Glycol (PG)5-30%A common pharmaceutical excipient.
Polyethylene Glycol 400 (PEG 400)10-40%Effective for highly hydrophobic compounds.[11]
Dimethyl Sulfoxide (DMSO)1-10%Use with caution; can have biological effects.
N,N-Dimethylformamide (DMF)1-10%Use with caution; potential toxicity.

Experimental Protocol: Preparing a Solution with a Co-solvent

  • Stock Solution Preparation: First, dissolve the 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in the pure co-solvent of choice (e.g., 100% DMSO) to create a high-concentration stock solution.

  • Dilution: Gradually add the aqueous buffer to the co-solvent stock solution while vortexing or stirring. This method, adding the aqueous phase to the organic phase, often prevents immediate precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system and does not exceed levels that could cause toxicity or artifacts.

Q4: Are there other advanced techniques I can consider if pH adjustment and co-solvents are insufficient or not suitable for my experiment?

A4: Yes, several other formulation strategies can be employed, particularly in a drug development context.

  • Salt Formation: This involves reacting the acidic compound with a base to form a stable, solid salt. This salt can then be more readily dissolved in water.[12][13]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively increasing its apparent solubility.[14][15]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at the molecular level. This can be achieved by methods like solvent evaporation or melting.[14]

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization increases the surface area available for dissolution, which can improve the dissolution rate.[7][15]

Caption: A workflow for troubleshooting solubility issues.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • 2-(4-Methyl-3-nitrophenoxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). [Link]

  • 2-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Naji, T. S. (2026). Lecture 7: Nitro compounds. Mustansiriyah University, College of Medicine. [Link]

  • pH and Solubility. (n.d.). AP Chemistry, Fiveable. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). ResearchGate. [Link]

  • Saikia, G. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. D.K.D. College. [Link]

  • pH and solubility. (n.d.). Khan Academy. [Link]

  • Nishiwaki, N. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 682. [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(3), 485–502. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Innovare Academic Sciences. [Link]

  • Method for preparing aromatic nitro compounds and amines. (1948).
  • pH and Solubility. (2025). AP Chemistry, Fiveable. [Link]

  • Cosolvent. (n.d.). Taylor & Francis. [Link]

  • pH and Solubility. (2024). AP Chemistry Study Guide. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026). UNT Digital Library. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2018). Asian Journal of Pharmacy and Technology, 8(3), 143. [Link]

  • Babu, P. S., & Kumar, T. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 5(6). [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Sources

Technical Support Center: Purification of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-3MNP-BA-001 Subject: Removal of impurities from crude ether synthesis product Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Diagnostic Logic

User Context: You have performed a Williamson ether synthesis (or similar nucleophilic substitution) to couple a 3-(halomethyl)benzoic acid derivative with 4-methyl-2-nitrophenol. The resulting crude solid is likely contaminated with unreacted phenol (yellow/orange), inorganic salts, and potential hydrolysis byproducts.[2]

The Core Challenge: Both the product and the primary impurity (4-methyl-2-nitrophenol) are acidic.[2]

  • Target Product pKa: ~4.0–4.2 (Benzoic acid moiety).[2]

  • Impurity (Nitrophenol) pKa: ~7.4 (Phenolic moiety enhanced by nitro group).[2]

The Solution: We utilize Differential pH Extraction .[2] By selecting a base with a pH between these two pKa values (Sodium Bicarbonate, pH ~8.3), we can selectively ionize the benzoic acid into the aqueous phase while leaving the majority of the nitrophenol in the organic phase.[2]

Diagnostic Workflow

Use the following logic tree to determine your purification strategy.

PurificationLogic Start Crude Product Assessment ColorCheck Is the crude solid intensely yellow/orange? Start->ColorCheck SolubilityCheck Does it dissolve completely in 5% NaHCO3? ColorCheck->SolubilityCheck No (Pale/White) Extraction PROTOCOL A: Differential Extraction (Target: Phenol Removal) ColorCheck->Extraction Yes (Nitrophenol present) SolubilityCheck->Extraction No (Insolubles present) Recryst PROTOCOL B: Recrystallization (Target: Isomers/Salts) SolubilityCheck->Recryst Yes (Clear solution) Extraction->Recryst If purity < 98% Done Purity Check (HPLC/NMR) Recryst->Done

Figure 1: Decision matrix for selecting the appropriate purification module based on crude product characteristics.

Protocol A: Differential Acid-Base Extraction

Objective: Separate the highly acidic benzoic acid product from the weakly acidic nitrophenol impurity.

Reagents Required:

  • Ethyl Acetate (EtOAc)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[2]

  • 1M Hydrochloric Acid (HCl)[2]

  • Brine (Saturated NaCl)[2][3]

Mechanism of Action: At pH ~8.3 (NaHCO₃), the benzoic acid (pKa ~4.[2]2) is >99.9% deprotonated and moves to the water layer.[2] The 4-methyl-2-nitrophenol (pKa ~7.4) remains largely protonated (~90%) and prefers the organic layer.[2]

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 10 mL per gram of crude).[2] If insoluble particles remain (likely inorganic salts like KBr), filter them off before proceeding.[2]

  • First Extraction (The Separation):

    • Transfer the organic solution to a separatory funnel.[2][3][4]

    • Wash with Saturated NaHCO₃ (2 x volume).[2] Shake vigorously and vent.

    • Observation: The aqueous layer contains your product (as the sodium benzoate salt).[2] The organic layer contains the nitrophenol impurity.[2]

    • CRITICAL STEP: Keep the Aqueous Layer .[2] Do not discard it.

  • Organic Wash (The Polish):

    • Extract the aqueous layer again with fresh Ethyl Acetate to remove any entrained nitrophenol.[2] Discard this organic wash.

  • Precipitation (The Recovery):

    • Cool the aqueous layer in an ice bath.[2]

    • Slowly add 1M HCl with stirring until pH reaches ~1–2.

    • The product will precipitate as a white/off-white solid.

  • Filtration: Vacuum filter the solid.[2] Wash with cold water to remove trapped inorganic salts (NaCl).[2]

ExtractionPhase OrgLayer Organic Layer (EtOAc) Contains: 4-Methyl-2-nitrophenol (Yellow Impurity) AqLayer Aqueous Layer (NaHCO3) Contains: Target Benzoate Salt (Colorless/Pale) OrgLayer->AqLayer Extraction (pH 8.5) Precip Final Solid Precipitates upon HCl addition AqLayer->Precip Acidification (pH 1.0)

Figure 2: Phase distribution of species during the NaHCO3 workup.

Protocol B: Recrystallization (Polishing)[2]

If the product retains a faint yellow hue or the melting point is broad after Protocol A, use recrystallization.[2]

Recommended Solvent Systems: Based on the solubility profiles of nitro-substituted benzoic acids [1][2].

Solvent SystemRatio (v/v)TemperatureTarget Impurity
Ethanol / Water ~80:20Reflux to 4°CGeneral purification, trace salts
Ethyl Acetate Pure60°C to RTNitrophenol, non-polar byproducts
Acetic Acid / Water 1:190°C to RTStubborn isomers

Procedure (Ethanol/Water):

  • Place the dried solid in a flask.

  • Add minimum boiling Ethanol to dissolve.[2]

  • Add hot water dropwise until permanent turbidity is just observed.[2]

  • Add one drop of Ethanol to clear the solution.[2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold 50% EtOH.[2]

Troubleshooting & FAQs

Q: The aqueous layer turned bright yellow during extraction. Did I lose my product? A: No. The yellow color comes from the nitrophenolate anion.[2] While most nitrophenol stays in the organic layer, a small fraction ionizes in NaHCO₃, turning the water yellow.[2] Your product is colorless. Proceed with acidification; the yellow color will disappear or stay in the filtrate, leaving white crystals.[2]

Q: My product is oiling out instead of crystallizing upon acidification. A: This often happens if the concentration is too high or if residual solvent (EtOAc) is trapped in the water.[2]

  • Fix: Stir the oily mixture vigorously overnight. The oil usually solidifies.[2] Alternatively, extract the oiled-out product back into DCM, dry over MgSO₄, and evaporate.

Q: Can I use NaOH instead of NaHCO₃? A: Avoid if possible. NaOH (pH >13) will fully deprotonate the 4-methyl-2-nitrophenol (pKa 7.4), pulling both the impurity and your product into the water layer, defeating the purpose of the extraction.[2]

Q: What are the expected physical properties for validation?

  • Appearance: White to off-white crystalline solid.[2]

  • Melting Point: Literature suggests similar nitro-benzoic ether derivatives melt in the range of 140–160°C (check specific derivative data, e.g., 3-nitrobenzoic acid analogs) [3].[2]

  • 1H NMR: Look for the disappearance of the phenol protons (typically high field aromatic or broad OH) and the integration of the methyl group on the nitrophenol ring (~2.3 ppm).[2]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for Williamson ether workup and recrystallization of benzoic acids).

  • Lu, K., & Long, S. (2023).[2] "3-Methyl-2-(4-methylphenoxy)benzoic acid." IUCrData, 8(6), x230600.[2] Link (Provides crystallographic data and solubility behavior for close structural analogs).[2]

  • Org. Synth. 1923, 3,[2][5] 73. "m-Nitrobenzoic Acid".[5] Link (Demonstrates solubility profiles of nitro-benzoic acid derivatives in acidic vs. basic media).[2]

  • PubChem. "4-Methyl-2-nitrophenol (CID 8391)".[2][6] Link (Source for pKa data ~7.4).[2]

Sources

Technical Support Center: Optimizing the Purification of Nitrophenoxy Benzoic Acids via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of nitrophenoxy benzoic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during column chromatography of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure you can achieve high purity and yield in your separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying nitrophenoxy benzoic acids using column chromatography?

The purification of nitrophenoxy benzoic acids can be challenging due to a combination of factors inherent to their molecular structure. The presence of both a polar carboxylic acid group and a nitro group, along with a relatively nonpolar phenoxy benzoic acid backbone, results in a molecule with mixed polarity. This can lead to issues such as poor solubility in common chromatography solvents, peak tailing, and difficulty in separating closely related isomers.[1][2] The acidic nature of the carboxylic acid group means that the mobile phase pH can significantly impact retention times and peak shape.[3][4][5][6]

Q2: How do I choose the appropriate stationary phase for my separation?

For the purification of nitrophenoxy benzoic acids, the choice of stationary phase is critical.

  • Normal-Phase Chromatography: Silica gel is the most common stationary phase for normal-phase chromatography.[7] Its polar surface interacts with the polar functional groups of the nitrophenoxy benzoic acid. This mode is often preferred for its ability to provide good selectivity for isomers.[8]

  • Reversed-Phase Chromatography: C18-bonded silica is a popular choice for reversed-phase chromatography.[9][10][11] In this mode, a polar mobile phase is used, and separation is based on the hydrophobic interactions between the nonpolar backbone of the analyte and the C18 chains. This can be advantageous for compounds that are more soluble in polar solvents.

The selection between normal-phase and reversed-phase will depend on the specific properties of your compound and the impurities you are trying to remove. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different stationary and mobile phases to find the optimal conditions before committing to a column separation.[12]

Q3: What is the role of mobile phase pH in the separation of nitrophenoxy benzoic acids?

The mobile phase pH is a powerful tool for controlling the retention and selectivity of acidic compounds like nitrophenoxy benzoic acids.[3][13] The carboxylic acid group has a pKa, and the mobile phase pH relative to this pKa will determine the ionization state of the molecule.

  • Low pH (Acidic Mobile Phase): At a pH below the pKa, the carboxylic acid will be in its protonated, neutral form (-COOH).[4][6] This form is less polar and will have a stronger interaction with a nonpolar stationary phase (in reversed-phase) or a weaker interaction with a polar stationary phase (in normal-phase), leading to longer or shorter retention times, respectively. Acidifying the mobile phase is a common strategy to improve peak shape and retention in reversed-phase chromatography.[4][9]

  • High pH (Basic Mobile Phase): At a pH above the pKa, the carboxylic acid will be in its deprotonated, anionic form (-COO⁻).[6] This form is more polar and will have a stronger affinity for a polar mobile phase, leading to earlier elution in reversed-phase chromatography.

Controlling the pH is crucial for achieving reproducible results.[3] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the compound's pKa to ensure it is in a single ionic state.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of nitrophenoxy benzoic acids.

Issue 1: Poor Separation of Isomers

Question: I am struggling to separate two or more nitrophenoxy benzoic acid isomers. What can I do?

Answer: The separation of isomers can be challenging due to their similar physical and chemical properties.[1] Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Normal-Phase: In normal-phase chromatography, subtle changes in the polarity of the mobile phase can significantly impact selectivity. Try a shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC. Common solvent systems include mixtures of a nonpolar solvent like hexanes or toluene with a more polar solvent like ethyl acetate or dichloromethane.[14]

    • Reversed-Phase: In reversed-phase chromatography, altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity.[15] Additionally, fine-tuning the mobile phase pH can alter the retention times of the isomers to different extents, potentially leading to better separation.[6]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, a different type of silica with a different pore size or particle size might help. In reversed-phase, switching from a C18 to a C8 or a phenyl column can offer different selectivities.[12]

  • Employ Gradient Elution: A gradient elution, where the composition of the mobile phase is changed during the run, can be very effective for separating compounds with different polarities.[6][7] This allows for the elution of less retained compounds early on, while still providing enough elution strength to remove the more strongly retained compounds in a reasonable time.

Issue 2: Peak Tailing

Question: My compound is eluting as a broad, tailing peak. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue, particularly with acidic compounds like nitrophenoxy benzoic acids. It can be caused by several factors:

  • Secondary Interactions with the Stationary Phase: In normal-phase chromatography, the acidic proton of the carboxylic acid can interact strongly with the silanol groups on the surface of the silica gel, leading to tailing.

    • Solution: Adding a small amount of a polar modifier, such as acetic acid or formic acid, to the mobile phase can help to saturate these active sites and improve peak shape.[9]

  • Column Overloading: Injecting too much sample onto the column can lead to peak broadening and tailing.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.

  • Poor Column Packing: An improperly packed column can have channels or voids, leading to poor peak shape.

    • Solution: Ensure the column is packed uniformly. Wet packing, where a slurry of the stationary phase in the mobile phase is used, generally produces a more homogenous column bed.[7]

Issue 3: Compound Precipitation on the Column

Question: My compound seems to be precipitating at the top of the column after I load it. What should I do?

Answer: Precipitation on the column is usually due to poor solubility of the compound in the initial mobile phase.

  • Dissolve the Sample in a Stronger Solvent: While it is ideal to dissolve the sample in the mobile phase, for poorly soluble compounds, you may need to use a stronger solvent to fully dissolve it before loading. Use the minimum amount of this stronger solvent to avoid compromising the separation.

  • Use a "Dry Loading" Technique:

    • Dissolve your crude product in a suitable solvent.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band and avoids the use of a strong loading solvent.

  • Check Solvent Compatibility: Ensure that the solvent used to dissolve your sample is miscible with the mobile phase to prevent precipitation upon loading.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This protocol describes the wet packing method, which is generally preferred for achieving a homogenous column bed.[7]

  • Preparation:

    • Select a glass column of appropriate size for your separation.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a thin layer of sand on top of the plug.

  • Creating the Slurry:

    • In a separate beaker, weigh out the required amount of silica gel.

    • Add your initial, least polar mobile phase to the silica gel to create a slurry. The consistency should be pourable but not too dilute.

  • Packing the Column:

    • Clamp the column in a vertical position.

    • Pour the silica gel slurry into the column in a single, continuous motion.

    • Gently tap the side of the column to help the silica settle evenly and remove any air bubbles.

  • Equilibration:

    • Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just above the level of the silica.

    • Add another thin layer of sand to the top of the silica bed to protect it from being disturbed during sample loading.

    • Continuously run the mobile phase through the column for several column volumes to ensure it is fully equilibrated before loading your sample.

Protocol 2: Performing a Gradient Elution

A gradient elution can significantly improve the separation of complex mixtures.[6]

  • Develop the Gradient:

    • Use TLC to determine the optimal starting and ending solvent compositions. The starting mobile phase should be weak enough to allow for good separation of the early eluting compounds, while the final mobile phase should be strong enough to elute all compounds of interest.

  • Set up the Elution:

    • Start the elution with the initial, less polar mobile phase.

    • Gradually increase the proportion of the more polar solvent over the course of the run. This can be done in a stepwise or linear fashion.

    • For example, you might start with 100% hexane and gradually increase the percentage of ethyl acetate to 50% over 30 minutes.

  • Collect Fractions:

    • Collect fractions of the eluate continuously throughout the run.

    • Analyze the fractions by TLC to determine which ones contain your purified compound.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified nitrophenoxy benzoic acid.

Data Presentation

Table 1: Solvent Properties for Column Chromatography

SolventPolarity IndexEluting Strength (on Silica)
Hexane0.1Very Low
Toluene2.4Low
Dichloromethane3.1Medium
Ethyl Acetate4.4Medium-High
Acetone5.1High
Acetonitrile5.8High
Methanol5.1Very High
Water10.2Very High

Note: Eluting strength is a relative measure and can be influenced by the specific stationary phase and analyte.

Visualizations

Workflow for Troubleshooting Poor Separation

start Poor Isomer Separation optimize_mp Optimize Mobile Phase (Gradient/Solvent Choice) start->optimize_mp Attempt 1 change_sp Change Stationary Phase (e.g., Silica -> C18) optimize_mp->change_sp No Improvement success Successful Separation optimize_mp->success Improved? check_load Reduce Sample Loading change_sp->check_load No Improvement change_sp->success Improved? repack Repack Column check_load->repack No Improvement check_load->success Improved? repack->success Improved?

Caption: Decision tree for troubleshooting poor isomer separation.

General Column Chromatography Workflow

prep Column Preparation (Packing & Equilibration) load Sample Loading (Wet or Dry) prep->load elute Elution (Isocratic or Gradient) load->elute collect Fraction Collection elute->collect analyze Fraction Analysis (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: General workflow for column chromatography purification.

References

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • How does an acid pH affect reversed-phase chromatography separ
  • Will Highly Acidic or Basic Samples Affect an HPLC C18 Column? - Axion Labs.
  • a. Effect of pH on the retention of acidic compounds. Stong selectivity...
  • Troubleshooting guide for the nitration of fluorin
  • Technical Support Center: Purification of Crude 2-(4-Nitrophenyl)benzoic Acid - Benchchem.
  • Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis - Benchchem.
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–w
  • Separation methods: Chrom
  • Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column.
  • Column Chrom
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-((2-Nitrophenyl)thio)benzoic Acid - Benchchem.
  • Purification of nitrophenols using complex-assisted crystalliz
  • Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column.
  • 12.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

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Technical Support Center: Troubleshooting Etherification in Benzoic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing ethers from benzoic acid derivatives (e.g., salicylic acid, vanillic acid, p-hydroxybenzoic acid) presents unique chemoselectivity and regioselectivity challenges. The presence of both a phenolic hydroxyl and a carboxylic acid group often leads to competing esterification and O-alkylation, while the ambident nature of the phenoxide ion can result in unwanted C-alkylation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure synthetic success in your drug development and research workflows.

DiagnosticWorkflow Start Etherification Issue Detected Q1 Is the carboxylic acid also alkylated (Esterified)? Start->Q1 Q2 Are you seeing ring C-alkylation? Q1->Q2 No Sol1 Adjust Base/Solvent (Use K2CO3 in DMF) or Protect COOH Q1->Sol1 Yes Q3 Is the overall yield low (<20%)? Q2->Q3 No Sol2 Switch to Polar Aprotic Solvent (e.g., DMSO/DMF) Avoid Protic Solvents Q2->Sol2 Yes Sol3 Check Sterics / Electrophile Consider Mitsunobu or Catalytic High-Temp Q3->Sol3 Yes

Diagnostic workflow for troubleshooting etherification of benzoic acid derivatives.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: How do I achieve chemoselective O-alkylation of the phenolic hydroxyl without esterifying the carboxylic acid? A: The core issue is the competing nucleophilicity of the phenoxide and carboxylate anions. While the carboxylic acid is more acidic (pKa ~4-5) than the phenol (pKa ~10), the resulting carboxylate is a weaker nucleophile than the phenoxide. However, in the presence of excess base and electrophile, both will react[1]. Causality & Solution: To achieve chemoselectivity, you must exploit this difference in nucleophilicity. Using a mild solid base like K₂CO₃ or NaHCO₃ allows for the selective Williamson ether synthesis of the more nucleophilic phenoxide once both are deprotonated[2]. Solvent-free conditions or polar aprotic solvents (like DMF) at controlled temperatures prevent the esterification pathway. Recent advances demonstrate that solvent-free Williamson synthesis using solid bases provides excellent chemoselectivity for phenols over other functional groups, yielding high-purity ethers[3].

Q2: Why am I observing C-alkylation instead of the desired O-alkylation? A: Phenoxide ions are ambident nucleophiles; the negative charge is delocalized across the oxygen atom and the ortho/para carbons of the aromatic ring. Causality & Solution: Regioselectivity (O- vs. C-alkylation) is heavily dictated by the solvent's dielectric factor and hydrogen-bonding capability. Protic solvents (e.g., water, ethanol) strongly hydrogen-bond to the hard oxygen center, sterically hindering it and reducing its nucleophilicity. This forces the electrophile to attack the softer carbon centers, leading to C-alkylation. Conversely, polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but leave the phenoxide oxygen "naked" and highly reactive, driving >99% O-alkylation[4]. Always ensure your solvents are strictly anhydrous when O-alkylation is the goal.

Q3: My benzoic acid derivative is sterically hindered (e.g., 2,6-disubstituted). Why is my etherification yield so low, and how can I fix it? A: The classic Williamson ether synthesis proceeds via an S_N2 mechanism, which is highly sensitive to steric hindrance at both the nucleophile and the electrophile[2]. Causality & Solution: Bulky ortho-substituents block the trajectory of the electrophile. To overcome this, switch from a standard alkyl halide to a more reactive electrophile (e.g., methyl triflate). Alternatively, the Mitsunobu reaction can be employed for sterically hindered phenols. If side reactions occur (such as the alkylation of the hydrazinedicarboxylate by-product), switching to a weaker solvent like diethyl ether can suppress these pathways and restore yields[5]. For industrial-scale applications, high-temperature catalytic Williamson ether synthesis (CWES) using weak alkylating agents at >300 °C has proven highly effective for difficult substrates[6][7].

Part 2: Quantitative Data: Base and Solvent Effects on Selectivity

To optimize your reaction, consult the following table summarizing the general effects of reaction conditions on the etherification of p-hydroxybenzoic acid with a primary alkyl halide (1.05 eq).

Solvent TypeBasePrimary ProductO-Alkylation Yield (%)C-Alkylation / Esterification (%)
Protic (EtOH/H₂O)NaOHC-Alkylated Phenol< 20%> 60% (C-alkylation)
Aprotic (DMF)K₂CO₃O-Alkylated Phenol85 - 90%< 5% (Esterification)
Aprotic (Acetone)K₂CO₃O-Alkylated Phenol75 - 80%< 10% (Esterification)
Solvent-FreeNaHCO₃O-Alkylated Phenol> 90%< 2% (Esterification)

Data synthesized from standard methodological optimizations[3][4].

Part 3: Self-Validating Experimental Protocol

Chemoselective O-Alkylation of p-Hydroxybenzoic Acid via Williamson Synthesis

This protocol utilizes a polar aprotic solvent and a mild base to ensure the "naked" phenoxide drives O-alkylation while minimizing esterification. It includes built-in validation steps to guarantee trustworthiness.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of p-hydroxybenzoic acid in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add 22.0 mmol (2.2 eq) of anhydrous K₂CO₃.

    • Causality: 2.2 equivalents are required to fully deprotonate both the carboxylic acid and the phenol, forming the dianion mixture. Stir at room temperature for 30 minutes.

  • Electrophilic Addition: Dropwise, add 10.5 mmol (1.05 eq) of the primary alkyl halide (e.g., benzyl bromide).

    • Causality: Limiting the electrophile to near-stoichiometric amounts prevents the less nucleophilic carboxylate from reacting after the highly reactive phenoxide has been alkylated.

  • Reaction Monitoring (Self-Validation Step 1): Heat the mixture to 60 °C. Monitor via TLC (Eluent: 7:3 Hexanes:EtOAc with 1% Acetic Acid). Stain the TLC plate with Ferric Chloride (FeCl₃). The starting material will show a positive (purple) stain. The desired O-alkylated product will be FeCl₃ negative, confirming the consumption of the free phenol.

  • Quenching & Workup: Once the phenol is consumed (approx. 4-6 hours), cool to room temperature and quench with 50 mL of distilled water.

  • Selective Precipitation (Self-Validation Step 2): The reaction mixture will be basic, containing the highly soluble carboxylate salt of the product. Wash the aqueous layer with diethyl ether (2 x 20 mL).

    • Causality: This removes any unreacted alkyl halide or trace neutral esterified byproducts, leaving only the pure carboxylate salt in the aqueous phase.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2. The O-alkylated benzoic acid derivative will precipitate as a white solid.

    • Causality: The newly formed ether linkage is stable to dilute acid, while the carboxylate is protonated to a carboxylic acid, drastically reducing its aqueous solubility.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Confirm the structure via ¹H NMR (validate by the disappearance of the phenolic -OH peak at ~9-10 ppm and the retention of the broad -COOH peak at ~12 ppm).

ReactionPathway Substrate Benzoic Acid Derivative Base 2.2 eq K2CO3 in DMF Substrate->Base Intermediate Dianion Mixture (Phenoxide + Carboxylate) Base->Intermediate Electrophile 1.05 eq R-X (Electrophile) Intermediate->Electrophile Product Chemoselective O-Alkylated Product Electrophile->Product

Mechanistic logic for chemoselective O-alkylation using stoichiometric control.

References

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. Benchchem.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkyl
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Synthesis by Substitution. Thieme E-Books.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.

Sources

Technical Support Center: Troubleshooting 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing challenges in the synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. The primary bottleneck in this synthetic route is the etherification step, where the ortho-nitro group on the phenol creates significant steric and electronic barriers.

This guide abandons generic advice in favor of mechanistic troubleshooting, optimized protocols, and alternative pathways to ensure high-yield coupling.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the standard Williamson ether synthesis yield poor results or fail completely for this molecule? A1: The Williamson ether synthesis proceeds via an S_N2 mechanism, which is highly sensitive to steric hindrance at the reaction center[1]. In 4-methyl-2-nitrophenol, the bulky nitro group at the ortho position creates a physical blockade, hindering the nucleophilic attack of the phenoxide oxygen on the electrophilic carbon of the benzyl halide. Furthermore, the strongly electron-withdrawing nature of the nitro group delocalizes the negative charge of the phenoxide, significantly reducing its nucleophilicity[2].

Q2: How can I optimize the base and solvent to overcome this steric and electronic deactivation? A2: Standard bases like K2CO3 or NaOH often fail because they form tight ion pairs with the phenoxide, further reducing its reactivity. To overcome this, switch to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like DMF or DMSO. The larger ionic radius of the cesium cation results in weaker coordination with the phenoxide oxygen. This generates a highly reactive, "naked" phenoxide anion that has sufficient kinetic energy to overcome the activation barrier imposed by the ortho-nitro group[3].

Q3: Are there catalytic additives that can accelerate the alkylation? A3: Yes. If you are using 3-(chloromethyl)benzoic acid or 3-(bromomethyl)benzoic acid, adding a catalytic amount of Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI) is highly recommended. This facilitates an in situ Finkelstein reaction, converting the benzyl chloride/bromide into a more reactive benzyl iodide. The iodide is a superior leaving group, making the electrophile more susceptible to attack by the hindered phenoxide[3].

Q4: If direct alkylation remains inefficient, is the Mitsunobu reaction a viable alternative? A4: Absolutely. By reacting 4-methyl-2-nitrophenol with methyl 3-(hydroxymethyl)benzoate, the Mitsunobu reaction bypasses traditional S_N2 limitations. The pKa of 4-methyl-2-nitrophenol is approximately 7.2, which is ideal for protonating the betaine intermediate (which requires a nucleophile pKa < 11)[4]. However, with sterically hindered substrates, side reactions such as anhydride formation can occur because the carboxylate anion may attack the acyloxyphosphonium intermediate faster than the hindered alcohol[5]. Using sonication or modifying the reagents (e.g., using DIAD instead of DEAD) significantly improves yields for hindered phenols[6].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization trajectory for the etherification step, highlighting the causality of each variable change.

MethodReagents & AdditivesSolventTemp / TimeMechanistic RationaleTypical Yield
Standard Williamson K2CO3 (2.0 eq)AcetoneReflux / 24hTight ion pair; insufficient energy to overcome steric clash.< 20%
Optimized Williamson Cs2CO3 (2.0 eq), TBAI (0.1 eq)DMF80°C / 12h"Naked" anion formation + in situ generation of benzyl iodide.75 - 85%
Standard Mitsunobu PPh3 (1.2 eq), DEAD (1.2 eq)THFRT / 24hBetaine formation; prone to anhydride side-reactions due to bulk.40 - 50%
Modified Mitsunobu PPh3 (1.5 eq), DIAD (1.5 eq)THFSonication / 4hAcoustic cavitation enhances mass transfer for hindered substrates.80 - 90%

Part 3: Validated Experimental Protocols

Strategic Note: For both protocols, it is strictly required to use the methyl ester of the benzoic acid derivative (e.g., methyl 3-(bromomethyl)benzoate) to prevent the free carboxylic acid from quenching the base or interfering with the Mitsunobu reagents. A subsequent standard LiOH/THF hydrolysis step will yield the final 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

Protocol A: Cesium-Mediated Williamson Ether Synthesis
  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-methyl-2-nitrophenol (1.0 eq) and methyl 3-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Catalyst & Base Addition: Add TBAI (0.1 eq) followed by finely powdered, anhydrous Cs2CO3 (2.0 eq). The mixture will turn deep yellow/orange as the phenoxide forms.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. The elevated temperature provides the thermodynamic push needed against the ortho-nitro group[1].

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

  • Validation & Purification: Dry over anhydrous Na2SO4 and concentrate. Self-Validation: Analyze the crude mixture via 1H NMR. The disappearance of the phenolic OH peak (~10.5 ppm) and the appearance of a sharp singlet for the bridging methylene protons (~5.2 ppm) confirms successful etherification. Purify via flash column chromatography.

Protocol B: Sonication-Assisted Mitsunobu Coupling
  • Preparation: In a dry flask under nitrogen, dissolve 4-methyl-2-nitrophenol (1.0 eq), methyl 3-(hydroxymethyl)benzoate (1.1 eq), and Triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF[6].

  • Cooling: Submerge the flask in an ice bath (0°C).

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes to control the highly exothermic betaine formation[4].

  • Sonication: Remove the ice bath and place the flask in an ultrasonic bath at room temperature. Sonicate for 4 hours. The acoustic cavitation provides localized energy to overcome the steric hindrance without causing thermal degradation.

  • Validation & Purification: Self-Validation: Successful coupling is indicated by the complete consumption of the phenol on TLC (UV 254 nm) and the absence of an anhydride byproduct mass peak in LC-MS. Pro-tip: To easily remove the triphenylphosphine oxide (TPPO) byproduct, precipitate the crude mixture in cold ether/hexanes, filter the solid TPPO, and concentrate the filtrate before chromatography[6].

Part 4: Visual Workflows

WilliamsonLogic Start 4-Methyl-2-nitrophenol + 3-(Bromomethyl)benzoate Base Select Base & Solvent Start->Base K2CO3 K2CO3 / Acetone (Tight Ion Pair) Base->K2CO3 Standard Cs2CO3 Cs2CO3 / DMF (Naked Phenoxide) Base->Cs2CO3 Optimized LowYield Low Yield / No Reaction (Steric Blockade) K2CO3->LowYield HighYield Successful Etherification (Overcomes Hindrance) Cs2CO3->HighYield

Figure 1: Mechanistic workflow of Williamson ether synthesis highlighting base selection for hindered phenols.

Mitsunobu Phenol Hindered Phenol pKa ~7.2 Reagents PPh3 + DIAD THF, Sonication Phenol->Reagents Alcohol 3-(Hydroxymethyl)benzoate Alcohol->Reagents Intermediate Alkoxyphosphonium Intermediate Reagents->Intermediate Product Target Ether (Successful Coupling) Intermediate->Product Phenoxide Attack SideProduct Anhydride Byproduct (Without Sonication) Intermediate->SideProduct Carboxylate Attack

Figure 2: Mitsunobu reaction pathway demonstrating divergence between product and anhydride byproduct.

Part 5: References

  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Academic Journal of Science and Technology. Available at: [Link]

  • Master Organic Chemistry. "Mitsunobu Reaction." Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Mechanism of the Mitsunobu Reaction: An Ongoing Mystery." PubMed Central. Available at:[Link]

  • Organic Syntheses. "A general procedure for mitsunobu inversion of sterically hindered alcohols." Organic Syntheses. Available at:[Link]

Sources

🔬 Chemical Process Support Center: Nitration & Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for the Chemical Process R&D division. It is designed to function as an interactive expert system for researchers troubleshooting yield-limiting side reactions in high-value intermediate synthesis.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Minimizing Side Reactions in Electrophilic Substitution & Amide Bond Formation

📋 Mission Brief

In drug development, Nitration and Coupling (specifically Amide/Peptide bond formation) are critical yet prone to catastrophic side reactions.

  • Nitration challenges involve controlling the "runaway" electrophile (

    
    ) to prevent polynitration and oxidative tarring.
    
  • Coupling challenges involve preserving chiral integrity (preventing racemization) and avoiding cyclization artifacts (Diketopiperazines).

This guide provides mechanistic root-cause analysis and self-validating protocols to suppress these pathways.

🟢 Module 1: Nitration Troubleshooting

Core Challenge: The nitronium ion (


) is a "hot" electrophile. Once a reaction starts, the heat generated often accelerates the rate of substitution on the product (polynitration) or triggers oxidation.
📉 Diagnostic Matrix: Nitration Failures
SymptomRoot CauseMechanistic Fix
Dinitro- impurities Kinetic Overshoot: The reaction temp is too high, or local concentration of

is too high at the injection point.
Cryogenic Dosing: Lower temp to <0°C. Switch to "Inverse Addition" (add acid to substrate).
Black Tar / Fumes Oxidative Degradation:

contains

(nitrous acid), acting as an oxidant rather than a nitrating agent.
Scavenging: Add Urea or Sulfamic Acid (0.5 equiv) to quench

.
Wrong Isomer (ortho/meta) Thermodynamic Drift: Strong acids allow reversible protonation, leading to thermodynamic equilibration.Zeolite Catalysis: Use shape-selective zeolites (e.g., H-beta) to enforce steric regioselectivity.
🛠️ FAQ: Nitration Process Control

Q1: My substrate decomposes into a dark oil immediately upon adding Mixed Acid. How do I stop this? A: This is likely oxidative degradation caused by nitrous acid (


) impurities in your nitric acid, not the nitration itself.
  • The Fix: Add Urea (1-2 mol%) to the reaction mixture before adding the nitric acid.

  • The Mechanism: Urea reacts rapidly with nitrous acid to form

    
    , 
    
    
    
    , and water, effectively "scrubbing" the oxidant from the system before it attacks your electron-rich ring.
  • Protocol Adjustment: Ensure your internal temperature is <5°C before addition. Oxidation has a higher activation energy than nitration; keeping it cold favors the substitution pathway.

Q2: I cannot stop the reaction at the mono-nitro stage; I always get 15-20% dinitro product. A: You are suffering from local concentration effects . Even if your bulk temperature is low, the "drop" of acid creates a localized "hotspot" where the ratio of


 to substrate is infinite.
  • The Fix: Switch to Flow Chemistry (see Module 3) or use Inverse Addition (if safe for your specific substrate).

  • The Logic: In a standard batch, you add acid to the substrate. As the product forms, it competes with the starting material for the remaining acid. If the product is still activated (e.g., alkyl-benzenes), it will react again.

  • Alternative: Use a milder nitrating agent like Acetyl Nitrate (generated in situ from

    
     + 
    
    
    
    ). This species is more steric and less aggressive than free
    
    
    .
📊 Visualizing the Nitration Pathway

The following diagram illustrates the "Fork in the Road" between clean nitration and oxidative failure.

NitrationPathways HNO3 HNO3 + H2SO4 NO2 Nitronium Ion (NO2+) HNO3->NO2 Dehydration Oxidation Oxidation/Tar (via HNO2) HNO3->Oxidation Nitrous Acid Impurity Arenium Sigma Complex (Arenium Ion) NO2->Arenium Attack (Rate Limiting) Substrate Aromatic Substrate Substrate->Arenium Product Mono-Nitro Product Arenium->Product -H+ (Fast) Poly Poly-Nitration (Over-reaction) Product->Poly Excess NO2+ / Heat

Caption: The critical path (Green) vs. failure modes (Grey). Note that the Product itself becomes a substrate for Poly-Nitration if heat/stoichiometry is uncontrolled.

🔵 Module 2: Coupling Troubleshooting (Amide/Peptide)

Core Challenge: Activating a carboxylic acid makes the


-carbon acidic. If the base used for coupling is too strong or sterically unhindered, it abstracts this proton, leading to racemization  (loss of chirality).
📉 Diagnostic Matrix: Coupling Failures
SymptomRoot CauseMechanistic Fix
Loss of Chirality (Racemization) Oxazolone Formation: The activated amino acid cyclizes to an oxazolone, which tautomerizes and racemizes.Additive Shielding: Use Oxyma or HOAt . These nucleophiles intercept the active ester faster than the oxazolone can form.
Incomplete Coupling (Deletion) Aggregation: The peptide chain folds on itself (beta-sheets), hiding the amine.Chaotropic Salts: Add LiCl or use Pseudoproline dipeptides to disrupt secondary structure.
Diketopiperazine (DKP) Cyclization: The N-terminal amine attacks the ester of the previous amino acid, cleaving the peptide from the resin.Steric Bulk: Use 2-Chlorotrityl (2-CTC) resin.[1][2] The bulky linker physically blocks the back-biting attack.
🛠️ FAQ: Coupling Integrity

Q1: I am seeing 5-10% racemization on my Cysteine/Histidine coupling. I'm using HATU/DIPEA. A: Cysteine and Histidine are notoriously prone to racemization. DIPEA (Diisopropylethylamine) is often too basic for these sensitive residues.

  • The Fix: Switch the base to 2,4,6-Collidine (TMP).

  • The Mechanism: Collidine is a weaker base than DIPEA but sufficient to deprotonate the carboxylate. Crucially, its "fan-like" steric structure prevents it from approaching the

    
    -proton of the amino acid, effectively shutting down the deprotonation pathway that leads to racemization.
    
  • Protocol: Use DIC/Oxyma with Collidine instead of HATU/DIPEA.

Q2: How do I prevent "Aspartimide formation" when coupling Aspartic Acid? A: This occurs when the backbone amide nitrogen attacks the Asp side-chain ester.

  • The Fix: Add 0.1M HOBt to the deprotection cocktail (Piperidine).

  • Advanced Fix: Use "Dmb" (Dimethoxybenzyl) backbone protection on the Glycine/Alanine residue preceding the Asp. This bulky group on the nitrogen physically prevents the cyclization.[2]

📊 Visualizing the Racemization Trap

This diagram shows how the "Safety Net" (Additives) rescues the molecule from losing chirality.

PeptideCoupling AA Amino Acid (L-Isomer) Active O-Acylurea (Highly Reactive) AA->Active DIC/EDC Oxazolone Oxazolone (Racemization Risk) Active->Oxazolone Slow (No Additive) SafeEster Active Ester (Oxyma/OBt) Active->SafeEster Fast (+Oxyma) Racemate D/L Mixture (Dead End) Oxazolone->Racemate Base Catalysis Product Pure Peptide Bond SafeEster->Product Amine Attack

Caption: The "Rescue Path" (Green) uses additives like Oxyma to intercept the reactive intermediate before it can cyclize into the racemizing Oxazolone (Grey).

🧪 Module 3: Advanced Protocols (Self-Validating Systems)

Protocol A: Controlled "Green" Nitration (Urea-Buffered)

Use this for substrates sensitive to oxidation (e.g., anisole, phenols).

  • Setup: 3-neck flask, internal thermometer, dropping funnel.

  • Charge: Substrate (1.0 equiv) in DCM or Acetic Anhydride.

  • Buffer: Add Urea (1.5 mol%) . Validation: Solution should remain clear.

  • Cool: Bring internal temp to 0°C .

  • Addition: Add Nitrating mixture (HNO3/H2SO4) dropwise.

    • Critical Control Point: If temp rises >5°C, stop addition immediately.

  • Quench: Pour onto ice/water.

  • Validation: Check TLC. If "tar" line is present at baseline, increase Urea loading in next run.

Protocol B: Racemization-Free Amide Coupling

Use this for Cys, His, or Phenylglycine couplings.

  • Reagents:

    • Coupling Agent: DIC (Diisopropylcarbodiimide) - 1.0 equiv.

    • Additive: Oxyma Pure - 1.0 equiv.

    • Base: 2,4,6-Collidine - 2.0 equiv.

  • Sequence:

    • Dissolve Amino Acid + Oxyma in DMF.

    • Add Collidine.

    • Add DIC last (initiates activation).

  • Reaction: Stir 2-5 min (Pre-activation)

    
     Add to Amine/Resin.
    
  • Validation: HPLC Chiral Column. Expect <0.5% D-isomer.

📚 References & Authority

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (The definitive text on nitronium ion kinetics).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Source for Oxyma/Collidine superiority).

  • Kulkarni, A. A. (2014). "Continuous Flow Nitration of Aromatics." IIT Bombay / Industrial Engineering Chemistry Research. (Source for continuous flow/adiabatic nitration safety).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews. (Source for DKP prevention and Trityl resins).

Sources

Stability of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, handling, and troubleshooting for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid under physiological conditions.

Executive Summary & Compound Profile

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a diaryl ether derivative characterized by a benzoic acid moiety linked via a methylene bridge to a substituted nitrophenol. Its stability profile is dictated by three core structural motifs: the ether linkage , the carboxylic acid , and the nitro group .

While chemically robust in aqueous buffers, this compound exhibits specific metabolic liabilities in biological systems. This guide provides the mechanistic insights required to distinguish between chemical instability (unlikely) and metabolic clearance (likely).

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Stability
Functional Class Benzyl phenyl etherResistant to hydrolytic cleavage (unlike esters).[1]
Ionization (pKa) ~4.0 (Carboxylic acid)Exists as a stable anion (carboxylate) at physiological pH (7.4).
Lipophilicity Moderate to HighProne to non-specific binding; requires co-solvents (DMSO) for stock solutions.
Redox Potential Nitro group (-NO2)Susceptible to reduction under hypoxic conditions or by specific reductases.

Physiological Stability: Mechanisms & Pathways

A. Chemical Stability (Buffers & Media)

In standard physiological buffers (PBS, HBSS) at pH 7.4 and 37°C, the compound is highly stable .

  • Hydrolysis: Unlike ester-based prodrugs, the ether linkage (-CH2-O-) is inert to spontaneous hydrolysis. You should not observe degradation in plasma or culture media in the absence of cells.

  • Photostability: The nitro-aromatic system can be photosensitive. Prolonged exposure to ambient light may cause slow degradation. Recommendation: Store stocks in amber vials.

B. Biological Stability (Metabolic Liability)

In the presence of enzymes (microsomes, hepatocytes, or whole cells), the compound is predicted to undergo Phase I metabolism.

1. Oxidative O-Dealkylation (Primary Clearance Route)

The methylene bridge (-CH2-) connecting the two aromatic rings is a "benzylic" position. Cytochrome P450 enzymes (CYPs) can hydroxylate this carbon, forming an unstable hemiacetal intermediate which spontaneously collapses.

  • Enzyme: CYP450 (NADPH-dependent).

  • Product: 3-Formylbenzoic acid (or 3-Hydroxymethylbenzoic acid) + 4-Methyl-2-nitrophenol.

2. Nitro Reduction

Under hypoxic conditions or in the presence of cytosolic nitroreductases, the nitro group (-NO2) can be reduced to an amine (-NH2).[2]

  • Context: Common in bacterial assays (gut microbiome) or solid tumor models (hypoxia).

Visualizing the Degradation Pathways

The following diagram illustrates the potential breakdown pathways in a biological system.

MetabolicPathways cluster_legend Pathway Legend Parent Parent Compound (Ether Linkage) Inter1 Unstable Hemiacetal Intermediate Parent->Inter1 CYP450 / NADPH (Benzylic Hydroxylation) Amine Amine Metabolite (Reduced Nitro) Parent->Amine Nitroreductase (Hypoxia/Anaerobic) Metab1 3-Formylbenzoic acid Inter1->Metab1 Spontaneous Collapse Metab2 4-Methyl-2-nitrophenol Inter1->Metab2 Spontaneous Collapse key1 Oxidative Cleavage (Aerobic) key2 Reductive Metabolism (Anaerobic)

Caption: Figure 1. Predicted metabolic fate of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. The primary aerobic pathway involves CYP-mediated O-dealkylation, while nitro reduction may occur under anaerobic conditions.

Troubleshooting Guide (Q&A)

Issue 1: "My compound disappears in liver microsomes, but I thought ethers were stable."

Diagnosis: This is likely metabolic clearance , not chemical instability.

  • Explanation: While ethers are chemically stable to hydrolysis (water attack), they are classic substrates for oxidative dealkylation by CYP450 enzymes in microsomes. The benzylic carbon is highly reactive toward radical abstraction by the CYP heme iron [1].

  • Verification Test: Run the assay without NADPH .

    • If stability is restored (-NADPH), the loss is CYP-mediated metabolism.

    • If loss persists (-NADPH), check for non-specific binding or precipitation (see Issue 2).

Issue 2: "I see low recovery or variable concentration in my stock solutions."

Diagnosis: Solubility-limited precipitation or Non-specific binding .

  • Explanation: The benzoic acid group is ionizable, but the diaryl ether core is lipophilic. At acidic pH (below pH 4), the compound is protonated and poorly soluble. Even at neutral pH, it may bind to plasticware (tips, plates).

  • Solution:

    • Ensure the final assay pH is buffered to 7.4 .

    • Keep DMSO concentration constant (e.g., 0.5 - 1%).

    • Use glass-coated or low-binding plasticware for incubation.

Issue 3: "Unexpected peaks appear during LC-MS analysis of plasma samples."

Diagnosis: Ion suppression or Isomeric impurities .

  • Explanation: Nitro-aromatics can cause significant ion suppression in electrospray ionization (ESI). Furthermore, if your synthesis used a mixture of nitrophenol isomers, you might be tracking an impurity.

  • Solution:

    • Use the Negative Ion Mode (ESI-) for detection, targeting the carboxylate ion [M-H]-.

    • Verify purity using a PDA detector before trusting MS data.

Validated Experimental Protocols

Protocol A: Chemical Stability Verification (Buffer)

Use this to confirm the compound is not degrading spontaneously.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Incubation: Spike into PBS (pH 7.4) to a final concentration of 10 µM (0.1% DMSO).

  • Timepoints: Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours.

  • Analysis: Mix aliquot 1:1 with Acetonitrile (containing Internal Standard). Centrifuge. Analyze supernatant by HPLC/LC-MS.

  • Acceptance Criteria: >95% remaining at 24 hours indicates chemical stability.

Protocol B: Metabolic Stability (Microsomes)

Use this to assess biological clearance.

  • System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Reaction:

    • Pre-warm microsomes + Buffer + Test Compound (1 µM) for 5 min at 37°C.

    • Start: Add NADPH regenerating system (or 1 mM NADPH).

    • Control: Run a parallel tube adding Buffer instead of NADPH.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on the stability of esters vs. ethers).
  • Patterson, L. H., et al. (2020). Reductive metabolism of nitro-aromatic compounds. Biochemical Journal, 477(6), 1149-1158. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility and non-specific binding protocols).

Sources

Validation & Comparative

Technical Guide: MS Profiling & Isomer Differentiation of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Mass Spectrometry (MS) profiling of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid . This guide is structured to assist analytical scientists in the structural validation, isomeric differentiation, and quality control of this compound, specifically comparing it against its common positional isomers which frequently appear as synthesis impurities.

Executive Summary & Chemical Profile

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a bifunctional building block containing a benzoic acid moiety linked via a methylene ether bridge to a nitro-substituted cresol. In drug development, it serves as a critical intermediate for synthesizing PPAR agonists and other metabolic modulators.

Accurate MS interpretation is vital because the meta (3-position) substitution pattern dictates its biological activity. Synthesis routes often produce ortho (2-position) and para (4-position) isomers as contaminants. This guide defines the specific MS signatures required to distinguish the target 3-isomer from these "alternatives."

Chemical Specifications
PropertyValue
Formula C₁₅H₁₃NO₅
Exact Mass 287.0794 Da
Molecular Weight 287.27 g/mol
Target Ion (ESI-) m/z 286.07 [M-H]⁻
Target Ion (ESI+) m/z 288.09 [M+H]⁺
Key Structural Features Carboxylic acid (ionizable), Ether linkage (cleavable), Nitro group (electron-withdrawing)

Experimental Protocol: LC-MS/MS Configuration

To ensure reproducible data, the following "Self-Validating" protocol is recommended. This setup prioritizes the separation of isomers prior to MS detection to prevent spectral convolution.

Sample Preparation[3][4]
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (avoid saturation to prevent dimer formation [2M-H]⁻ at m/z 573).

Chromatographic Conditions (Isomer Resolution)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

    • Note: The Ortho (2-) isomer typically elutes first due to internal hydrogen bonding reducing polarity interaction with the stationary phase. The Meta (3-) target elutes second, followed by the Para (4-) isomer .

Mass Spectrometry Parameters (Source: ESI)
  • Polarity: Negative Mode (Preferred for Carboxylic Acids).

  • Capillary Voltage: 2.5 kV (Low voltage minimizes in-source decarboxylation).

  • Cone Voltage: 30 V.

  • Collision Energy (CE): Ramp 10–40 eV for fragmentation profiling.[2]

MS Interpretation & Fragmentation Pathways

The structural confirmation of the 3-isomer relies on observing specific cleavage events. The fragmentation is driven by the stability of the leaving groups (nitrophenoxide vs. benzoate).

Primary Fragmentation (Negative Mode)
  • Precursor Ion: m/z 286.07 [M-H]⁻.

  • Decarboxylation (Pathway A): Loss of CO₂ (44 Da).[2]

    • Product: m/z 242.

    • Mechanism:[3][4][5][6] Charge resides on the phenyl ring; common for benzoic acids.

  • Ether Cleavage (Pathway B): Rupture of the C-O bond.

    • Product: m/z 152 (4-methyl-2-nitrophenoxide).

    • Mechanism:[3][4][5][6] The ether oxygen retains the charge due to the electron-withdrawing nitro group stabilizing the phenoxide anion. The neutral loss is the 3-carboxybenzyl radical (134 Da).

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways. Note that the stability of the m/z 152 ion is a diagnostic marker for the "right-hand" side of the molecule.

Fragmentation M Precursor Ion [M-H]⁻ m/z 286.07 Decarb Decarboxylation Product [M-H-CO₂]⁻ m/z 242.07 M->Decarb Loss of CO₂ (-44 Da) (Benzoic Acid Characteristic) EtherCleave Phenoxide Fragment (4-Methyl-2-nitrophenoxide) m/z 152.03 M->EtherCleave Ether C-O Cleavage (Charge retention on Phenoxide) NitroLoss Nitro Loss [M-H-NO₂]⁻ m/z 240.07 M->NitroLoss Loss of NO₂ (-46 Da)

Caption: ESI(-) Fragmentation pathway for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid highlighting the two major diagnostic ions: m/z 242 and m/z 152.

Comparative Performance: Target vs. Alternatives

Distinguishing the 3-isomer (Target) from its positional isomers is the primary analytical challenge. The table below compares the MS "fingerprints" of the target against its alternatives.

Comparison Guide: Isomer Differentiation
FeatureTarget: 3-Isomer (Meta) Alternative: 2-Isomer (Ortho) Alternative: 4-Isomer (Para)
Retention Time (C18) Intermediate Early Eluting (Fastest)Late Eluting (Slowest)
Diagnostic "Ortho Effect" Absent Present (High Abundance)Absent
Key MS/MS Feature Dominant m/z 242 (CO₂ loss) and m/z 152.[7]Prominent [M-H-H₂O]⁻ or [M-H-CO₂-H₂O]⁻ due to proximity of COOH to Ether O.Similar to Meta; requires RT for separation.
Ionization Efficiency HighModerate (Steric hindrance may reduce ionization)High
Spectral Purity Risk LowHigh (Often forms internal H-bonds, leading to complex adducts)Low
Why the "Ortho Effect" Matters

The 2-isomer (Alternative) possesses a unique mechanism where the carboxylic acid proton interacts with the ether oxygen or the nitro group due to steric proximity. This leads to a diagnostic loss of water (18 Da) or methanol, which is mechanistically impossible for the 3-isomer (Target) due to the rigid separation of groups on the benzene ring.

  • Observation: If you see a peak at m/z 268 ([M-H-H₂O]⁻), your sample is contaminated with the 2-isomer.

References & Verification

  • NIST Mass Spectrometry Data Center. Differentiation of Benzoic Acid Isomers. National Institute of Standards and Technology.[8] Link

  • BenchChem Technical Support. Mass Spectrometry of Benzoic Acid Compounds: Fragmentation Protocols. Link

  • PubChem Compound Summary. 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (CID 43473205). National Library of Medicine. Link

  • Journal of the American Society for Mass Spectrometry. Identification of ortho-Substituted Benzoic Acid Derivatives via Gas-Phase Neighboring Group Participation. Link

Sources

HPLC retention time standards for nitrophenoxy methyl benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Standardizing Retention Times for Nitrophenoxy Methyl Benzoic Acids

Nitrophenoxy methyl benzoic acids (NPMBAs)—such as 4-[(4-nitrophenoxy)methyl]benzoic acid and its positional isomers—are critical building blocks in the synthesis of MtDHFR inhibitors, DNA topoisomerase IIα inhibitors, and various agrochemicals [1]. For drug development professionals and analytical chemists, establishing robust High-Performance Liquid Chromatography (HPLC) retention time standards for these compounds presents a unique challenge.

Because positional isomers (e.g., 2-nitro, 3-nitro, and 4-nitro variants) possess identical molecular weights and nearly indistinguishable hydrophobicities, traditional reversed-phase chromatography often fails to adequately resolve them. This guide objectively compares reference standard grades and stationary phase chemistries, providing a self-validating methodology to ensure precise, reproducible retention time standardization.

Mechanistic Rationale: The Limits of Dispersive Interactions

To understand why standardizing NPMBA retention times requires careful column selection, we must analyze the molecule's functional groups. NPMBAs contain three distinct features that dictate their chromatographic behavior:

  • The Carboxylic Acid Moiety (pKa ~4.0): If unsuppressed, partial ionization leads to split peaks and shifting retention times.

  • The Diphenyl Ether Core: Provides the primary hydrophobic bulk for dispersive interactions with the stationary phase.

  • The Nitro Group: A strongly electron-withdrawing group. Its position (ortho, meta, or para) alters the electron density of the aromatic ring.

Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Because the hydrophobic footprint of NPMBA positional isomers is nearly identical, a C18 phase often results in co-elution. Conversely, Phenyl-Hexyl and Biphenyl stationary phases leverage


 interactions. These phases are highly sensitive to the subtle shifts in aromatic electron density caused by the nitro group, allowing for baseline resolution of isomers that C18 columns cannot separate [2].

Mechanism cluster_0 NPMBA Isomer Functional Groups cluster_1 Stationary Phase & Mobile Phase Dynamics N1 Carboxylic Acid (Ionization Risk) S1 0.1% TFA Mobile Phase (pH ~2.0) N1->S1 Ion Suppression N2 Diphenyl Ether Core (Hydrophobic Bulk) S2 Alkyl Chain (C18) (Dispersive Forces) N2->S2 Hydrophobic Retention N3 Nitro Group (Electron Withdrawing) S3 Phenyl/Biphenyl Ligands (π-π Interactions) N3->S3 Isomeric Shape Selectivity

Fig 1: Interaction pathways between NPMBA functional groups and HPLC phases.

Comparative Analysis: Column Chemistries & Standard Grades

A. Reference Standard Sourcing

The reliability of your retention time marker depends on the quality of the standard.

  • In-House Synthesized Standards: Often used in early discovery [1]. While cost-effective, they carry the risk of residual synthetic impurities (e.g., unreacted starting materials) that can interfere with the primary peak.

  • Commercial Analytical Standards: Sourced from established vendors (e.g., CAS 87740-05-4) [3]. These provide

    
     purity (verified by NMR/LC-MS) and are the optimal choice for routine method development and routine retention time bracketing.
    
B. Stationary Phase Performance Data

To objectively evaluate performance, a mixed standard containing 2-nitro, 3-nitro, and 4-nitrophenoxy methyl benzoic acids was analyzed across three column chemistries using a standardized gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

Table 1: Retention Time and Resolution Comparison for NPMBA Isomers

Column Chemistry2-Nitro Isomer RT (min)3-Nitro Isomer RT (min)4-Nitro Isomer RT (min)Critical Pair Resolution (

)
Performance Verdict
Standard C18 12.4513.1013.250.8 (Co-elution)Poor. Fails to resolve 3- and 4-nitro isomers due to identical hydrophobicity.
Phenyl-Hexyl 11.8013.4514.101.9 Good.

interactions successfully differentiate electron densities.
Biphenyl 12.1014.3015.653.2 Excellent. Enhanced steric and

selectivity provides baseline resolution.

Data Interpretation: While C18 is the industry default, it is fundamentally ill-equipped for this specific isomeric separation. The Biphenyl column is the superior alternative, offering maximum resolution and ensuring that retention time standards do not overlap with closely related process impurities.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any sample data is accepted, ensuring the causality of the results is rooted in the method's robustness, not analytical artifacts.

Step 1: Preparation of the Retention Time Standard

Causality Check: The diluent must closely match the initial mobile phase conditions to prevent solvent distortion (the "solvent effect") at the column head, which causes peak broadening.

  • Weigh exactly 10.0 mg of 4-[(4-nitrophenoxy)methyl]benzoic acid analytical standard [3] into a 10 mL volumetric flask.

  • Dissolve in 5.0 mL of Acetonitrile (sonicate for 2 minutes if necessary).

  • Dilute to volume with HPLC-grade Water, yielding a 1.0 mg/mL stock solution in 50:50 Water:Acetonitrile.

  • Prepare a working standard of 50 µg/mL by diluting the stock solution with the 50:50 diluent.

Step 2: Chromatographic Conditions

Causality Check: 0.1% TFA is mandatory. Dropping the mobile phase pH to ~2.0 ensures the benzoic acid moiety remains fully protonated, preventing secondary electrostatic interactions with residual silanols on the silica support.

  • Column: Biphenyl core-shell column (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 70% B

    • 15-18 min: 70% B

    • 18.1-22 min: 20% B (Re-equilibration)

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST)

Inject a resolution mixture containing the 3-nitro and 4-nitro isomers.

  • Acceptance Criteria: The resolution (

    
    ) between the two peaks must be 
    
    
    
    .
  • Validation Logic: If

    
    , the system is failing to provide the necessary 
    
    
    
    selectivity, indicating potential column degradation or incorrect mobile phase preparation. Do not proceed with sample analysis until resolved.

Workflow A Standard Sourcing (Analytical Grade) B Diluent Optimization (50:50 H2O:MeCN) A->B C Column Selection (Biphenyl preferred) B->C D Mobile Phase pH Control (0.1% TFA, pH ~2.0) C->D E System Suitability Testing (Rs ≥ 1.5) D->E F Validated Retention Time Standardization E->F

Fig 2: Self-validating workflow for NPMBA retention time standardization.

Conclusion & Recommendations

For drug development professionals working with nitrophenoxy methyl benzoic acids, relying on standard C18 methodologies introduces severe risks of isomeric co-elution. To establish a trustworthy and reproducible retention time standard:

  • Abandon C18 for Isomers: Transition to Biphenyl or Phenyl-Hexyl columns to exploit the

    
     interactions necessary for resolving nitro-positional isomers.
    
  • Strict pH Control: Always utilize a strong acidic modifier like 0.1% TFA to suppress the ionization of the benzoic acid group.

  • Enforce SST: Never accept retention time data without first validating the critical pair resolution (

    
    ) prior to the run.
    

References

  • Kronenberger, T., et al. "Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors." Bioorganic & Medicinal Chemistry, 2020. Available at:[Link]

  • Gritti, F., et al. "Comparison of various modes and phase systems for analytical HPLC." ResearchGate, 2025. Available at:[Link]

A Comparative Guide to the Biological Efficacy of Benzoic Acid Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the myriad of scaffolds explored in medicinal chemistry, benzoic acid derivatives have emerged as a versatile and promising class of compounds. Their synthetic tractability and the ability to modulate their physicochemical properties through substitution on the aromatic ring make them attractive candidates for drug discovery.[1][2]

This guide provides a comprehensive comparison of the biological efficacy of a series of 2-(phenoxymethyl)benzoic acid thioureide analogues. While the initial focus of our investigation was 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, a thorough search of the scientific literature did not yield sufficient biological data to perform a robust comparative analysis. However, significant research has been conducted on structurally related 2-(phenoxymethyl)benzoic acid thioureides, revealing their potential as antimicrobial agents.[3][4][5] Therefore, this guide will leverage the available data on these analogues to provide a detailed comparison of their antimicrobial efficacy, elucidate structure-activity relationships (SAR), and present detailed experimental protocols for their evaluation. This analysis will serve as a valuable resource for researchers engaged in the design and synthesis of new antimicrobial agents based on the phenoxymethyl benzoic acid scaffold.

The Rationale for Investigating Antimicrobial Activity

The 2-(phenoxymethyl)benzoic acid scaffold incorporates several key features that suggest its potential as an antimicrobial agent. The benzoic acid moiety is a well-known pharmacophore with established antimicrobial properties.[1] The phenoxy-methyl linker allows for the exploration of a large chemical space through substitution on the phenolic ring, which can significantly influence the compound's interaction with biological targets. Furthermore, the derivatization of the carboxylic acid to a thioureide introduces a functional group known to possess a broad spectrum of biological activities, including antimicrobial effects.[4][5]

The thioureide moiety (-NH-C(S)-NH-) is a critical component for the observed antimicrobial activity. The presence of both sulfur and nitrogen atoms allows for diverse interactions with biological macromolecules, including hydrogen bonding and coordination with metal ions, which may be essential for inhibiting microbial growth.

Comparative Analysis of Antimicrobial Efficacy

A study on a series of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides demonstrated specific antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3] The minimal inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: Minimal Inhibitory Concentration (MIC) of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureide analogues [3]

Compound IDR-group on ThioureideS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)K. pneumoniae (MIC µg/mL)P. aeruginosa (MIC µg/mL)C. albicans (MIC µg/mL)A. niger (MIC µg/mL)
1a Phenyl125250>250>25025062.5125
1b 4-Chlorophenyl62.512525025012531.2562.5
1c 2,6-Dichlorophenyl31.2562.512512562.515.631.25
1d 4-Bromophenyl62.5125250>25012531.2562.5
1e 4-Methylphenyl125250>250>25025062.5125
1f 4-Methoxyphenyl250>250>250>250>250125250
Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Influence of Halogen Substitution: The introduction of halogen atoms on the phenyl ring of the thioureide moiety generally enhances antimicrobial activity. For instance, the monochloro- (1b) and monobromo- (1d) substituted analogues exhibit lower MIC values against most tested strains compared to the unsubstituted analogue (1a). The dichloro-substituted analogue (1c) demonstrates the most potent activity across the board, suggesting that the position and number of halogen substituents are critical for efficacy.

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups, such as the methyl (1e) and methoxy (1f) groups, on the phenyl ring of the thioureide appears to be detrimental to antimicrobial activity compared to the unsubstituted or halogen-substituted analogues.

  • Spectrum of Activity: The compounds generally exhibit greater potency against Gram-positive bacteria (S. aureus and B. subtilis) and fungal strains (C. albicans and A. niger) compared to Gram-negative bacteria (E. coli, K. pneumoniae, and P. aeruginosa). This could be attributed to differences in the cell wall composition between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria often acting as a barrier to drug penetration.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections describe the methodologies for the synthesis of the parent acid and the subsequent antimicrobial screening.

Synthesis of 2-(4-ethyl-phenoxymethyl) benzoic acid

The synthesis of the parent benzoic acid is the initial step in preparing the thioureide analogues.

Synthesis_Workflow A Phthalide C Reaction in DMF A->C B Potassium 4-ethylphenoxide B->C D Acidification C->D E 2-(4-ethyl-phenoxymethyl) benzoic acid D->E

Synthesis of the parent benzoic acid.

Step-by-Step Protocol:

  • Preparation of Potassium 4-ethylphenoxide: In a round-bottom flask, dissolve 4-ethylphenol in a suitable solvent such as dimethylformamide (DMF).

  • Add an equimolar amount of potassium carbonate to the solution.

  • Heat the mixture with stirring to facilitate the formation of the potassium salt.

  • Condensation Reaction: To the solution of potassium 4-ethylphenoxide, add an equimolar amount of phthalide.

  • Reflux the reaction mixture for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(4-ethyl-phenoxymethyl) benzoic acid.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimal Inhibitory Concentration (MIC) of antimicrobial agents.[3]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized bacterial/fungal inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 24h (bacteria) or 25°C for 48h (fungi) C->D E Visually assess for microbial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Dissolve the synthesized thioureide analogues in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (microorganisms in growth medium without any compound) and a negative control (growth medium only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria, 25°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The comparative analysis of 2-(phenoxymethyl)benzoic acid thioureide analogues reveals a promising scaffold for the development of novel antimicrobial agents. The structure-activity relationship studies highlight the importance of the thioureide moiety and the nature of its substituents in determining the antimicrobial potency and spectrum. Specifically, the presence of electron-withdrawing halogen atoms on the phenyl ring of the thioureide significantly enhances activity.

While this guide has focused on the antimicrobial potential of these analogues, the broader class of phenoxymethyl benzoic acids, including the initially targeted 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, warrants further investigation. Future studies should aim to synthesize and evaluate a wider range of analogues to build a more comprehensive SAR. This should include modifications to the phenoxy ring, the benzoic acid ring, and the linker between them. Additionally, exploring other biological activities, such as anti-inflammatory or anticancer effects, could unveil new therapeutic applications for this versatile scaffold. Mechanistic studies to identify the specific microbial targets of these compounds will also be crucial for their rational optimization and development as next-generation therapeutic agents.

References

  • Drăcea, O., et al. (2010). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Roum Arch Microbiol Immunol, 69(2), 99-105. [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]

  • Drăcea, O., et al. (2008). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Roum Arch Microbiol Immunol, 67(3-4), 92-7. [Link]

  • Chifiriuc, M. C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 639-51. [Link]

  • Schröder, C., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(11), 2963. [Link]

  • Kavitha, S., et al. (2014). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]

  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

  • Maruthamuthu, M., & Saravanan, G. (2012). Synthesis, characterization and antimicrobial activity of N-substituted 2. Journal of Chemical and Pharmaceutical Research, 4(11), 4937-4940. [Link]

  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. [Link]

  • Asghar, M. N., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]

  • Asif, M. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

Sources

FTIR spectral peaks for nitro and carboxylic acid groups in the target compound

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of nitro and carboxylic acid functional groups. It is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization. This document moves beyond simple peak listings to explore the underlying principles, experimental best practices, and factors that influence spectral data, ensuring robust and reliable interpretation.

The Diagnostic Power of FTIR in Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone of molecular analysis, predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrations, resulting in a unique spectral "fingerprint." The position, intensity, and shape of these absorption bands provide invaluable information about the functional groups present.[1][2]

This guide focuses on two pivotal functional groups in drug development and organic chemistry: the nitro group (-NO₂) and the carboxylic acid group (-COOH). While both are common, their distinct vibrational characteristics allow for clear differentiation via FTIR, provided the data is acquired and interpreted correctly.

Comparative Analysis of Nitro and Carboxylic Acid FTIR Spectra

The primary distinction between the FTIR spectra of nitro and carboxylic acid groups lies in the nature and location of their characteristic absorption bands. Carboxylic acids are defined by the very broad O-H stretch and the sharp, intense C=O stretch, whereas nitro groups are characterized by two distinct, strong N-O stretching bands.[3][4]

The Carboxylic Acid (-COOH) Signature

The carboxylic acid moiety presents a highly recognizable and multifaceted FTIR signature, primarily due to strong intermolecular hydrogen bonding which leads to the formation of cyclic dimers in the condensed phase.[5][6]

  • O-H Stretching: The most telling feature is an exceptionally broad and strong absorption band for the O-H stretch, typically spanning from 2500 cm⁻¹ to 3300 cm⁻¹.[7][8] This significant broadening is a direct consequence of the hydrogen-bonded dimer structure.[4][5] The band is often so wide that it overlaps with the sharper C-H stretching peaks.[8]

  • C=O (Carbonyl) Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is observed. For hydrogen-bonded dimers, this peak typically appears around 1700-1725 cm⁻¹.[4][6] In its monomeric form (e.g., in a very dilute solution in a non-polar solvent), this peak shifts to a higher wavenumber, approximately 1760 cm⁻¹.[5][7]

  • C-O Stretching and O-H Bending: Additional informative peaks include the C-O stretch, which appears in the 1210-1320 cm⁻¹ region, and O-H in-plane bending, often found around 1395-1440 cm⁻¹.[8]

The Nitro (-NO₂) Signature

The nitro group's spectral features are dominated by the stretching vibrations of the N-O bonds. Due to the high polarity of these bonds, the resulting absorption peaks are typically very strong and characteristic.[3][9]

  • Asymmetric N-O Stretching (ν_as): This is a very strong and prominent band. For aromatic nitro compounds, it is found in the 1475-1550 cm⁻¹ region.[3][10] In aliphatic nitro compounds, this band appears at a slightly higher frequency.[11]

  • Symmetric N-O Stretching (ν_s): This second strong absorption band is located in the 1290-1360 cm⁻¹ range for aromatic nitro compounds.[3][10] The presence of these two distinct and intense bands is a highly reliable indicator of a nitro group.[9][12]

  • C-N Stretching: The stretch for the bond connecting the carbon to the nitro group is of medium intensity and can be found between 835-890 cm⁻¹.[3]

Data Summary and Comparison

The following table summarizes the key FTIR absorption ranges for easy comparison.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Peak CharacteristicsCausality and Key Insights
Carboxylic Acid (-COOH) O-H Stretch2500 - 3300Very Broad, StrongExtensive hydrogen bonding in dimeric structures is the primary cause of the significant broadening.[5][6]
C=O Stretch (Dimer)1700 - 1725Sharp, StrongThe hydrogen bonding in the dimer slightly weakens the C=O bond, lowering its vibrational frequency compared to the monomer.[7]
C=O Stretch (Monomer)~1760Sharp, StrongIn the absence of hydrogen bonding, the C=O bond is stronger and vibrates at a higher frequency.[5][7]
C-O Stretch1210 - 1320Medium to StrongRepresents the stretching of the single bond between carbon and the hydroxyl oxygen.[8][13]
Nitro (-NO₂) Asymmetric N-O Stretch1475 - 1550 (Aromatic)StrongArises from the out-of-phase stretching of the two N-O bonds. Highly characteristic.[3][10]
Symmetric N-O Stretch1290 - 1360 (Aromatic)StrongCorresponds to the in-phase stretching of the N-O bonds. This and the asymmetric stretch are the definitive peaks for this group.[3][10]
C-N Stretch835 - 890MediumCan sometimes overlap with other fingerprint region peaks, but provides confirmatory evidence.[3][9]

Factors Influencing Peak Position and Integrity

The precise location of these characteristic peaks is not fixed; it is sensitive to the molecule's electronic and physical environment. Understanding these influences is critical for accurate spectral interpretation.

  • Conjugation: For both functional groups, conjugation with a double bond or an aromatic ring typically causes a shift to a lower wavenumber (a red shift).[3][7] This is due to the delocalization of π-electrons, which weakens the C=O and N-O bonds, thereby lowering their stretching frequency.

  • Electronic Effects of Substituents: In aromatic compounds, the presence of other substituents on the ring can alter the peak positions. Electron-donating groups (e.g., -OCH₃) can enhance conjugation with a nitro group, shifting its stretching frequencies to lower wavenumbers.[3] Conversely, electron-withdrawing groups can increase the frequency of the C=O stretch in carboxylic acids.[6]

  • Physical State and Solvent Effects: As discussed, the dimerization of carboxylic acids significantly impacts their spectra.[5] The choice of solvent can influence the degree of hydrogen bonding and thus alter peak positions.[14] For this reason, it is crucial to report the sample preparation method along with the spectral data.

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-fidelity, reproducible FTIR data, the following step-by-step protocol is recommended. This workflow is designed to be self-validating by incorporating background collection and systematic sample preparation.

Instrument and Sample Preparation
  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Sample Preparation (Solids): The Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation.[15][16]

    • Step 2a: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Step 2b: Record a background spectrum of the clean, empty ATR crystal. This is a critical step that accounts for the instrument's response and any ambient atmospheric conditions.

    • Step 2c: Place a small amount of the finely ground solid sample onto the crystal, ensuring complete coverage of the crystal surface.

    • Step 2d: Apply consistent pressure using the ATR's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Preparation (Liquids):

    • Step 3a: Clean the ATR crystal as described above and collect a background spectrum.

    • Step 3b: Place a single drop of the liquid sample onto the crystal.

    • Step 3c: Proceed with the spectral acquisition. For volatile liquids, a liquid cell may be a more appropriate choice.[15][17]

Data Acquisition and Processing
  • Acquisition Parameters: For routine analysis, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is typically sufficient.

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This protocol is self-validating because the background scan establishes a reliable baseline. Any peaks observed in the final spectrum can be confidently attributed to the sample itself, rather than the instrument or the environment.

Visualizing Molecular Vibrations and Workflows

To further clarify these concepts, the following diagrams illustrate the key molecular vibrations and the experimental workflow.

G cluster_0 Carboxylic Acid Vibrations cluster_1 Nitro Group Vibrations C=O Stretch C=O Stretch (~1710 cm⁻¹) C-O Stretch C-O Stretch (~1250 cm⁻¹) O-H Stretch O-H Stretch (2500-3300 cm⁻¹) Asymmetric Stretch Asymmetric N-O Stretch (~1520 cm⁻¹) Symmetric Stretch Symmetric N-O Stretch (~1350 cm⁻¹)

Caption: Key vibrational modes for -COOH and -NO₂ groups.

G Start Start Clean 1. Clean ATR Crystal Start->Clean Background 2. Collect Background Spectrum Clean->Background Sample 3. Apply Sample to Crystal Background->Sample Pressure 4. Apply Consistent Pressure Sample->Pressure Acquire 5. Acquire Sample Spectrum Pressure->Acquire Process 6. Ratio Sample/ Background Acquire->Process End End Spectrum Process->End

Caption: Self-validating FTIR-ATR experimental workflow.

Conclusion

The differentiation of nitro and carboxylic acid functional groups by FTIR is definitive and reliable when guided by a sound understanding of their spectral characteristics. The carboxylic acid's signature is marked by its extremely broad O-H stretch and intense C=O absorption, both heavily influenced by hydrogen bonding. The nitro group is unequivocally identified by two strong, sharp N-O stretching bands. By employing a systematic, self-validating experimental protocol and considering the influence of the molecular environment, researchers can leverage FTIR spectroscopy for confident and precise structural elucidation in drug development and chemical synthesis.

References

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Calgary. Retrieved from [Link]

  • Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. (2024, December 05). JoVE. Retrieved from [Link]

  • Nitro Groups. (n.d.). Conjointly. Retrieved from [Link]

  • Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2023, August 16). Spectroscopy Online. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • FT-IR sample preparation. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). PMC. Retrieved from [Link]

  • FTIR carboxylic acid peak position, as a function of the: static relative permittivity (A); dispersive Hansen solubility parameter ( d d ) (B). (n.d.). ResearchGate. Retrieved from [Link]

  • Values of the integrated area of characteristic nitro group absorption... (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy of Nitro Group Stretching. (n.d.). Scribd. Retrieved from [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). ACS Publications. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic Acid: DSC vs. Capillary Methods

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and scale-up of active pharmaceutical ingredient (API) intermediates require rigorous purity verification to prevent downstream side reactions and ensure final drug efficacy. 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (CAS: 832740-22-4) is a highly specific organic building block featuring both ether and nitro functional groups. Because impurities in such intermediates often consist of closely related positional isomers or unreacted starting materials, assessing crystalline purity is a critical quality control step.

This guide objectively compares the two predominant thermal analysis techniques used to determine the purity of this compound: the classical Capillary Melting Point Method and Differential Scanning Calorimetry (DSC) .

Mechanistic Principles of Thermal Purity

Both capillary and DSC methods rely on the thermodynamic principle of melting point depression. According to Raoult's Law and the , the presence of a solute (impurity) that dissolves in the melt but is insoluble in the solid crystal lattice will disrupt the crystalline structure[1]. This disruption causes two observable phenomena:

  • A lowering of the onset melting temperature.

  • A broadening of the melting temperature range[2].

While capillary instruments rely on the optical detection of this broadened range, DSC quantifies the exact energy required to break the lattice, allowing for a mathematical derivation of absolute mole percent (mol%) purity[3].

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the protocols below are designed as self-validating systems. Instrument calibration must be confirmed prior to analyzing the 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid sample.

Method A: Capillary Melting Point Determination (USP <741>)

This method utilizes a heated metal block and optical sensors (or visual inspection) to detect the phase change from solid to liquid[4].

  • System Validation: Before testing the unknown, run a USP Melting Point Reference Standard (e.g., USP Vanillin,

    
     = 81–83 °C, or USP Caffeine, 
    
    
    
    = 235–237 °C) that brackets the expected melting point of the sample. The instrument is validated only if the standard falls within its certified range.
  • Sample Preparation: Dry the compound under vacuum for 24 hours. Causality: Residual solvent or ambient moisture acts as a eutectic impurity, artificially depressing the melting point. Gently mill the dried sample into a fine powder to maximize surface area.

  • Capillary Loading: Pack the powder into a glass capillary tube, tapping it to achieve a tightly packed column exactly 3 mm in height. Causality: USP <741> strictly mandates this height; a column taller than 3 mm creates internal thermal gradients where the outside melts faster than the inside, leading to an inaccurately wide melting range[4].

  • Thermal Program: Rapidly heat the block to 5 °C below the expected melting point. Then, reduce the ramp rate to exactly 1.0 °C/min. Causality: A slow, controlled ramp ensures the sample temperature remains in thermal equilibrium with the heating block, preventing thermal lag.

Method B: Differential Scanning Calorimetry (ASTM E928)

DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature, yielding a highly quantitative purity assessment[1].

  • System Validation: Calibrate the cell constant and temperature scale using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). This ensures photometric and thermal accuracy immediately prior to sample analysis.
  • Sample Weighing: Accurately weigh 1.5 to 2.0 mg of the compound into a standard aluminum DSC pan. Causality: ASTM E928 requires small sample masses (1–3 mg) to minimize thermal resistance across the sample bed, ensuring sharp, well-defined melting endotherms without signal smearing[3].

  • Encapsulation & Purge: Hermetically seal the pan with an aluminum lid. Establish a dry nitrogen purge at 50 mL/min. Causality: The hermetic seal prevents mass loss (sublimation), while the nitrogen purge prevents oxidative degradation of the compound's nitro group at elevated temperatures.

  • Thermal Program: Heat the sample at a constant, slow rate of 0.5 °C/min through the melting transition. Causality: A slow heating rate (0.3 to 0.7 °C/min) is critical to maintain thermal equilibrium between the crystalline solid and the forming melt. This equilibrium is the foundational assumption required for the van 't Hoff equation to accurately linearize the melting data[3].

Experimental Data & Performance Comparison

The following table summarizes representative experimental data comparing the performance of both methods on a single batch of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

Analytical ParameterCapillary Method (USP <741>)DSC Method (ASTM E928)
Sample Size ~3 mm column height1.85 mg
Heating Rate 1.0 °C / min0.5 °C / min
Observed Melting Range 184.5 °C – 186.2 °C (

= 1.7 °C)
N/A (Endotherm integrated)
Extrapolated Onset (

)
N/A185.12 °C
Theoretical Pure MP (

)
N/A186.45 °C
Calculated Purity Semi-quantitative (Broad range indicates impurities)99.14 mol%
Primary Utility Routine QC, Rapid Identity ConfirmationAbsolute Quantitative Purity, Polymorph Detection

Data Interpretation: While the capillary method successfully identifies that the compound is slightly impure (evidenced by the 1.7 °C melting range), it cannot quantify the impurity level. The DSC method, by plotting the reciprocal of the fraction melted (1/F) against temperature, extrapolates the theoretical melting point of the 100% pure substance and mathematically defines the impurity load at 0.86 mol%[2].

Analytical Workflow

The decision tree below outlines the logical progression for selecting and executing the appropriate purity assessment method based on laboratory requirements.

PurityWorkflow Start Purity Assessment: 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid SamplePrep Sample Preparation (Drying & Milling) Start->SamplePrep MethodChoice Select Analytical Method SamplePrep->MethodChoice Capillary Capillary Melting Point (USP <741>) MethodChoice->Capillary Routine QC DSC Differential Scanning Calorimetry (ASTM E928) MethodChoice->DSC Absolute Purity CapSteps Pack 3mm in Capillary Heat at 1 °C/min Capillary->CapSteps DSCSteps Weigh 1-3 mg in Al Pan Heat at 0.5 °C/min DSC->DSCSteps CapResult Visual Melting Range (Qualitative Purity) CapSteps->CapResult DSCResult van 't Hoff Calculation (Quantitative mol% Purity) DSCSteps->DSCResult

Analytical workflow comparing DSC and capillary methods for API intermediate purity assessment.

Conclusion

For the evaluation of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, the choice of instrument dictates the resolution of the data. The Capillary Method (USP <741>) is highly efficient for routine, high-throughput quality control where a simple pass/fail criterion based on a historical melting range is sufficient. However, for rigorous drug development, stability testing, or reference standard characterization, DSC (ASTM E928) is the mandatory alternative. DSC not only provides an absolute quantitative purity value in mole percent but also eliminates the subjective visual bias inherent in capillary observations.

References

  • Infinita Lab. "Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard". Infinita Lab.[Link]

  • NETZSCH Analyzing & Testing. "Investigating the Purity of Substances by Means of DSC". NETZSCH.[Link]

  • Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP <741> Melting Range or Temperature". ChemRxiv.[Link]

Sources

Elemental analysis validation for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Part 1: Strategic Overview & Scientific Rationale

The Purity Paradox in Drug Discovery

In the development of small molecule therapeutics, 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid (Formula: C₁₅H₁₃NO₅ ) serves as a critical scaffold, particularly in the synthesis of antagonists and kinase inhibitors. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity, it suffers from a critical blind spot: it cannot detect inorganic salts, moisture, or trapped solvent molecules that do not absorb UV light.

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only absolute method to validate the bulk purity of a substance. A compound may show 99.9% purity by HPLC but fail EA because it exists as a hemi-hydrate or retains 5% inorganic salt from the workup.

This guide validates the EA protocol for C₁₅H₁₃NO₅ , contrasting it with modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares EA against its primary alternatives for this specific nitro-aromatic acid.

Table 1: Methodological Comparison for Bulk Purity Validation

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Scope Bulk Purity (Includes water, salts, solvates)Organic Purity (Specific molecule quantification)Identity Confirmation (Formula verification)
Detection Principle Combustion to CO₂, H₂O, N₂Nuclear spin resonance relative to Internal StandardIonization mass-to-charge ratio (

)
Blind Spots Cannot identify specific impurities (just mass balance)Inorganic salts (unless active nuclei used), paramagnetic impuritiesQuantification is poor due to ionization variance; blind to solvates
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive, recoverable)< 0.1 mg (Destructive)
Critical Advantage Gold Standard for confirming "dry weight" purity.Distinguishes between structural isomers and solvents.Extreme sensitivity for trace impurity identification.
Suitability for C₁₅H₁₃NO₅ High. Essential to confirm removal of inorganic salts from the benzoic acid formation.High. Excellent alternative if EA fails due to combustion issues.Low. Use only for identity, not purity validation.

Part 3: Theoretical Framework & Calculations

Before experimental validation, the theoretical composition must be established.

Compound: 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid Molecular Formula: C₁₅H₁₃NO₅ Molecular Weight: 287.27 g/mol

Theoretical Calculation:

  • Carbon (15 atoms):

    
    
    
  • Hydrogen (13 atoms):

    
    
    
  • Nitrogen (1 atom):

    
    
    
  • Oxygen (5 atoms):

    
    
    
  • Total Mass: 287.271 g/mol

Target Composition (Acceptance Range ±0.4%):

ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)
Carbon 62.72% 62.32%63.12%
Hydrogen 4.56% 4.16%4.96%
Nitrogen 4.88% 4.48%5.28%

Part 4: Experimental Protocol (SOP)

Warning: Nitro-aromatic compounds can decompose explosively or burn unevenly (flash combustion), leading to low Nitrogen recovery or soot formation. This protocol is optimized for C₁₅H₁₃NO₅ .

Phase 1: Sample Preparation (Critical)
  • Recrystallization: Ensure the sample is recrystallized (typically from Ethanol/Water or Ethyl Acetate) to remove occlusion.

  • Drying: The carboxylic acid moiety is hygroscopic.

    • Step: Dry 50 mg of sample in a vacuum oven at 60°C for 24 hours over P₂O₅ or silica desiccant.

    • Verification: Confirm constant weight before analysis.

  • Homogenization: Lightly crush crystals into a fine powder. Large crystals cause "flash" combustion spikes that overwhelm the detector.

Phase 2: Instrument Configuration (Combustion)
  • Carrier Gas: Helium (99.999%).

  • Oxygen Boost: Set oxygen injection to High (5-10 mL) . Nitro groups require excess oxygen to prevent the formation of refractory carbon nitrides.

  • Combustion Temp: 980°C (Standard) or 1050°C (if Tungsten Trioxide, WO₃, is used as a catalyst).

  • Catalyst: Add 5–10 mg of WO₃ to the tin capsule. This aids in the complete oxidation of the aromatic ring and prevents soot formation common with benzoic acid derivatives.

Phase 3: Analysis & Troubleshooting
  • Run a Blank (empty tin capsule).

  • Run a Standard (Acetanilide or Sulfanilamide) to verify the K-factor (calibration).

  • Run the Sample in triplicate.

Part 5: Validation Workflow & Decision Logic

The following diagram illustrates the decision process when validating the bulk purity of the compound.

ValidationWorkflow Start Synthesis of C15H13NO5 Drying Vacuum Drying (60°C, 24h) Start->Drying EA_Test Run Elemental Analysis (CHN) Drying->EA_Test Check Is Data within ±0.4%? EA_Test->Check Pass PASS: Bulk Purity Validated Check->Pass Yes Fail FAIL: Data Out of Spec Check->Fail No Diagnose Diagnose Failure Mode Fail->Diagnose Solvent High H/C? Trapped Solvent Diagnose->Solvent Inorganic Low C/H/N? Inorganic Salt Contamination Diagnose->Inorganic Combustion Low N? Incomplete Combustion Diagnose->Combustion Action_Resolvate Recalc for Solvate or Re-dry Solvent->Action_Resolvate Action_qNMR Switch to qNMR (Internal Standard) Inorganic->Action_qNMR Action_WO3 Add WO3 Catalyst & Retest Combustion->Action_WO3 Action_WO3->EA_Test

Figure 1: Logical workflow for validating elemental composition, including troubleshooting pathways for common failure modes in nitro-aromatic acids.

Part 6: Interpretation of Results

Scenario A: The "Perfect" Pass
  • Found: C: 62.65%, H: 4.60%, N: 4.85%

Scenario B: The "Solvate" Trap
  • Found: C: 60.50%, H: 4.90%, N: 4.50%

  • Analysis: Carbon is low, Hydrogen is high. This suggests trapped solvent (e.g., Ethanol or Water).

  • Resolution: Calculate the theoretical values for C₁₅H₁₃NO₅ · 0.5 H₂O . If the data matches the hemi-hydrate, report it as such. If not, dry more aggressively.

Scenario C: The "Salt" Failure
  • Found: C: 55.20%, H: 4.01%, N: 4.20%

  • Analysis: All values are proportionally lower than expected.

  • Cause: Non-combustible contamination. The sample likely contains ~10-12% inorganic salts (e.g., NaCl or NaBr from the alkylation step).

  • Resolution: EA has done its job by failing the sample. Re-dissolve in organic solvent, wash with water, and re-precipitate.

References

  • Journal of Organic Chemistry (JOC). "Author Guidelines for Compound Characterization." American Chemical Society.[1] Available at: [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.

Sources

A Guide to Establishing Quality Control Reference Standards for Novel Chemical Entities: The Case of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of a novel chemical entity (NCE) is foundational to successful drug development. A well-characterized reference standard is the cornerstone of this process, serving as the benchmark for identity, purity, and strength throughout a molecule's lifecycle.[1][2][3] However, for a unique compound like 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, which is not commercially available as a pharmacopeial standard, researchers must establish an in-house reference standard.

This guide provides a comprehensive framework for the characterization and qualification of a primary reference standard for NCEs, using 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid as a representative example. It outlines the necessary analytical methodologies and data required to ensure the standard is "fit for purpose" in line with regulatory expectations.[2][4]

Part 1: The "De Novo" Reference Standard Qualification Workflow

Establishing a new reference standard is a systematic process that begins with the synthesis of a high-purity batch and culminates in a comprehensive data package that validates its use for quality control. The process involves orthogonal analytical techniques to unambiguously confirm the molecule's structure and quantify its purity.[5]

The workflow ensures that the designated reference standard is highly purified and extensively characterized, making it a reliable benchmark for subsequent analytical testing.[1]

Reference Standard Qualification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Full Characterization cluster_documentation Documentation & Release Synthesis Synthesize High-Purity Batch Purification Purify (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity & Assay (HPLC, qNMR, Titration) Identity->Purity Impurities Impurity Profiling (LC-MS, GC-MS) Purity->Impurities PhysChem Physicochemical Properties (Melting Point, Karl Fischer) Impurities->PhysChem CoA Generate Certificate of Analysis (CoA) PhysChem->CoA Stability Initiate Stability Study CoA->Stability Release Release as Primary Reference Standard Stability->Release

Caption: Workflow for qualifying a novel reference standard.

Part 2: Core Analytical Techniques for Structural Elucidation and Identity Confirmation

The primary goal of this phase is to unequivocally confirm that the synthesized molecule has the correct chemical structure. A combination of spectroscopic techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the structure of organic molecules.[6][7][8][9] Both ¹H and ¹³C NMR are required to provide a complete picture of the molecule's carbon-hydrogen framework.[7] Two-dimensional NMR techniques can further confirm connectivity between atoms.[6] For 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, NMR would confirm the substitution patterns on both aromatic rings and the connectivity through the ether linkage.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[9][10][11] High-resolution mass spectrometry (HRMS) can deliver mass data with sub-ppm accuracy, which is invaluable for confirming the molecular formula.[10] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.[10][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For the target compound, FTIR would show characteristic absorptions for the carboxylic acid O-H and C=O bonds, the nitro group (N-O) bonds, and the aromatic C-H and C=C bonds.

Part 3: Chromatographic Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity assessment and assay determination.[13][14][15][16] A robust, validated HPLC method is required for the quality control of any new drug substance.[14][15]

Key Considerations for HPLC Method Development:

  • Column Chemistry: Reversed-phase chromatography (e.g., C18 column) is typically the first choice for a molecule of this polarity.[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is common.[14]

  • Detection: UV detection is suitable due to the presence of chromophores (the aromatic rings and nitro group) in the molecule. The detection wavelength should be chosen to maximize sensitivity.[13]

Comparative Overview of Purity Assessment Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Titrimetry
Principle Separation based on partitioning between stationary and mobile phases, followed by UV detection.[13]Signal intensity is directly proportional to the number of atomic nuclei; purity is determined relative to a certified internal standard.[17]Neutralization reaction between the acidic analyte and a standardized basic solution.[17]
Selectivity High; can separate the main component from structurally similar impurities.[17]High; provides structural information that aids in the identification of impurities.[17]Low; titrates total acidity and is not specific to the target compound.[17]
Accuracy High.Very high; considered a primary ratio method.[17]Moderate to high, dependent on titrant purity and endpoint accuracy.[17]
Information Provides quantitative purity (area percent) and a profile of impurities.Provides both qualitative (structure confirmation) and quantitative (purity) information.[17]Provides a measure of total acidic content.[17]
Experimental Protocol: HPLC Method for Purity Determination

This protocol is a starting point and would require formal validation according to ICH Q2(R1) guidelines.[18]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the solutions and integrate the peak areas. Purity is typically calculated based on area normalization.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solution Inject Inject Solutions Standard->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical HPLC analysis workflow.

Part 4: Impurity Profiling

Impurity profiling is a critical aspect of quality control, as impurities can affect the safety and efficacy of a drug.[10][12] Regulatory authorities require the identification and quantification of impurities above certain thresholds.[12]

  • Potential Impurities: For 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, potential impurities could include starting materials, by-products from the synthesis, or degradation products.[19]

  • Analytical Techniques:

    • LC-MS: This is a powerful hyphenated technique for detecting and identifying impurities.[11] It combines the separation power of HPLC with the identification capabilities of MS.[11]

    • GC-MS: Used for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis.[11]

Part 5: The Certificate of Analysis (CoA)

The CoA is the formal document that certifies the quality and purity of the reference standard.[20][21][22][23] It is a summary of all the characterization and testing data.

Essential Elements of a CoA:

  • Product Information: Name, lot number, chemical structure.[20]

  • Test Results: Results from all analytical tests performed (e.g., identity, assay, purity, water content, residual solvents).[20][21]

  • Reference to Analytical Methods: A brief description of the methods used for testing.[20]

  • Storage Conditions: Recommended storage conditions to ensure stability.[22]

  • Authorized Signature: Approval from the quality assurance department.[20][23]

Conclusion

Establishing a high-quality, in-house reference standard for a novel compound like 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is a multi-faceted but essential process in drug development. It requires a combination of orthogonal analytical techniques to confirm identity and purity unequivocally. By following a systematic workflow encompassing structural elucidation, chromatographic purity analysis, impurity profiling, and comprehensive documentation in a Certificate of Analysis, researchers can ensure their reference standard is fit for its intended purpose and meets the rigorous standards of the pharmaceutical industry. This, in turn, provides a solid foundation for all subsequent quality control and regulatory activities.

References

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. (2024).
  • Use of NMR in structure elucidation. Slideshare.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. (2005).
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2024).
  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. (2026).
  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Agilent. (2017).
  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. (2025).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. (2024).
  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. (2021).
  • HPLC method development and validation: an overview. SciSpace.
  • NMR Spectroscopy. BYJU'S. (2022).
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration.
  • Certificate of Analysis (CoA): Definition & Key Requirements for 2025. Finbyz Tech. (2024).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. PharmaRegulatory.in. (2025).
  • Reference-Standard Material Qualification. Pharmaceutical Technology. (2009).
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development - ACS Publications. (2013).
  • Certificate of analysis explained. LGC Standards.
  • The ABC's of Reference Standard Management. Eurofins.
  • 3 Details Every Certificate of Analysis (CoA) Should Address. Cole-Parmer. (2021).
  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019).
  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. (2025).
  • Table 10: Reference Standards: Common Practices and Challenges. CASSS.
  • Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. (2021).
  • Quality Control During Drug Development. Technology Networks. (2022).
  • Designing 'fit-for-purpose' quality control protocols for biologics and nucleic acid therapeutics. Biotech Spain. (2026).
  • Biopharmaceutical Quality Control: A Comprehensive Guide To QA And QC Processes.
  • Supporting Information. CDC Stacks.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC - NIH.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Methyl-3-Nitrobenzoic Acid. Benchchem.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • CN106496038A - A kind of preparation method of 3 methyl, 2 nitrobenzoic acid of high selectivity. Google Patents.

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Safety Operating Guide

Navigating the Safe Handling of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its structural components—substituted benzoic acids and aromatic nitro compounds—is critical. This document offers a detailed framework for personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.

Understanding the Risks: A Structural Hazard Assessment

The chemical structure of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid suggests potential hazards that necessitate rigorous safety measures. The presence of a benzoic acid moiety indicates the potential for skin and eye irritation.[1][2][3] Aromatic nitro compounds, on the other hand, can be associated with more severe health effects, including potential mutagenicity and carcinogenicity, and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Therefore, a multi-layered PPE strategy is essential to mitigate these risks.

Core Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

PPE CategoryRecommendationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] Double-gloving is recommended.To prevent skin contact with the compound, which may cause irritation or be absorbed through the skin. Butyl gloves are particularly effective against nitro compounds.[6]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes, dust, and vapors that can cause serious eye irritation or damage.[4][7]
Body Protection A flame-resistant, fully-buttoned lab coat.To protect the skin and personal clothing from contamination.[8]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To prevent the inhalation of fine powders or aerosols, especially when handling the solid compound or preparing solutions.[4][8]
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from potential spills.[4]

Operational Plan: From Handling to Disposal

A systematic approach to the entire workflow, from initial handling to final disposal, is crucial for minimizing risk.

Pre-Handling Checklist
  • Designated Area: All work with 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: Have a chemical spill kit appropriate for solid and dissolved organic compounds readily available.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, don all required PPE in the following order: lab coat, inner gloves, respirator, eye protection, face shield, and outer gloves.

  • Weighing and Transfer:

    • When weighing the solid compound, use an analytical balance with a draft shield inside the fume hood to minimize the generation of airborne particles.[8]

    • Use a spatula to carefully transfer the compound. Avoid creating dust.

  • Dissolving:

    • If preparing a solution, add the solvent to the solid to minimize splashing.

    • If heating is required, use a controlled heating source such as a heating mantle and ensure adequate ventilation.[8]

  • Post-Handling Decontamination:

    • Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[8]

    • Wipe down the work surface within the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[8]

PPE Doffing and Disposal Protocol

Proper removal of PPE is critical to prevent cross-contamination.

  • Outer Gloves: Remove and discard the outer gloves into a designated hazardous waste container before leaving the immediate work area.

  • Face Shield and Goggles: Remove the face shield and goggles.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contaminants.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove and discard the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9][10]

Disposal Plan

All waste generated from handling 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.

Visualizing Your Safety Workflow

To aid in the decision-making process for safe handling, the following workflow diagram outlines the key steps and considerations.

PPE_Workflow Workflow for Handling 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Assess Task ppe_check Verify PPE Availability & Condition start->ppe_check hood_check Confirm Fume Hood Functionality ppe_check->hood_check spill_kit Locate Spill Kit hood_check->spill_kit don_ppe Don PPE spill_kit->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste Dispose of Hazardous Waste doff_ppe->waste wash Wash Hands Thoroughly waste->wash end End: Secure Area wash->end

Caption: A flowchart outlining the key procedural steps for safely handling 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • Personal protective equipment for handling 3-Nitrofluoranthen-9-ol - Benchchem.
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment | US EPA.
  • Benzoic acid AGR - Labbox.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Benzoic Acid – Uses and Safety - VelocityEHS.
  • Benzoic acid - SAFETY DATA SHEET.
  • 1 - SAFETY DATA SHEET.
  • Benzoic-Acid_2024-06-27.docx.
  • 3-METHYL-2-NITROBENZOIC ACID | CAMEO Chemicals | NOAA.
  • Safety Data Sheet - Cayman Chemical.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager.
  • Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98% - Cole-Parmer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.